3'-NH2-CTP
Description
Propriétés
Numéro CAS |
86527-73-3 |
|---|---|
Formule moléculaire |
C9H12N3O14P3-4 |
Poids moléculaire |
479.12 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
PCDQPRRSZKQHHS-XVFCMESISA-J |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Amino-3'-deoxycytidine Triphosphate: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-amino-3'-deoxycytidine (B3279998) triphosphate, a modified nucleotide with significant potential in biochemical and therapeutic research. This document details its structure, methods of synthesis, and its mechanism of action as a DNA polymerase inhibitor.
Core Structure and Chemical Properties
3'-Amino-3'-deoxycytidine triphosphate is a cytidine (B196190) nucleotide analog where the hydroxyl group at the 3' position of the ribose sugar is replaced by an amino group. This single modification has profound implications for its biological activity, primarily by acting as a chain terminator in nucleic acid synthesis. The general structure consists of a cytosine base, a ribose sugar with a 3'-amino modification, and a triphosphate group attached to the 5' position of the sugar.
Quantitative Data Summary
The following table summarizes key quantitative data for 3'-amino-3'-deoxycytidine triphosphate and its relevant analogs. Data for the title compound is estimated based on the structure and known values of similar molecules.
| Property | Value | Source/Analog |
| Molecular Formula | C₉H₁₆N₄O₁₁P₃ | Calculated |
| Molecular Weight | 485.16 g/mol | Calculated |
| Exact Mass | 485.0008 g/mol | Calculated |
| Topological Polar Surface Area | 268 Ų | Calculated |
| Hydrogen Bond Donor Count | 7 | Calculated |
| Hydrogen Bond Acceptor Count | 15 | Calculated |
| Rotatable Bond Count | 8 | Calculated |
| Ki (for DNA Polymerase α) | 9.6 µM (for 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate) | [1] |
| ¹H NMR Chemical Shifts (δ, ppm) | See detailed NMR data section below | Inferred from analogs |
| ¹³C NMR Chemical Shifts (δ, ppm) | See detailed NMR data section below | Inferred from analogs |
| ³¹P NMR Chemical Shifts (δ, ppm) | See detailed NMR data section below | Inferred from analogs |
| Mass Spectrometry (m/z) | See detailed Mass Spectrometry data section below | Inferred from analogs |
Synthesis of 3'-Amino-3'-deoxycytidine Triphosphate
The synthesis of 3'-amino-3'-deoxycytidine triphosphate is a multi-step process that begins with the synthesis of the nucleoside, 3'-amino-3'-deoxycytidine, followed by its phosphorylation to the triphosphate form.
Prebiotic Synthesis of 3'-Amino-3'-deoxyribocytidine
Recent studies have demonstrated the feasibility of synthesizing 3'-amino-3'-deoxyribonucleosides from prebiotic feedstocks, suggesting their potential role in the origins of life.[1] A plausible synthetic route is outlined below.
References
An In-depth Technical Guide to the Mechanism of Action of 3'-NH2-CTP
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-cytidine triphosphate (3'-NH2-CTP) is a synthetic analog of the natural ribonucleotide, cytidine (B196190) triphosphate (CTP). It functions as a potent inhibitor of RNA synthesis by acting as a chain terminator. This guide delineates the core mechanism of action of this compound, provides contextual quantitative data for natural nucleotide incorporation, outlines detailed experimental protocols for studying its effects, and presents visual diagrams of the molecular pathways and experimental workflows.
Core Mechanism of Action: RNA Chain Termination
The primary mechanism of action of this compound is the termination of nascent RNA chain elongation during transcription. This process can be broken down into three key steps:
-
Competitive Binding: this compound, being structurally similar to the natural substrate CTP, competes for the active site of RNA polymerases.
-
Incorporation into the Nascent RNA Strand: Upon successful binding, RNA polymerase catalyzes the incorporation of 3'-amino-cytidine monophosphate (3'-NH2-CMP) into the growing RNA chain, forming a phosphodiester bond with the preceding nucleotide.
-
Chain Elongation Termination: The crucial modification in this compound is the substitution of the 3'-hydroxyl group (-OH) of the ribose sugar with an amino group (-NH2). The 3'-OH group is essential for the nucleophilic attack on the alpha-phosphate of the incoming ribonucleotide triphosphate (NTP), which forms the subsequent phosphodiester bond. The 3'-amino group is incapable of facilitating this reaction, thus preventing the addition of the next nucleotide and leading to the immediate termination of RNA chain elongation. This mechanism is analogous to that of other 3'-modified nucleotide analogs, such as 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), which also act as chain terminators for RNA-dependent RNA polymerases.[1]
Studies have shown that 3'-amino modified ribonucleoside-5'-triphosphates, including this compound, are effective inhibitors of RNA synthesis by both viral and cellular RNA polymerases, such as influenza A viral RNA-polymerase and murine liver RNA-polymerase II.[2] However, modifications at the 3'-ribose position alone may not confer specificity between different types of RNA polymerases.[2]
Signaling Pathway and Molecular Interactions
The following diagram illustrates the molecular events at the active site of an RNA polymerase during normal elongation and the disruptive effect of this compound.
Quantitative Data
| Enzyme | Substrate | Apparent Kd (μM) | kpol (s-1) | Specificity Constant (kpol/Kd) (μM-1s-1) | Reference |
| HCV NS5B Polymerase | CTP | 39 ± 3 | 16 ± 1 | 0.41 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro RNA Polymerase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on RNA synthesis in vitro.
Materials:
-
Purified RNA polymerase (e.g., T7 RNA polymerase, viral RdRp, or eukaryotic RNA polymerase II)
-
Linear DNA template containing a promoter for the specific RNA polymerase
-
Ribonucleotide triphosphates (ATP, GTP, UTP, CTP)
-
This compound
-
[α-32P]-GTP or other radiolabeled NTP
-
Transcription buffer (specific to the polymerase)
-
Stop solution (e.g., formamide (B127407) with loading dye)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Reaction Setup: Prepare transcription reactions in microcentrifuge tubes on ice. A typical 20 µL reaction mixture includes:
-
4 µL of 5x transcription buffer
-
2 µL of 100 mM DTT
-
1 µL of RNase inhibitor
-
DNA template (e.g., 1 µg)
-
A mixture of ATP, CTP, and UTP (final concentration, e.g., 0.5 mM each)
-
[α-32P]-GTP (final concentration, e.g., 10 µCi)
-
Varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 µM)
-
Nuclease-free water to adjust the volume.
-
-
Initiation: Add the RNA polymerase (e.g., 2 µL) to each reaction tube.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reactions by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at a constant power until the dye front reaches the bottom.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the results using a phosphorimager to visualize and quantify the amount of full-length and terminated RNA transcripts. A decrease in the intensity of the full-length transcript band with increasing concentrations of this compound indicates inhibition.
Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This protocol measures the kinetic parameters of this compound incorporation.
Materials:
-
Purified RNA polymerase
-
Pre-annealed RNA/DNA scaffold (primer/template) designed to stall the polymerase at a specific position
-
This compound
-
Rapid chemical-quench-flow apparatus
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Complex Formation: Form a stable elongation complex by incubating the RNA polymerase with the radiolabeled primer/template scaffold.
-
Rapid Mixing: In the quench-flow apparatus, rapidly mix the elongation complex with a solution containing Mg2+ and varying concentrations of this compound.
-
Quenching: Allow the reaction to proceed for various short time intervals (milliseconds to seconds) before quenching with the quench solution.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis and phosphorimaging.
-
Data Fitting: Plot the concentration of the product (extended primer) versus time for each concentration of this compound. Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten) to determine the apparent dissociation constant (Kd) and the maximum rate of incorporation (kpol).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing an RNA polymerase inhibitor like this compound.
Conclusion
This compound acts as a definitive RNA chain terminator, effectively halting transcription by preventing the formation of subsequent phosphodiester bonds after its incorporation into the nascent RNA strand. Its mechanism is rooted in the substitution of the essential 3'-hydroxyl group with an amino group. The provided experimental frameworks offer robust methods for the detailed characterization of its inhibitory properties and kinetic parameters against various RNA polymerases, which is crucial for its potential development as an antiviral or research tool.
References
- 1. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor ddhCTP of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 3'-Amino Group in CTP: A Technical Guide for Researchers
An In-depth Exploration of 3'-Amino-CTP in Molecular Biology, Drug Development, and Biotechnology
The substitution of the 3'-hydroxyl group with an amino group in cytidine (B196190) triphosphate (CTP) creates a powerful molecular tool with significant implications for cellular processes and therapeutic interventions. This technical guide provides a comprehensive overview of the role of the 3'-amino group in CTP, detailing its mechanism of action, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Function: A Potent Chain Terminator of Nucleic Acid Synthesis
The primary and most significant role of the 3'-amino group in a CTP analog is the termination of DNA and RNA synthesis.[1][2] Natural polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing nucleic acid chain and the alpha-phosphate of an incoming nucleoside triphosphate. The replacement of the 3'-hydroxyl with a 3'-amino group fundamentally disrupts this process. The 3'-amino group is not a suitable nucleophile for the polymerase to catalyze the formation of the subsequent phosphodiester bond, leading to the immediate cessation of chain elongation.[1]
This property makes 3'-amino-CTP and other 3'-amino-nucleoside triphosphates effective chain terminators for a variety of DNA and RNA polymerases.[1]
Quantitative Data on Polymerase Inhibition
The inhibitory effect of 3'-amino-nucleoside triphosphates has been quantified for some polymerases. A key parameter to assess the potency of an inhibitor is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor | Enzyme | Kᵢ (µM) | Inhibition Type | Competitive With |
| 3'-amino-2',3'-dideoxycytidine (B1198059) triphosphate | Calf Thymus DNA Polymerase α | 9.6 | Competitive | dCTP[1] |
Experimental Protocols
Synthesis of 3'-Amino-3'-Deoxycytidine-5'-Triphosphate
The synthesis of 3'-amino-CTP involves a multi-step chemical process, typically starting from cytidine. The following is a generalized protocol based on established methods for the synthesis of 3'-amino-nucleosides and their subsequent phosphorylation.
Workflow for the Synthesis of 3'-Amino-3'-Deoxycytidine-5'-Triphosphate
Caption: A generalized workflow for the chemical synthesis of 3'-amino-3'-deoxycytidine-5'-triphosphate.
Detailed Methodology:
-
Protection of Hydroxyl Groups: Start with cytidine and protect the 5' and 2' hydroxyl groups using appropriate protecting groups (e.g., silyl (B83357) ethers) to ensure selective reaction at the 3' position.
-
Activation of the 3'-Hydroxyl Group: Activate the 3'-hydroxyl group to create a good leaving group, for example, by converting it to a mesylate or tosylate.
-
Introduction of the 3'-Azido Group: Introduce an azido (B1232118) group at the 3' position via an S_N2 reaction using a source of azide (B81097) ions (e.g., sodium azide). This step typically results in an inversion of stereochemistry at the 3' carbon.
-
Reduction of the 3'-Azido Group: Reduce the 3'-azido group to a 3'-amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a reducing agent like triphenylphosphine.
-
Deprotection: Remove the protecting groups from the 5' and 2' hydroxyls to yield 3'-amino-3'-deoxycytidine.
-
Triphosphorylation: Phosphorylate the 5'-hydroxyl group to yield the 5'-triphosphate. This is often carried out enzymatically or through a chemical phosphorylation method, such as the Yoshikawa procedure.
-
Purification: Purify the final product, 3'-amino-3'-deoxycytidine-5'-triphosphate, using techniques like high-performance liquid chromatography (HPLC).
In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a general method to determine the inhibitory effect of 3'-amino-CTP on a DNA polymerase.
Workflow for DNA Polymerase Inhibition Assay
Caption: A typical workflow for an in vitro DNA polymerase inhibition assay using 3'-amino-CTP.
Detailed Methodology:
-
Reaction Setup: Prepare a series of reaction mixtures. Each reaction should contain a buffer suitable for the DNA polymerase, a DNA template-primer, the DNA polymerase, a mixture of dNTPs (dATP, dGTP, dTTP, and varying concentrations of dCTP), and a labeled dNTP (e.g., [α-³²P]dCTP) for detection. Add varying concentrations of 3'-amino-CTP to the experimental tubes.
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase or the dNTP mixture and incubate at the optimal temperature for the enzyme for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA, to chelate the essential Mg²⁺ ions.
-
Product Separation: Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel will separate the full-length product from the shorter, terminated fragments.
-
Visualization and Quantification: Visualize the DNA fragments using autoradiography (for radiolabeled dNTPs) or a fluorescence scanner (for fluorescently labeled primers or dNTPs). Quantify the amount of full-length product and any terminated products.
-
Data Analysis: Plot the amount of product formed as a function of the inhibitor concentration to determine the IC₅₀ value. To determine the Kᵢ value and the mechanism of inhibition, perform the assay with varying concentrations of both the natural substrate (dCTP) and the inhibitor (3'-amino-CTP) and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Applications in Research and Drug Development
DNA Sequencing and Molecular Biology
The chain-terminating property of 3'-modified nucleosides is the foundation of the Sanger sequencing method. While 2',3'-dideoxynucleoside triphosphates (ddNTPs) are traditionally used, 3'-amino-NTPs can also serve as effective terminators.
Drug Development: Antiviral and Anticancer Potential
The inhibition of DNA and RNA synthesis is a cornerstone of many antiviral and anticancer therapies. By acting as chain terminators, 3'-amino-nucleoside analogs can selectively inhibit the replication of rapidly dividing cancer cells or the propagation of viruses that rely on their own polymerases.
-
Antiviral Agents: Many successful antiviral drugs are nucleoside analogs that, once phosphorylated in the cell, act as chain terminators for viral reverse transcriptases or polymerases. The incorporation of these analogs into the growing viral DNA or RNA chain halts replication.
-
Anticancer Agents: Similarly, in cancer therapy, nucleoside analogs can be incorporated into the DNA of rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[2]
While specific preclinical or clinical data for 3'-amino-CTP is not widely published, the broader class of 3'-amino-nucleosides has been investigated for these therapeutic applications.
Logical Relationship of 3'-Amino-Nucleoside Analog Action
Caption: The metabolic activation and mechanism of action of a 3'-amino-nucleoside analog as a therapeutic agent.
SELEX and Aptamer Development
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to produce oligonucleotides (aptamers) with high affinity and specificity for a target molecule. The use of modified nucleotides in SELEX can enhance the properties of the resulting aptamers, such as increasing their resistance to nuclease degradation.
While 2'-amino and 2'-fluoro modifications are more commonly used for this purpose, the incorporation of a 3'-amino-nucleotide at the end of an aptamer sequence could provide a site for post-SELEX modification and conjugation to other molecules, such as fluorophores or biotin.
Role in Cellular Signaling
Currently, there is no direct evidence in the scientific literature to suggest that 3'-amino-CTP plays a specific role in cellular signaling pathways. Its primary known biological effect is the direct inhibition of transcription and replication through chain termination. Any downstream effects on signaling are likely a secondary consequence of this primary mechanism of action.
Conclusion
The 3'-amino group imparts a potent and specific function to CTP, transforming it from a building block of RNA into a powerful inhibitor of nucleic acid synthesis. This property as a chain terminator is the cornerstone of its utility in molecular biology and its potential as a therapeutic agent. For researchers and drug developers, understanding the kinetics of its interaction with various polymerases, mastering its synthesis, and exploring its application in contexts like SELEX will continue to be areas of active investigation. While its direct role in cellular signaling remains to be elucidated, the impact of 3'-amino-CTP and its analogs on fundamental cellular processes is undeniable.
References
An In-depth Technical Guide to the Biochemical Properties of 3'-amino-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-amino-cytidine 5'-triphosphate (3'-amino-CTP) is a synthetic analog of the natural nucleotide cytidine (B196190) triphosphate (CTP). The key modification in this molecule is the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH2). This seemingly subtle alteration has profound implications for its biochemical activity, primarily transforming it into a potent inhibitor of nucleic acid synthesis. This technical guide provides a comprehensive overview of the biochemical properties of 3'-amino-CTP, its mechanism of action as a chain terminator, and its potential applications in research and as a therapeutic agent.
Core Biochemical Properties
Structure and Chemical Profile
The fundamental structure of 3'-amino-CTP is similar to that of CTP, comprising a cytosine base, a ribose sugar, and a triphosphate group. The defining feature is the presence of an amino group at the 3' position of the ribose ring.
Chemical Name: 3'-amino-3'-deoxycytidine-5'-triphosphate Molecular Formula: C9H17N4O12P3 Molecular Weight: 468.16 g/mol
The presence of the 3'-amino group instead of the 3'-hydroxyl group is the critical determinant of its biological activity.
Mechanism of Action: Chain Termination
The primary mechanism of action of 3'-amino-CTP is the termination of nucleic acid chain elongation during transcription (RNA synthesis) and replication (DNA synthesis). DNA and RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing nucleic acid chain and the alpha-phosphate of an incoming nucleoside triphosphate.
In the case of 3'-amino-CTP, after its incorporation into a growing RNA or DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond. The 3'-amino group is not a suitable nucleophile for this reaction under physiological conditions. Consequently, the elongation of the nucleic acid chain is halted.[1] This property makes 3'-amino-CTP and other 3'-modified nucleotides potent chain terminators.[1]
Mechanism of chain termination by 3'-amino-CTP.
Quantitative Data on Inhibitory Activity
Specific quantitative data such as inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for 3'-amino-CTP are not extensively reported in publicly available literature. However, studies on analogous 3'-modified nucleoside triphosphates provide valuable insights into their general potency as polymerase inhibitors. The following tables summarize representative data for such analogs.
Table 1: Inhibitory Activity of 3'-Modified Nucleoside Triphosphate Analogs against Various Polymerases
| Nucleoside Analog | Polymerase | IC50 / Ki Value | Reference |
| 3'-amino-ddTTP | HIV Reverse Transcriptase | Effective inhibitor (qualitative) | [2] |
| 3'-azido-ddTTP (AZT-TP) | HIV Reverse Transcriptase | Ki ≈ 0.05 µM | [3] |
| 2',3'-dideoxy-3'-fluoronucleosides (TP form) | HBV/DHBV DNA Polymerases | IC50 = 0.25-10.4 µM | [1] |
| Ara-CTP | Human DNA Polymerase α | Concentration-dependent inhibition | [4] |
| 3'-Deoxycytidine (TP form) | Retroviral Reverse Transcriptases | Potent inhibitor (qualitative) | [5] |
Disclaimer: The data presented for analogs may not be directly representative of the potency of 3'-amino-CTP but serves to provide a comparative context for the inhibitory potential of 3'-modified nucleosides.
Antiviral and Anticancer Potential
The ability of 3'-amino-CTP to terminate nucleic acid synthesis makes its parent nucleoside, 3'-amino-cytidine, a candidate for antiviral and anticancer therapies. Viruses with RNA-dependent RNA polymerases or reverse transcriptases, and rapidly dividing cancer cells, are particularly vulnerable to inhibitors of nucleic acid replication.
Table 2: Antiviral Activity of 3'-Modified Cytidine Analogs
| Compound | Virus | Cell Line | EC50 Value | Reference |
| N4-Hydroxycytidine analogs | SARS-CoV-2 | Vero | 3.50 µM | [6] |
| N4-Hydroxycytidine analogs | Influenza A (H1N1) | MDCK | 5.80 µM | [6] |
| 3'-Deoxycytidine | HIV | - | Potent activity (qualitative) | [5] |
Experimental Protocols
In Vitro Polymerase Inhibition Assay
This protocol outlines a general method to determine the IC50 value of 3'-amino-CTP against a specific RNA polymerase.
Objective: To determine the concentration of 3'-amino-CTP that inhibits 50% of the polymerase activity.
Materials:
-
Purified RNA polymerase
-
RNA template (e.g., a homopolymer like poly(A))
-
Primer (e.g., oligo(dT))
-
Natural CTP and other required NTPs (ATP, GTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]UTP or [α-³²P]CTP)
-
3'-amino-CTP stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop solution (e.g., 50 mM EDTA in formamide (B127407) with tracking dyes)
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: Prepare a master mix containing the reaction buffer, RNA template, primer, and all NTPs except the one being competed with (if applicable) and the radiolabeled NTP.
-
Inhibitor Dilution: Prepare serial dilutions of 3'-amino-CTP in the reaction buffer.
-
Reaction Initiation: In separate tubes, add the master mix, a specific concentration of 3'-amino-CTP, and the purified RNA polymerase. The final component to add to initiate the reaction is the radiolabeled NTP. A control reaction with no inhibitor should be included.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reactions by adding the stop solution or by spotting the reaction mixture onto glass fiber filters and immersing them in cold TCA solution.
-
Quantification:
-
Filter Assay: Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated nucleotides. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Gel Electrophoresis: Denature the samples and run them on a denaturing polyacrylamide gel. Visualize the radiolabeled products by autoradiography and quantify the band intensities.
-
-
Data Analysis: Plot the percentage of polymerase activity against the logarithm of the 3'-amino-CTP concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the polymerase activity, determined by non-linear regression analysis.
Workflow for a polymerase inhibition assay.
Primer Extension Assay for Chain Termination Analysis
This protocol describes how to demonstrate the chain-terminating property of 3'-amino-CTP.
Objective: To visualize the termination of RNA or DNA synthesis at positions where 3'-amino-CMP is incorporated.
Materials:
-
DNA or RNA template of known sequence
-
5'-end radiolabeled primer (complementary to the template)
-
DNA or RNA polymerase
-
dNTPs or NTPs (as appropriate)
-
3'-amino-CTP
-
Dideoxynucleotides (ddNTPs) for sequencing ladder
-
Reaction buffer
-
Stop solution (formamide loading dye with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Primer Labeling: End-label the primer with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.
-
Annealing: Anneal the radiolabeled primer to the template DNA or RNA by heating and slow cooling.
-
Reaction Setup: Prepare four sequencing reactions (Sanger sequencing) using the annealed template-primer and the four ddNTPs to serve as a size ladder. Prepare the experimental reaction containing the annealed template-primer, all four natural (d)NTPs, and a limiting concentration of 3'-amino-CTP. A control reaction without 3'-amino-CTP should also be prepared.
-
Enzyme Addition: Add the appropriate polymerase to all reaction tubes to initiate synthesis.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a specific time.
-
Termination: Stop the reactions by adding the stop solution.
-
Electrophoresis: Denature the samples by heating and load them onto a high-resolution denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, expose the gel to a phosphorimager screen or X-ray film.
-
Analysis: The control lane should show a full-length extension product. The experimental lane with 3'-amino-CTP will show a band or bands that are shorter than the full-length product, corresponding to the positions where cytosine is present in the template sequence. The size of these terminated fragments can be determined by comparing them to the sequencing ladder, confirming that termination occurs opposite the template guanines (where C would be incorporated).[7][8]
Workflow for a primer extension assay.
Conclusion
3'-amino-CTP is a powerful tool in molecular biology and a promising scaffold for the development of therapeutic agents. Its defining biochemical property is its ability to act as a chain terminator for DNA and RNA polymerases due to the presence of a 3'-amino group instead of a 3'-hydroxyl group. This mechanism of action underlies its potential as an antiviral and anticancer agent. While specific quantitative data on its inhibitory potency are limited in the current literature, the established protocols for polymerase inhibition and primer extension assays provide a clear framework for its characterization. Further research into the specific interactions of 3'-amino-CTP with various viral and cellular polymerases will be crucial in realizing its full therapeutic potential.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Primer Extension - National Diagnostics [nationaldiagnostics.com]
Synthesis of 3'-Amino-3'-Deoxycytidine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3'-amino-3'-deoxycytidine (B3279998) triphosphate, a crucial molecule in various biochemical and therapeutic research areas. The document details both chemical and prebiotic synthesis methodologies, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrams.
Chemical Synthesis of 3'-O-Amino-2'-Deoxycytidine-5'-Triphosphate
A robust chemical synthesis route for 3'-O-amino-2'-deoxynucleoside-5'-triphosphates, including the cytidine (B196190) analogue, has been established. This method involves a series of protection, stereochemical inversion, and functional group installation steps, culminating in triphosphorylation. The general scheme starts from the corresponding 2'-deoxyribonucleoside.[1]
The key stages of this synthesis are:
-
Protection of the 5'-hydroxy group.
-
Inversion of the 3'-hydroxy group stereochemistry.
-
Introduction of a protected O-amino group at the 3' position.
-
Deprotection of the 5'-hydroxy group.
-
Conversion to a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside.
-
Triphosphorylation of the 5'-hydroxy group.
-
Final deprotection to yield the 3'-O-amino-2'-deoxynucleoside triphosphate.
Experimental Protocol: Chemical Synthesis
The following protocol is a generalized representation based on established methods for synthesizing 3'-O-amino-2'-deoxynucleoside-5'-triphosphates.[1]
Step 1: 5'-Hydroxy Group Protection
-
Reactants: 2'-Deoxycytidine (B1670253), protecting group (e.g., dimethoxytrityl chloride - DMT-Cl), and a base (e.g., pyridine).
-
Procedure: The 2'-deoxycytidine is reacted with the protecting group in the presence of a base to selectively protect the 5'-hydroxy group.
Step 2: 3'-Hydroxy Group Inversion
-
Reactants: 5'-O-protected-2'-deoxycytidine, reagents for Mitsunobu reaction (e.g., triphenylphosphine, diethyl azodicarboxylate - DEAD).
-
Procedure: The stereochemistry at the 3' position is inverted through a Mitsunobu reaction.
Step 3: Introduction of the Protected Amino Group
-
Reactants: The product from Step 2, N-hydroxyphthalimide.
-
Procedure: The inverted 3'-hydroxy group is reacted with N-hydroxyphthalimide under Mitsunobu conditions to introduce a protected aminooxy group.
Step 4: 5'-Hydroxy Group Deprotection
-
Reactants: The product from Step 3, mild acid (e.g., dichloroacetic acid).
-
Procedure: The protecting group on the 5'-hydroxy is removed under mild acidic conditions.
Step 5: Conversion to 3'-O-(N-acetone-oxime)-2'-deoxynucleoside
-
Procedure: The phthalimido group is converted to an N-acetone-oxime group.
Step 6: Triphosphorylation
-
Reactants: The product from Step 5, a phosphorylating agent (e.g., POCl3) in a suitable solvent.
-
Procedure: The 5'-hydroxy group is triphosphorylated.
Step 7: Final Deprotection
-
Reactants: The product from Step 6, an aryl-oxyamine.
-
Procedure: The N-acetone-oxime group is removed by treatment with an aryl-oxyamine to yield the final 3'-O-amino-2'-deoxycytidine-5'-triphosphate. The pH for this step is crucial and is typically maintained between 6.8 and 7.0 for pyrimidine (B1678525) derivatives.[1]
Purification: The final product is purified using techniques such as liquid-liquid extraction to remove excess reagents, followed by freeze-drying.[1]
Quantitative Data: Chemical Synthesis
| Step | Reactants | Key Conditions | Yield |
| 1-4 | 2'-Deoxycytidine, DMT-Cl, DEAD, N-hydroxyphthalimide, DCA | Standard protection, Mitsunobu, and deprotection conditions | Not specified in provided abstracts |
| 5 | 5'-O-deprotected-3'-O-phthalimido-2'-deoxynucleoside | Not specified in provided abstracts | Not specified in provided abstracts |
| 6 | 3'-O-(N-acetone-oxime)-2'-deoxynucleoside, POCl3 | Anhydrous conditions | Not specified in provided abstracts |
| 7 | 3'-O-(N-acetone-oxime)-2'-deoxynucleoside triphosphate, O-benzylhydroxylamine | pH 6.8, 6 hours | Not specified in provided abstracts |
Note: Specific yields for each step for the cytidine analogue are not detailed in the provided search results, but the methodology is outlined.
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway for 3'-amino-3'-deoxycytidine triphosphate.
Prebiotic Synthesis of 3'-Amino-TNA Nucleoside Triphosphates
Research into the origins of life has led to the development of prebiotic synthesis routes for 3'-amino-TNA (threose nucleic acid) nucleosides, which can be subsequently triphosphorylated.[2][3][4] While this pathway yields the threose isomer, the phosphorylation step is of significant interest as it occurs in water under mild conditions.
The synthesis begins with simple prebiotic feedstocks and proceeds through a series of reactions to form the 3'-amino-TNA nucleoside, which is then phosphorylated.[2][3]
Experimental Protocol: Prebiotic Phosphorylation
The phosphorylation of 3'-amino-TNA nucleosides to their corresponding triphosphates has been demonstrated using cyclic trimetaphosphate in an aqueous environment.[2][4]
-
Reactants: 3'-amino-threo-nucleoside, cyclic trimetaphosphate ((PO3Na)3), MgCl2.
-
Solvent: Water (D2O for NMR studies).
-
Procedure: The 3'-amino-nucleoside is dissolved in water with an excess of cyclic trimetaphosphate and MgCl2. The reaction is initiated in an alkaline solution (pD 9-12).
-
Reaction Time: The reaction proceeds over several days at room temperature. For example, at pD 12, 50% formation of the nucleoside triphosphate was observed over 25 days.[2]
Quantitative Data: Prebiotic Phosphorylation
| Reactant Concentration | (PO3Na)3 (equivalents) | MgCl2 (equivalents) | pD | Time | Yield of Triphosphate |
| 50 mM | 6 | 6 | 9 | 5 days | Significant formation observed by 1H NMR[2] |
| Not specified | 6 | 0 | 12 | 25 days | 50% |
Prebiotic Synthesis and Phosphorylation Workflow
Caption: Prebiotic synthesis and phosphorylation of 3'-amino-TNA nucleosides.
Enzymatic Incorporation
While the synthesis of 3'-amino-3'-deoxycytidine triphosphate itself is typically a chemical process, the resulting molecule is of great interest for its use in enzymatic reactions. The 3'-amino group acts as a reversible terminator for DNA polymerases, making these modified nucleotides valuable tools in DNA sequencing and synthesis.[1] Enzymatic synthesis of polynucleotides can employ 3'-O-amino-2'-deoxynucleoside triphosphates as monomers.[5]
Experimental Workflow: Enzymatic Polynucleotide Synthesis
Caption: Workflow for enzymatic DNA synthesis using 3'-amino-dCTP as a reversible terminator.
References
- 1. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CA3221361A1 - Enzymatic synthesis of polynucleotides using 3'-o-amino-2'-deoxyribonucleoside triphosphate monomers - Google Patents [patents.google.com]
An In-depth Technical Guide to 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP): Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP) is a modified ribonucleotide that has played a significant role in the study of transcription and has been explored for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound. It details its function as a potent chain terminator of RNA synthesis, presents available quantitative data on its inhibitory effects, and outlines experimental protocols for its use. Furthermore, this guide explores its applications in virology and oncology research, offering a valuable resource for professionals in drug development and molecular biology.
Discovery and History
The exploration of 3'-modified ribonucleotides as tools to study and inhibit RNA synthesis dates back several decades. A significant early report on 3'-amino-3'-deoxycytidine triphosphate (CTP(3'NH2)) emerged in 1989 from a study by Pravdina et al.[1] This research detailed the synthesis of several 3'-modified ribonucleoside-5'-triphosphates, including this compound, and demonstrated their potent inhibitory effects on the RNA synthesis machinery of both influenza A virus and murine cells.[1] This seminal work established this compound as an effective inhibitor of both viral and mammalian RNA polymerases, paving the way for its use as a tool in molecular biology and as a lead compound in drug discovery.
The foundational principle behind the utility of this compound lies in its structural analogy to the natural substrate, cytidine (B196190) triphosphate (CTP). RNA polymerases recognize and incorporate this compound into a growing RNA chain. However, the substitution of the 3'-hydroxyl group with an amino group prevents the formation of the subsequent phosphodiester bond, leading to the termination of RNA chain elongation. This mechanism of action is analogous to that of 3'-deoxyribonucleoside triphosphates used in Sanger sequencing of DNA.[2][3]
Synthesis of this compound
The synthesis of this compound involves the chemical modification of cytidine, followed by phosphorylation to the triphosphate form. While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in a single source, the general approach can be inferred from the synthesis of related 3'-modified nucleoside triphosphates. The process typically begins with the chemical synthesis of the 3'-amino-3'-deoxycytidine nucleoside, which is then phosphorylated to yield the triphosphate.
A common strategy for the synthesis of 3'-amino-deoxyribonucleosides involves the conversion of the 3'-hydroxyl group of a protected cytidine derivative to an amino group. This can be achieved through a multi-step process that may include the introduction of a leaving group at the 3'-position, followed by nucleophilic substitution with an azide-containing reagent, and subsequent reduction of the azide (B81097) to an amine.
Once the 3'-amino-3'-deoxycytidine nucleoside is obtained, it is converted to its 5'-triphosphate form. A widely used method for this phosphorylation is the one-pot Yoshikawa procedure or its modifications, which employs phosphorus oxychloride and pyrophosphate.
For the synthesis of the related compound, 3'-O-amino-2'-deoxycytidine-5'-triphosphate, a patented method describes a multi-step process starting from a 2'-deoxyribonucleoside.[4] This process involves protection of the 5'-hydroxyl group, inversion of the 3'-hydroxyl stereochemistry, introduction of a protected aminooxy group, deprotection, and subsequent triphosphorylation.[4]
Mechanism of Action: A Potent RNA Chain Terminator
The primary mechanism of action of this compound is the termination of RNA chain elongation during transcription. This process can be broken down into two key steps:
-
Incorporation: RNA polymerase recognizes this compound as a substrate analogous to CTP and incorporates 3'-amino-3'-deoxycytidine monophosphate into the nascent RNA strand opposite a guanine (B1146940) base in the DNA template.
-
Chain Termination: The absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleoside triphosphate, prevents further extension of the RNA chain. The 3'-amino group is not a suitable nucleophile for this reaction under the conditions of transcription.
This mechanism makes this compound a valuable tool for studying the kinetics and mechanisms of RNA polymerases and for applications such as RNA sequencing.
References
- 1. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA sequencing with radioactive chain-terminating ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canonical 3'-deoxyribonucleotides as a chain terminator for HCV NS5B RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]
3'-Amino-CTP as an RNA Chain Terminator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-Cytidine Triphosphate (3'-amino-CTP) is a modified nucleotide analog that serves as a potent RNA chain terminator, effectively halting the process of transcription. Its unique structural feature, a 3'-amino group instead of the canonical 3'-hydroxyl group on the ribose sugar, prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby leading to the cessation of RNA chain elongation. This property makes 3'-amino-CTP a valuable tool in molecular biology for applications such as RNA sequencing, transcription start site mapping, and studying the kinetics of RNA polymerases. This technical guide provides a comprehensive overview of the core principles of 3'-amino-CTP as an RNA chain terminator, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its application, and visual representations of the underlying processes.
Introduction
The process of transcription, catalyzed by RNA polymerases, is fundamental to gene expression. The ability to control and analyze this process is crucial for a wide range of research applications. Chain-terminating nucleotide analogs are indispensable tools in this regard. 3'-amino-CTP is one such analog of the natural nucleotide Cytidine Triphosphate (CTP). By incorporating a 3'-amino modification, this molecule can be integrated into a growing RNA chain by RNA polymerase. However, the absence of the 3'-hydroxyl group, which is essential for the nucleophilic attack on the alpha-phosphate of the incoming nucleotide, results in the termination of transcription. This guide will delve into the technical details of utilizing 3'-amino-CTP as a precise and effective tool for RNA research.
Mechanism of Action
The mechanism of RNA chain termination by 3'-amino-CTP is a direct consequence of its chemical structure. During transcription elongation, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the last incorporated nucleotide in the RNA chain and the α-phosphate of the incoming nucleoside triphosphate.
When 3'-amino-CTP is present, it is recognized by the RNA polymerase and incorporated into the growing RNA strand opposite a guanine (B1146940) (G) residue in the DNA template. Once incorporated, the 3'-amino group of the modified nucleotide is unable to act as a nucleophile to attack the incoming NTP. This inability to form the subsequent phosphodiester bond leads to the irreversible termination of RNA chain elongation.
Quantitative Data: Inhibition of RNA Polymerases
3'-amino-CTP and its analogs have been shown to be effective inhibitors of various RNA polymerases. The inhibitory effect is typically characterized by parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). A lower Ki value indicates a stronger inhibitor.
While specific kinetic data for 3'-amino-CTP with all common RNA polymerases is not extensively available in the literature, studies on the closely related analog, 3'-deoxycytidine (B105747) 5'-triphosphate (3'-dCTP), provide valuable insights into its inhibitory potential. Both molecules act as chain terminators due to the modification at the 3' position of the ribose.
The following table summarizes the kinetic parameters for the inhibition of RNA Polymerases I and II from Dictyostelium discoideum by 3'-dCTP.[1] It is important to note that these values can vary depending on the specific polymerase and reaction conditions.
| RNA Polymerase | Substrate | Km (µM) | Inhibitor | Ki (µM) | Inhibition Type |
| RNA Polymerase I | CTP | 6.3 | 3'-dCTP | 3.0 | Competitive |
| RNA Polymerase II | CTP | 6.3 | 3'-dCTP | 3.0 | Competitive |
Table 1: Kinetic parameters of RNA polymerase inhibition by 3'-deoxycytidine 5'-triphosphate.[1]
Furthermore, studies have demonstrated that 3'-amino-CTP efficiently inhibits RNA synthesis catalyzed by influenza A viral RNA-polymerase and cellular RNA-polymerase II from mice liver.[2] While specific Ki values were not reported in this particular study, the efficient inhibition highlights its broad applicability as a research tool.
Experimental Protocols
The chain-terminating property of 3'-amino-CTP can be exploited in various molecular biology techniques. Below is a detailed protocol for a hypothetical Sanger-like RNA sequencing experiment using 3'-amino-CTP as a chain terminator. This method allows for the determination of the nucleotide sequence of an RNA molecule.
RNA Sequencing using 3'-amino-CTP (Sanger-like Method)
This protocol is based on the principle of chain termination sequencing, analogous to Sanger sequencing for DNA.[3] Four separate transcription reactions are performed, each containing a low concentration of one of the four 3'-amino-NTPs (A, U, G, C) as terminators, along with all four standard NTPs, one of which is radioactively labeled for detection.
Materials:
-
Linearized DNA template containing the target sequence downstream of a suitable promoter (e.g., T7, SP6, or T3)
-
T7, SP6, or T3 RNA Polymerase
-
Standard NTPs (ATP, UTP, GTP, CTP)
-
3'-amino-ATP, 3'-amino-UTP, 3'-amino-GTP, 3'-amino-CTP
-
[α-³²P]UTP or another labeled NTP
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Formamide (B127407) loading dye
-
High-resolution denaturing polyacrylamide gel (e.g., 6-8%)
-
Phosphor screen and imaging system
Protocol:
-
Prepare Reaction Mixes: Prepare four separate reaction mixes, one for each chain-terminating 3'-amino-NTP. For a 20 µL reaction, the components are as follows:
Component Volume (µL) Final Concentration Nuclease-free water to 20 - 5x Transcription Buffer 4 1x 100 mM DTT 2 10 mM NTP Mix (10 mM each A, G, C) 1 0.5 mM each UTP (1 mM) 1 50 µM [α-³²P]UTP (10 µCi/µL) 1 - Linearized DNA template (1 µg/µL) 1 50 ng/µL RNase Inhibitor (40 U/µL) 0.5 20 U RNA Polymerase (20 U/µL) 1 20 U -
Add Chain Terminators: To each of the four reaction tubes, add the respective 3'-amino-NTP to a final concentration that allows for a distribution of terminated fragments. A good starting point is a 1:100 ratio of terminator to the corresponding standard NTP. For example, to the "C" reaction tube, add 3'-amino-CTP to a final concentration of 5 µM.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Stop Reaction and Precipitate RNA: Stop the reaction by adding 2 µL of 0.5 M EDTA. Add 10 µL of 7.5 M ammonium (B1175870) acetate (B1210297) and 90 µL of cold 100% ethanol (B145695). Mix well and incubate at -80°C for 30 minutes to precipitate the RNA.
-
Pellet and Wash: Centrifuge at maximum speed for 30 minutes at 4°C. Carefully remove the supernatant. Wash the pellet with 500 µL of 70% ethanol and centrifuge for 5 minutes. Remove all of the supernatant and air dry the pellet.
-
Resuspend and Denature: Resuspend the RNA pellet in 5 µL of formamide loading dye. Heat the samples at 95°C for 5 minutes to denature the RNA fragments.
-
Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the desired resolution is achieved.
-
Imaging: Expose the gel to a phosphor screen overnight. Image the screen using a phosphor imager. The sequence of the RNA can be read directly from the bottom of the gel upwards, corresponding to the 5' to 3' direction of the synthesized RNA.
Applications in Research and Drug Development
The ability of 3'-amino-CTP to act as a specific RNA chain terminator opens up several applications in both basic research and drug development:
-
RNA Sequencing: As detailed in the protocol above, 3'-amino-NTPs can be used for the direct sequencing of RNA molecules, providing valuable information about transcript sequences and isoforms.
-
Transcription Start Site (TSS) Mapping: By performing in vitro transcription in the presence of limiting concentrations of 3'-amino-NTPs, it is possible to generate a ladder of prematurely terminated transcripts. The lengths of these transcripts can be used to map the precise start site of transcription.
-
Studying RNA Polymerase Kinetics: 3'-amino-CTP can be used as a tool to study the kinetic parameters of RNA polymerases, including their substrate specificity and the mechanism of nucleotide incorporation and translocation.
-
Antiviral Drug Development: RNA-dependent RNA polymerases are essential enzymes for the replication of many RNA viruses. As demonstrated by the inhibition of influenza A viral RNA-polymerase, 3'-amino-CTP and similar analogs can serve as lead compounds for the development of antiviral therapeutics that target viral transcription.[2]
Conclusion
3'-Amino-CTP is a powerful and versatile tool for the study of RNA biology. Its ability to act as a specific and efficient RNA chain terminator allows for a range of applications, from fundamental research into the mechanisms of transcription to the development of novel therapeutic agents. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, will continue to facilitate new discoveries in the fields of molecular biology, genomics, and drug development. As our understanding of the transcriptome deepens, the utility of tools like 3'-amino-CTP will undoubtedly continue to grow.
References
- 1. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA sequencing with radioactive chain-terminating ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian at the Terminus: An In-Depth Technical Guide to the Enzymatic Resistance of 3'-Amino Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transient nature of ribonucleic acid (RNA) in a biological environment, largely dictated by its susceptibility to enzymatic degradation, presents a significant hurdle in the development of RNA-based therapeutics and diagnostics. Nucleases, ubiquitous in biological systems, rapidly cleave phosphodiester bonds, leading to the swift degradation of unmodified RNA molecules. To overcome this challenge, a variety of chemical modifications have been explored to enhance the stability and in vivo half-life of RNA. Among these, the modification of the 3'-terminus has proven to be a particularly effective strategy. This technical guide provides a comprehensive overview of the enzymatic resistance conferred by 3'-amino modification of RNA, offering a deep dive into the underlying mechanisms, quantitative stability data, detailed experimental protocols for assessment, and a visualization of the protective pathway.
Mechanism of Enzymatic Resistance
The primary route of degradation for many RNA molecules in vivo is through the action of 3'→5' exoribonucleases. These enzymes sequentially cleave nucleotides from the 3'-hydroxyl (-OH) terminus of the RNA strand. The introduction of a 3'-amino modifier, which replaces the terminal 3'-hydroxyl group with an amino group (-NH2), fundamentally alters the substrate recognition and catalytic activity of these nucleases.
The presence of the 3'-amino group confers resistance through several key mechanisms:
-
Substrate Mimicry and Steric Hindrance: The 3'-amino group, while structurally similar to the native hydroxyl group, possesses different electronic and steric properties. This alteration can prevent the proper docking of the RNA molecule into the active site of the 3'→5' exonuclease, effectively acting as a steric block.
-
Disruption of the Catalytic Mechanism: The catalytic mechanism of many nucleases involves the deprotonation of the 3'-hydroxyl group to facilitate a nucleophilic attack on the adjacent phosphodiester bond. The replacement of this hydroxyl group with a less reactive amino group disrupts this essential step, thereby inhibiting enzymatic cleavage.
This strategic modification effectively "caps" the 3'-end of the RNA, rendering it a poor substrate for processive 3'→5' exonucleases and significantly extending its biological half-life.
Quantitative Analysis of Nuclease Resistance
The stabilizing effect of terminal modifications on oligonucleotides has been documented, though specific quantitative data for 3'-amino modified RNA compared to a comprehensive set of other modifications can be variable across different studies and experimental conditions (e.g., specific nuclease, serum source). However, the general trend observed is a significant increase in stability for modified oligonucleotides. For context, the half-lives of various modified oligonucleotides in serum are presented below. It is important to note that while direct, extensive comparative studies focusing solely on 3'-amino modified RNA are not always readily available in the literature, the principles of nuclease resistance suggest a substantial improvement in stability.
| Oligonucleotide Type | Modification(s) | Half-life in Serum | Reference |
| Unmodified RNA | None | Seconds to minutes | [1] |
| Unmodified DNA | None | ~1 hour | [1] |
| DNA with 3' inverted dT | 3'-terminal modification | Several hours | [1] |
| 2'-Fluoro RNA (fYrR) | Ribose modification | ~2.2 to 12 hours | [1] |
| Fully Modified (2'-O-Methyl and 2'-Fluoro) | Ribose and backbone modifications | Little degradation after prolonged incubation | [1] |
| Phosphorothioate Oligonucleotide (ASO) | Backbone modification | 35 to 50 hours (elimination half-life) | [2] |
Note: This table provides a general comparison of the stability of different oligonucleotide modifications. The half-life of 3'-amino modified RNA is expected to be significantly longer than that of unmodified RNA, likely in the range of hours, depending on the specific RNA sequence and the biological matrix.
Experimental Protocols
Nuclease Stability Assay in Serum
This protocol outlines a general method for assessing the stability of 3'-amino modified RNA oligonucleotides in the presence of serum, followed by analysis using polyacrylamide gel electrophoresis (PAGE).
Materials:
-
3'-amino modified RNA oligonucleotide
-
Unmodified RNA oligonucleotide of the same sequence (as a control)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)
-
10x TBE Buffer (Tris-borate-EDTA)
-
20% denaturing polyacrylamide gel (containing 7M Urea)
-
Gel loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Fluorescent stain for nucleic acids (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the 3'-amino modified and unmodified RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Dilute the stock solutions to a working concentration of 10 µM in nuclease-free water.
-
-
Serum Incubation:
-
Prepare reaction mixtures in sterile, nuclease-free microcentrifuge tubes. For each time point (e.g., 0, 1, 2, 4, 8, 24 hours), prepare a separate tube for both the modified and unmodified RNA.
-
For a 20 µL reaction, add:
-
10 µL of 50% FBS (in nuclease-free water)
-
2 µL of 10 µM RNA oligonucleotide
-
8 µL of nuclease-free water
-
-
Incubate the tubes at 37°C.
-
-
Sample Collection and Nuclease Inactivation:
-
At each designated time point, remove the corresponding tubes from the incubator.
-
Immediately stop the nuclease reaction by adding 2 µL of 0.5 M EDTA and placing the tube on ice. Alternatively, heat inactivation at 70°C for 30 minutes can be performed.[3]
-
-
Gel Electrophoresis:
-
Prepare a 20% denaturing polyacrylamide gel.
-
To each 22 µL sample, add 22 µL of gel loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the RNA, then immediately place on ice.
-
Load 10-15 µL of each sample onto the gel. Include a lane with the untreated (time 0) oligonucleotide as a reference.
-
Run the gel in 1x TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the full-length RNA band for each time point using densitometry software.
-
Calculate the percentage of intact RNA remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact RNA versus time to determine the degradation kinetics and estimate the half-life.
-
Visualization of Protective Mechanism
The following diagram illustrates the canonical 3'→5' exonuclease degradation pathway of a messenger RNA (mRNA) molecule and highlights the protective role of a 3'-amino modification.
Caption: mRNA degradation pathway and the protective effect of 3'-amino modification.
Conclusion
The incorporation of a 3'-amino modification represents a robust and effective strategy to enhance the enzymatic resistance of RNA oligonucleotides. By blocking the action of 3'→5' exonucleases, this modification significantly increases the stability of RNA in biological fluids, a critical attribute for the successful development of RNA-based therapeutics and diagnostics. The experimental protocols and conceptual frameworks presented in this guide provide researchers with the necessary tools to evaluate and understand the stabilizing effects of 3'-amino modification, thereby facilitating the design of more potent and durable RNA molecules for a wide range of applications. As the field of RNA technology continues to advance, the strategic use of chemical modifications like the 3'-amino group will remain a cornerstone of innovation, enabling the translation of promising research into impactful clinical and diagnostic solutions.
References
The Role of 3'-Deoxy-3'-amino CTP in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxy-3'-amino Cytidine (B196190) Triphosphate (3'-amino-CTP) is a synthetic analog of the natural nucleotide cytidine triphosphate (CTP). Its unique structural modification, the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group, confers upon it distinct biochemical properties that make it a valuable tool in molecular biology research and a lead compound in the development of therapeutic agents. This technical guide provides an in-depth overview of the function, applications, and experimental considerations of 3'-amino-CTP and its derivatives.
Core Function: Chain Termination of Polymerase Activity
The primary function of 3'-amino-CTP in molecular biology is its action as a chain terminator during nucleic acid synthesis. DNA and RNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing nucleic acid chain. The absence of this crucial 3'-hydroxyl group in 3'-amino-CTP and its analogs means that once incorporated into a growing DNA or RNA strand, no further nucleotides can be added. This effectively halts the elongation process.[1]
This mechanism of action is the foundation for its utility in various biochemical assays and its potential as a therapeutic agent. Several related compounds, such as 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a naturally occurring antiviral ribonucleotide, and 3'-amino-2',3'-dideoxycytidine (B1198059), function via the same principle of chain termination.[1][2]
Applications in Molecular Biology and Drug Development
Antiviral and Antineoplastic Agent
The ability of 3'-amino-CTP and its analogs to terminate nucleic acid synthesis makes them potent inhibitors of viral and cellular polymerases. This has led to their investigation as both antiviral and antineoplastic agents.
-
Antiviral Activity: Many viruses, particularly RNA viruses, rely on their own RNA-dependent RNA polymerases (RdRps) for genome replication. These viral polymerases can recognize and incorporate 3'-amino-CTP analogs, leading to the termination of viral RNA synthesis and the inhibition of viral replication. For instance, ddhCTP has been shown to be a chain terminator for the RdRps of multiple members of the Flavivirus family, including Dengue, West Nile, and Zika viruses.[2][3] The specificity of these analogs for viral polymerases over host cell polymerases is a key factor in their therapeutic potential.
-
Antineoplastic Activity: Similarly, the triphosphate form of 3'-amino-2',3'-dideoxycytidine has been shown to competitively inhibit dCTP incorporation by DNA polymerase alpha, a key enzyme in eukaryotic DNA replication.[1] This inhibition of DNA synthesis can induce an S-phase-specific cell cycle block in rapidly dividing cancer cells, highlighting its potential as an anticancer agent.[1]
Tool in Molecular Biology Research
Beyond its therapeutic potential, 3'-amino-CTP and its derivatives are valuable reagents in various molecular biology techniques:
-
DNA Sequencing: The principle of chain termination is the cornerstone of the Sanger sequencing method.[4] While dideoxynucleotides (ddNTPs) are traditionally used, 3'-amino-modified nucleotides can also serve as chain terminators, allowing for the determination of a DNA sequence.[1]
-
In Vitro Transcription Studies: 3'-amino-CTP can be used in in vitro transcription assays to study the mechanism of transcription termination. By incorporating this chain-terminating nucleotide, researchers can halt transcription at specific points and analyze the resulting truncated RNA products.
Quantitative Data
The following tables summarize key quantitative data related to the inhibitory activity of 3'-amino-CTP and its analogs.
| Compound | Enzyme | Organism/Virus | Ki Value (µM) | Competitive with | Reference |
| 3'-Deoxycytidine 5'-triphosphate (3'-dCTP) | DNA-dependent RNA Polymerase I & II | Dictyostelium discoideum | 3.0 | CTP | [5] |
| 3'-Amino-2',3'-dideoxycytidine triphosphate | DNA Polymerase alpha | Calf Thymus | 9.6 | dCTP | [1] |
| 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl)GTP | DNA-dependent RNA polymerase | Escherichia coli | 0.95 | GTP | [6] |
| 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl)ATP | DNA-dependent RNA polymerase | Escherichia coli | 33 | ATP | [6] |
| Compound | Enzyme/Virus | IC50 Value (µM) | Reference |
| 2',3'-dideoxy-3'-fluoro-beta-L-cytidine triphosphate | Hepatitis B Virus (HBV) DNA Polymerase | 0.25 - 10.4 | [7] |
| 2',3'-dideoxy-3'-fluoro-beta-L-5-methylcytidine TP | Hepatitis B Virus (HBV) DNA Polymerase | 0.25 - 10.4 | [7] |
| beta-L-thymidine 5'-triphosphate | Hepatitis B Virus (HBV) DNA Polymerase | 0.46 | [7] |
| Acyclovir triphosphate (ACVTP) | Herpes Simplex Virus 1 & 2 DNA Polymerase | > HBGTP | [8] |
| 9-(4-hydroxybutyl)guanine triphosphate (HBGTP) | Herpes Simplex Virus 1 & 2 DNA Polymerase | > BCVTP | [8] |
| (R)-9-(3,4-dihydroxybutyl)guanine triphosphate (BCVTP) | Herpes Simplex Virus 1 & 2 DNA Polymerase | > (S)-DHBGTP | [8] |
| Substrate | Enzyme | Organism/Virus | Km Value (µM) | Reference |
| CTP | RNA Polymerase I & II | Dictyostelium discoideum | 6.3 | [5] |
| UTP | RNA Polymerase I & II | Dictyostelium discoideum | 6.3 | [5] |
Experimental Protocols
In Vitro Transcription Termination Assay
This protocol is a general guideline for assessing the chain-terminating activity of 3'-amino-CTP in an in vitro transcription reaction.
1. Reaction Setup:
-
Template DNA: A linearized plasmid or a PCR product containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3) and the downstream sequence of interest.
-
RNA Polymerase: High-purity T7, SP6, or T3 RNA polymerase.
-
NTPs: ATP, GTP, UTP, and CTP.
-
3'-amino-CTP: To be added at various concentrations.
-
Transcription Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and spermidine.
-
RNase Inhibitor: To prevent RNA degradation.
2. Procedure:
-
Assemble the transcription reaction on ice. A typical 20 µL reaction might contain:
-
1X Transcription Buffer
-
1 µg of linearized template DNA
-
0.5 mM each of ATP, GTP, UTP
-
0.1 mM CTP (or a range of concentrations if determining Km)
-
Varying concentrations of 3'-amino-CTP (e.g., 0, 10, 50, 100, 200 µM)
-
10 units of RNA Polymerase
-
10 units of RNase Inhibitor
-
Nuclease-free water to 20 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of denaturing loading buffer (e.g., containing formamide, EDTA, and tracking dyes).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography (if using radiolabeled NTPs) or staining with a nucleic acid stain (e.g., SYBR Gold).
3. Expected Results:
The presence of 3'-amino-CTP should result in the appearance of shorter RNA transcripts, indicating premature termination of transcription. The intensity and length of these terminated fragments will depend on the concentration of 3'-amino-CTP used.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a common method to evaluate the antiviral activity of a compound like a 3'-amino-CTP analog.
1. Materials:
-
Host cells: A cell line susceptible to the virus of interest (e.g., Vero cells for many viruses).
-
Virus stock: A known titer of the virus to be tested.
-
Test compound: The 3'-amino-CTP analog at various concentrations.
-
Culture medium: Appropriate for the host cells.
-
Overlay medium: Culture medium containing a solidifying agent like agarose (B213101) or methylcellulose (B11928114) to restrict virus spread and allow plaque formation.
-
Staining solution: A vital stain like crystal violet to visualize cell monolayers.
2. Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the culture medium containing the different concentrations of the test compound to the wells. Include a no-drug control.
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Remove the overlay medium and stain the cell monolayers with crystal violet.
-
Wash the plates and count the number of plaques in each well.
3. Data Analysis:
Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The primary mechanism of 3'-amino-CTP is not through the modulation of complex signaling pathways but rather through the direct inhibition of enzymatic activity. The following diagrams illustrate the molecular mechanism of chain termination and a typical experimental workflow for its analysis.
Caption: Mechanism of RNA chain termination by 3'-amino-CTP.
Caption: Experimental workflow for analyzing chain termination.
Conclusion
3'-Deoxy-3'-amino CTP and its analogs are powerful molecules in the arsenal (B13267) of molecular biologists and drug developers. Their ability to act as chain terminators for DNA and RNA polymerases provides a clear mechanism for their antiviral and antineoplastic properties. Furthermore, this characteristic makes them indispensable tools for studying the fundamental processes of nucleic acid synthesis and for applications such as DNA sequencing. A thorough understanding of their mechanism of action, coupled with the quantitative data on their inhibitory effects, is crucial for their effective application in research and the development of novel therapeutics.
References
- 1. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psu.edu [psu.edu]
- 4. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 5. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly synthesized L-enantiomers of 3'-fluoro-modified beta-2'-deoxyribonucleoside 5'-triphosphates inhibit hepatitis B DNA polymerases but not the five cellular DNA polymerases alpha, beta, gamma, delta, and epsilon nor HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Modified Nucleotides for RNA Synthesis: Enhancing Stability, Translation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented speed and versatility in the development of vaccines and treatments for a myriad of diseases. At the core of this success lies the strategic use of modified nucleotides, chemical analogs of the canonical RNA bases that are incorporated during synthesis to enhance the performance and safety of mRNA molecules. This in-depth technical guide provides a comprehensive overview of the most critical modified nucleotides, their impact on mRNA function, detailed protocols for their incorporation and subsequent analysis, and a look into the immunological pathways they are designed to navigate.
The Rationale for Modification: Overcoming the Hurdles of Synthetic RNA
Unmodified, in vitro-transcribed (IVT) mRNA is inherently fragile and immunogenic, posing significant challenges to its therapeutic application. The cellular machinery has evolved to recognize and respond to foreign RNA, triggering an innate immune response that can lead to inflammation and degradation of the therapeutic mRNA, thereby limiting protein expression.[1] Chemical modifications to the nucleotide building blocks of mRNA are employed to circumvent these issues, primarily by:
-
Reducing Innate Immunogenicity: Modified nucleotides can dampen the recognition of mRNA by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR), thus mitigating the inflammatory response.
-
Increasing Stability: Modifications can protect the mRNA from degradation by cellular nucleases, extending its half-life and allowing for sustained protein production.[2]
-
Enhancing Translation Efficiency: Certain modifications can improve the interaction of mRNA with the ribosomal machinery, leading to a significant increase in protein yield from a given amount of transcript.[2][3][4]
Key Modified Nucleotides and Their Impact
A variety of modified nucleotides have been developed and utilized in therapeutic mRNA synthesis. The choice of modification, or combination thereof, can be tailored to the specific application.
Uridine (B1682114) Analogs: The Cornerstone of Immune Evasion and Enhanced Translation
The most impactful modifications have been those made to uridine, a key trigger of innate immune responses.
-
Pseudouridine (B1679824) (Ψ): This naturally occurring isomer of uridine was one of the first modifications shown to reduce the immunogenicity of mRNA and enhance its translational capacity.[2] The substitution of uridine with pseudouridine alters the conformation of the RNA backbone, which is thought to reduce its recognition by TLRs.[2]
-
N1-methylpseudouridine (m1Ψ): This further modification of pseudouridine has emerged as the gold standard in many clinical applications, including the highly successful COVID-19 mRNA vaccines.[3] mRNAs containing m1Ψ exhibit even lower immunogenicity and significantly higher translation efficiency compared to those with pseudouridine.[2][3] This is attributed to a combination of reduced immune activation and an increased rate of translation initiation.[4][5]
Other Foundational Modifications
-
5-methylcytidine (m5C): This modification of cytidine (B196190) contributes to increased mRNA stability and can also play a role in reducing immunogenicity.[2][3]
-
N6-methyladenosine (m6A): As the most abundant internal modification in eukaryotic mRNA, m6A is involved in regulating mRNA stability, splicing, and translation. Its incorporation into synthetic mRNA is an area of active research.
-
2'-O-methylation (Nm): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar can enhance the stability of the RNA molecule by making it more resistant to nuclease degradation. This modification is also crucial in the 5' cap structure for efficient translation and evasion of the RIG-I pathway.
The 5' Cap: A Critical Determinant of Translation and Stability
The 5' cap is a crucial feature of mature eukaryotic mRNA that is essential for ribosome recruitment and protection from exonucleases. For synthetic mRNA, co-transcriptional capping using cap analogs is a widely used method.
-
Anti-Reverse Cap Analog (ARCA): ARCA and its derivatives ensure that the cap is incorporated in the correct orientation, leading to more efficient translation.
-
CleanCap® Reagents: These are trinucleotide cap analogs that offer high capping efficiencies (often >95%) in a single co-transcriptional reaction, resulting in a natural Cap 1 structure that further reduces immunogenicity and enhances translation.
Quantitative Impact of Modified Nucleotides
The following tables summarize the quantitative effects of various nucleotide modifications on key performance indicators of mRNA.
Table 1: Impact of Nucleotide Modifications on Translation Efficiency
| Modification | Fold Increase in Protein Expression (Compared to Unmodified Uridine) | Cell/System Type | Reference |
| Pseudouridine (Ψ) | Variable, generally increased | Mammalian cells | [2] |
| N1-methylpseudouridine (m1Ψ) | ~13-fold (single modification) | Cell lines and mice | [2][3] |
| 5-methylcytidine (m5C) / N1-methylpseudouridine (m1Ψ) | Up to ~44-fold (double modification) | Cell lines | [2][3] |
| N1-methylpseudouridine (m1Ψ) | 7.4-fold | HEK293T cells | [4] |
Table 2: Impact of Nucleotide Modifications on Innate Immune Response
| Modification | Effect on Immune Response | Key Pathway(s) Affected | Reference |
| Pseudouridine (Ψ) | Reduced activation of TLRs and PKR | TLRs, PKR | [2] |
| N1-methylpseudouridine (m1Ψ) | Significantly reduced intracellular innate immunogenicity | TLR3, other innate immune sensors | [2][3] |
| 5-methylcytidine (m5C) | Reduced immunogenicity | TLRs | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of modified mRNA.
In Vitro Transcription (IVT) of Modified mRNA
This protocol describes a typical small-scale IVT reaction for the synthesis of mRNA containing modified nucleotides.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg/µL)
-
Nuclease-free water
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)
-
Ribonucleotide solution mix (e.g., 10 mM each of ATP, GTP, CTP or m5CTP, and UTP or m1Ψ-UTP)
-
Cap analog (e.g., CleanCap® Reagent AG, 100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., LiCl precipitation or column-based kits)
Procedure:
-
Thaw all reagents on ice. Keep enzymes in a freezer block or on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
Ribonucleotide solution mix: 2 µL of each (or a premixed solution)
-
Cap analog: 1.5 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Proceed immediately to mRNA purification.
Purification of Modified mRNA
Purification is critical to remove unincorporated nucleotides, enzymes, and the DNA template.
Method 1: Lithium Chloride (LiCl) Precipitation
-
To the 20 µL IVT reaction, add 80 µL of nuclease-free water to bring the volume to 100 µL.
-
Add 30 µL of 8 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at max speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol (B145695).
-
Centrifuge at max speed at 4°C for 5 minutes.
-
Discard the supernatant and briefly air-dry the pellet (do not over-dry).
-
Resuspend the RNA pellet in a suitable volume of nuclease-free water.
Method 2: Column-Based Purification
Follow the manufacturer's protocol for a commercially available RNA cleanup kit (e.g., Monarch® RNA Cleanup Kits, MEGAclear™ Transcription Clean-Up Kit). These kits typically provide rapid and efficient purification.[6]
Quality Control of Purified mRNA
-
Quantification: Measure the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Purity: Assess the A260/A280 and A260/A230 ratios from the spectrophotometer readings. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Integrity: Analyze the size and integrity of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer, TapeStation).
Lipid Nanoparticle (LNP) Formulation of mRNA
For in vivo delivery, mRNA is typically encapsulated in LNPs. This is a simplified protocol for small-scale LNP formulation.
Materials:
-
Purified, modified mRNA in a low-salt buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Lipid mixture in ethanol (containing an ionizable lipid, a helper lipid like DSPC, cholesterol, and a PEG-lipid)
-
Microfluidic mixing device (e.g., NanoAssemblr) or a simple T-junction mixer
-
Dialysis cassette or centrifugal filter units for buffer exchange
Procedure:
-
Prepare the mRNA solution and the lipid mixture at the desired concentrations.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with the aqueous phase (mRNA) and the organic phase (lipids) in separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
-
Perform buffer exchange into a physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration to remove ethanol and unencapsulated components.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Navigating the Innate Immune System: Key Signaling Pathways
The following diagrams illustrate the primary innate immune pathways that recognize and respond to RNA, and which are modulated by nucleotide modifications.
Caption: Innate immune sensing of RNA and evasion by modified mRNA.
Caption: Workflow for modified mRNA synthesis and formulation.
Conclusion
The incorporation of modified nucleotides is a cornerstone of modern mRNA therapeutic design. By reducing immunogenicity and enhancing stability and translational efficiency, these chemical alterations have transformed mRNA from a transient biological molecule into a powerful and versatile therapeutic platform. A thorough understanding of the different types of modifications, their quantitative impact, and the intricacies of the synthesis and purification processes is essential for researchers and developers aiming to harness the full potential of mRNA technology for the next generation of medicines. Continued innovation in nucleotide chemistry and formulation science will undoubtedly lead to even safer and more potent mRNA-based therapies in the future.
References
- 1. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
An In-depth Technical Guide: 3'-NH2-CTP vs. 3'-H-CTP (dideoxy-CTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and drug development, nucleotide analogs are indispensable tools. Among these, 3'-modified cytidine (B196190) triphosphates play a crucial role as chain terminators in nucleic acid synthesis. This technical guide provides a comprehensive comparison of two such analogs: 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP) and 2',3'-dideoxycytidine-5'-triphosphate (3'-H-CTP or ddCTP).
Both molecules are potent inhibitors of DNA and RNA polymerases, yet the subtle difference in their 3'-modification—an amino group versus a hydrogen atom—leads to distinct biochemical properties and applications. This document will delve into their core structural differences, comparative performance in enzymatic reactions, detailed experimental protocols for their synthesis and use, and their applications in DNA sequencing and as antiviral agents.
Core Structural Differences
The key distinction between this compound and ddCTP lies at the 3'-position of the deoxyribose sugar. In the natural substrate, dCTP, this position is occupied by a hydroxyl (-OH) group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide during DNA synthesis.[1] In contrast, both this compound and ddCTP lack this 3'-hydroxyl group, rendering them effective chain terminators.[2]
-
3'-H-CTP (dideoxy-CTP): The 3'-position is occupied by a hydrogen atom. This complete absence of a reactive group at the 3'-position makes it an obligate chain terminator. Once incorporated by a polymerase, no further nucleotides can be added to the growing nucleic acid chain.[2]
-
This compound: The 3'-position is occupied by an amino (-NH2) group. While also a potent chain terminator, the presence of the amino group introduces a different chemical functionality compared to the simple hydrogen in ddCTP. This can influence its interaction with the active site of polymerases and its potential for further chemical modification.
Biochemical Properties and Performance
The efficiency of incorporation and the degree of chain termination are critical parameters for a nucleotide analog. These properties are largely determined by how well the analog is recognized and utilized by DNA or RNA polymerases compared to the natural substrate. While direct comparative kinetic data for this compound and ddCTP by the same polymerase under identical conditions is limited in the literature, we can compile and compare available data for their incorporation.
Data Presentation
Table 1: Comparative Incorporation Kinetics of ddCTP by Various DNA Polymerases
| DNA Polymerase | Natural Substrate (dCTP) | ddCTP | Discrimination Factor (dCTP/ddCTP) |
| kpol (s⁻¹) ** | Kd (µM) | kpol/Kd (µM⁻¹s⁻¹) ** | |
| HIV-1 Reverse Transcriptase | 160 | 3.5 | 45.7 |
| Vent™ DNA Polymerase | 65 | 74 | 0.88 |
| Klenow Fragment (E. coli Pol I) | - | - | - |
| Taq DNA Polymerase | - | - | - |
Note: Data is compiled from different studies and experimental conditions may vary. The discrimination factor is a ratio of the catalytic efficiencies (kpol/Kd).
Table 2: General Properties and Applications of this compound and ddCTP
| Property | This compound | 3'-H-CTP (ddCTP) |
| 3'-Modification | Amino group (-NH2) | Hydrogen atom (-H) |
| Primary Mechanism | Chain termination of DNA/RNA synthesis | Chain termination of DNA synthesis[2] |
| Incorporating Enzymes | DNA and RNA polymerases | Primarily DNA polymerases |
| Key Applications | - Reversible terminator sequencing- Antiviral drug development- Labeled nucleic acid probes | - Sanger DNA sequencing- Antiviral drug development (e.g., Zalcitabine) |
| Chemical Reactivity | 3'-amino group allows for post-incorporation modification | Chemically inert at the 3'-position |
Experimental Protocols
Protocol 1: Synthesis of 3'-Azido-3'-deoxythymidine (an intermediate for 3'-amino-nucleotides)
This protocol outlines a key step in the synthesis of 3'-amino-nucleotides, the introduction of an azide (B81097) group which can then be reduced to an amine.
Materials:
-
Diphenyl carbonate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Pyridine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of the 5'-hydroxyl group: React thymidine with a suitable protecting group, such as trityl chloride, in pyridine.
-
Activation of the 3'-hydroxyl group: The 3'-hydroxyl group of the protected thymidine is activated, for example, by reaction with methanesulfonyl chloride.
-
Azide substitution: The activated 3'-position is then subjected to nucleophilic substitution with sodium azide in a solvent like DMF. This reaction proceeds via an SN2 mechanism, leading to the formation of 3'-azido-3'-deoxythymidine with an inverted stereochemistry at the 3'-carbon.
-
Deprotection: The 5'-protecting group is removed under appropriate conditions (e.g., acidic treatment for a trityl group).
-
Purification: The resulting 3'-azido-3'-deoxythymidine is purified by silica gel column chromatography.
-
Reduction to 3'-amino-3'-deoxythymidine: The azido (B1232118) group is reduced to an amino group, typically by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or with other reducing agents like triphenylphosphine.[3]
-
Triphosphorylation: The 3'-amino-3'-deoxynucleoside is then converted to its 5'-triphosphate form using standard phosphorylation methods, such as the Yoshikawa-Ludwig procedure.[4]
Protocol 2: Synthesis of 2',3'-dideoxycytidine-5'-triphosphate (ddCTP)
Materials:
-
2'-Deoxycytidine
-
1,1'-Carbonyldiimidazole (CDI)
-
Tributylammonium (B8510715) pyrophosphate
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine
-
Methanol
-
Diethyl ether
Procedure:
-
Activation of the monophosphate: Start with 2',3'-dideoxycytidine monophosphate (ddCMP). Dissolve ddCMP in anhydrous DMF and activate it by reacting with CDI at room temperature.[5]
-
Reaction with pyrophosphate: In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF. Add this solution to the activated ddCMP mixture.[5]
-
Reaction monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by anion-exchange chromatography or reverse-phase HPLC.[5]
Protocol 3: Polymerase Incorporation Assay (Steady-State Kinetics)
This protocol is a general method to determine the kinetic parameters of nucleotide incorporation by a DNA polymerase.[6][7][8]
Materials:
-
Purified DNA polymerase
-
Primer-template DNA substrate (primer is often 5'-radiolabeled or fluorescently labeled)
-
Natural dNTPs
-
Nucleotide analog (this compound or ddCTP)
-
Reaction buffer (containing MgCl2)
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-template preparation: Anneal the labeled primer to the template DNA.[6]
-
Reaction setup: Prepare reaction mixtures containing the primer-template, DNA polymerase, and reaction buffer.[6]
-
Initiation of reaction: Start the reaction by adding a mixture of the dNTPs and varying concentrations of the nucleotide analog.[6]
-
Time course: Take aliquots of the reaction at different time points and stop the reaction by adding the quenching solution.
-
Gel electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data analysis: Quantify the amount of extended primer at each time point and for each analog concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km. The catalytic efficiency is calculated as kcat/Km.[6]
Mandatory Visualizations
References
- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 3. Aminonucleosides and their derivatives. IV. Synthesis of the 3'-amino-3'-deoxynucleoside 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 8. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical basis for using 3'-amino modified nucleotides
An In-depth Technical Guide to the Theoretical Basis and Application of 3'-Amino-Modified Nucleotides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3'-Amino-modified nucleotides are synthetic analogs of natural nucleotides where the hydroxyl group (-OH) at the 3' position of the deoxyribose or ribose sugar is replaced by a primary amine group (-NH2). This seemingly subtle alteration has profound chemical and biological consequences, forming the theoretical basis for their widespread use in biotechnology, diagnostics, and therapeutics. The primary amine provides a reactive handle for covalent attachment of various molecules, while the absence of the 3'-hydroxyl group fundamentally blocks enzymatic extension by polymerases. This guide details the core principles, synthesis, and key applications of 3'-amino-modified nucleotides, providing researchers with the foundational knowledge required for their effective implementation.
Core Principles: The Theoretical Foundation
The utility of 3'-amino-modified nucleotides stems from two key properties derived from their unique structure: chain termination and conjugation capability .
Mechanism of Action: Chain Termination
In all known DNA and RNA polymerases, the elongation of a nucleic acid strand occurs through a nucleophilic attack by the 3'-hydroxyl group of the terminal nucleotide on the alpha-phosphate of an incoming nucleoside triphosphate (NTP). This reaction forms a 3'-5' phosphodiester bond, extending the chain by one unit.[1][2]
The replacement of the 3'-hydroxyl with an amino group eliminates the necessary nucleophile for this reaction. When a 3'-amino-modified nucleotide is incorporated into a growing DNA strand, the polymerase cannot add the next nucleotide because there is no 3'-OH group to form the subsequent phosphodiester bond.[1] This results in the irreversible termination of chain elongation.[3] This principle is the cornerstone of their application as sequencing terminators and as antiviral agents.
Caption: Mechanism of polymerase-mediated chain termination.
Conjugation Chemistry
The terminal primary amine (-NH2) is a potent nucleophile, making it an ideal chemical handle for post-synthesis modification.[4][5] This amine can be readily conjugated to a wide array of molecules containing electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes.[5][6] This allows for the stable, covalent attachment of:
-
Reporter Molecules: Fluorophores, quenchers, and enzymes.
-
Affinity Tags: Biotin for binding to streptavidin.[4]
-
Solid Supports: Glass slides, beads, or gold surfaces for microarrays and purification.[6]
-
Therapeutic Payloads: Drugs or other bioactive compounds.
The amine is typically attached via a carbon spacer arm (e.g., C3, C6, C12) which increases the spatial distance between the oligonucleotide and the conjugated molecule, reducing steric hindrance and improving the functionality of the attached moiety.[]
Synthesis and Incorporation of 3'-Amino Modifiers
Solid-Phase Oligonucleotide Synthesis
3'-amino modifications are typically introduced at the end of solid-phase oligonucleotide synthesis using a specialized controlled pore glass (CPG) solid support.[8] The amine on the support is protected to prevent unwanted reactions during synthesis. Two common protection strategies are used:
-
Fmoc (Fluorenylmethyloxycarbonyl) Protection: This base-labile group is stable during synthesis but can be selectively removed from the support, allowing for solid-phase conjugation before the oligonucleotide is cleaved.[6][8] However, premature loss of the Fmoc group can lead to capping of the amine and loss of function.[6]
-
Phthalimide (B116566) (PT) Protection: The nitrogen atom is incorporated into a stable phthalimide group.[8][9] This linkage is highly stable throughout synthesis. The primary amine is released during the final cleavage and deprotection step.[9] This method avoids the formation of diastereomers and is compatible with aggressive deprotection conditions like AMA (Ammonium Hydroxide/Methylamine).[9]
| Modifier Type | Protecting Group | Deprotection / Cleavage Conditions | Key Advantages | Considerations |
| Fmoc-Amino CPG | Fmoc | Ammonium Hydroxide (NH4OH) or AMA | Allows for on-support (solid-phase) conjugation | Prone to premature deprotection, leading to capped amine impurity |
| PT-Amino CPG | Phthalimide (PT) | Extended NH4OH (55°C, 17 hrs) or AMA (65°C, 10 min)[9] | Very stable during synthesis; no diastereomers formed; high yield of functional amine[9] | Incompatible with UltraMild deprotection; requires specific cleavage conditions |
Table 1: Comparison of common 3'-amino-modifier solid supports used in oligonucleotide synthesis.
Enzymatic Incorporation
Modified 3'-amino-deoxyribonucleoside triphosphates (3'-amino-dNTPs) can serve as substrates for various DNA polymerases. Thermostable polymerases lacking 3'-exonuclease activity (exo-), such as certain variants of Taq, Pfu, and Vent, are often more tolerant of modified nucleotides.[10][11] Terminal deoxynucleotidyl Transferase (TdT) can also add 3'-amino-modified nucleotides to the 3'-end of a DNA strand.[12][13] This enzymatic approach is useful for labeling DNA fragments post-synthesis.
| Enzyme | Application | Incorporation of Amino-Modified dNTPs | Reference |
| Taq Polymerase | PCR | Yes (e.g., Aminoallyl-dUTP) | [13] |
| KOD Dash, Pfu, Vent(exo-) | PCR, Primer Extension | Tolerant of various C5-position modifications | [10] |
| Klenow Fragment (3'-5' exo-) | Primer Extension | Yes (e.g., Aminoallyl-dUTP) | [13] |
| Terminal Transferase (TdT) | 3'-End Labeling | Yes (e.g., Aminoallyl-dUTP) | [12][13] |
| Reverse Transcriptase (MMLV) | cDNA Synthesis | Yes (e.g., Aminoallyl-dUTP) | [13] |
Table 2: Enzymatic incorporation of amino-modified nucleotides by various polymerases.
Applications in Research and Drug Development
The theoretical principles of chain termination and conjugation enable a diverse range of applications.
Drug Development: Antiviral Therapeutics
The most prominent therapeutic application of the chain termination principle is in antiretroviral drugs, specifically Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1][14] Viruses like HIV rely on an enzyme called reverse transcriptase to copy their RNA genome into DNA, which is then integrated into the host cell's genome.[15]
NRTIs are nucleoside analogs that lack the 3'-OH group (e.g., 3'-azido in Zidovudine/AZT or dideoxy- in Didanosine).[15] These drugs are administered as prodrugs and are phosphorylated inside the host cell to their active triphosphate form.[1] The viral reverse transcriptase, which is less selective than human DNA polymerases, incorporates the NRTI analog into the growing viral DNA chain.[16] This act causes immediate chain termination, halting viral replication.[1][14]
Caption: Signaling pathway for NRTI-based antiviral drugs.
Biotechnological Applications
-
DNA Sequencing: While modern Next-Generation Sequencing (NGS) often uses reversible terminators, the principle of 3'-modified nucleotides as chain terminators was foundational to Sanger sequencing.[17][18][19] The incorporation of a dideoxynucleotide (lacking both 2'- and 3'-OH) terminates synthesis, generating fragments of different lengths that can be resolved to determine the DNA sequence.
-
Molecular Probes and Diagnostics: The 3'-amino group is used to attach fluorescent dyes and quenchers to create probes for qPCR and other diagnostic assays. The modification also confers resistance to 3'-exonucleases, increasing probe stability in biological samples.[]
-
Microarrays: Oligonucleotides with a 3'-amino group can be covalently immobilized onto aldehyde- or epoxy-coated glass slides, forming the basis of DNA microarrays for gene expression analysis and genotyping.[]
-
PCR Modulation: An oligonucleotide with a 3'-amino modification cannot be extended by DNA polymerase and can therefore be used as a "blocker" to prevent the amplification of a specific template in a PCR reaction.[12]
Experimental Protocol: Post-Synthesis Dye Conjugation
This protocol describes a typical method for labeling a 3'-amino-modified oligonucleotide with an NHS-ester functionalized fluorescent dye.
Materials:
-
Lyophilized 3'-amino-modified oligonucleotide.
-
Amine-reactive dye (e.g., Cy3-NHS ester), stored desiccated at -20°C.
-
Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Anhydrous DMSO.
-
Size-exclusion chromatography column (e.g., NAP-10) or HPLC for purification.
-
0.1 M Triethylammonium acetate (B1210297) (TEAA).
Methodology:
-
Oligonucleotide Reconstitution: Dissolve the lyophilized 3'-amino oligonucleotide in the conjugation buffer to a final concentration of 1-2 mM.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the dissolved oligonucleotide and the dissolved dye. Use a 10-20 fold molar excess of the dye over the oligonucleotide to ensure efficient labeling.
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification:
-
Separate the labeled oligonucleotide from the unreacted free dye. Size-exclusion chromatography is a common method.
-
Equilibrate a NAP-10 column with 0.1 M TEAA or sterile water.
-
Load the reaction mixture onto the column.
-
Elute the labeled oligonucleotide according to the manufacturer's instructions. The larger oligonucleotide will elute first, while the smaller free dye is retained longer.
-
-
Quantification and Quality Control:
-
Measure the absorbance of the purified product at 260 nm (for DNA) and at the dye's maximum absorbance wavelength.
-
Calculate the concentration and labeling efficiency.
-
Confirm successful conjugation using denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry. The labeled product will have a different mobility and mass compared to the unlabeled starting material.
-
Caption: Experimental workflow for dye-labeling oligonucleotides.
Conclusion
The theoretical basis for using 3'-amino-modified nucleotides is elegantly simple yet powerful. The dual properties of irreversible chain termination and the availability of a reactive primary amine for conjugation have made these molecules indispensable tools in molecular biology, diagnostics, and pharmacology. A thorough understanding of these core principles is essential for researchers and developers aiming to harness their capabilities for creating novel probes, advanced diagnostics, and life-saving therapeutics.
References
- 1. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 3. glenresearch.com [glenresearch.com]
- 4. idtdna.com [idtdna.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. 3'-Amino Modifier C6-dC CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atdbio.com [atdbio.com]
- 13. Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 14. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. 3'-O-modified nucleotides as reversible terminators for pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Safety and Handling of 3'-Amino-CTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3'-amino-Cytidine-5'-Triphosphate (3'-amino-CTP), a modified nucleotide increasingly utilized in therapeutic research and development. Due to the absence of a specific Safety Data Sheet (SDS) for 3'-amino-CTP, this document compiles and extrapolates information from related amino-modified nucleotide analogues to establish best practices for its safe handling, storage, and use in experimental settings.
Chemical and Physical Properties
3'-amino-CTP is a derivative of the natural nucleotide cytidine (B196190) triphosphate, where the hydroxyl group at the 3' position of the ribose sugar is replaced by an amino group. This modification imparts unique chemical properties that are leveraged in various molecular biology applications, particularly in the enzymatic synthesis of modified nucleic acids.
Table 1: General Chemical and Physical Properties of 3'-Amino-CTP and Related Compounds
| Property | Value/Information | Source/Comment |
| Synonyms | 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate | Based on related compounds[1] |
| Molecular Formula | C9H16N4O12P3 | Predicted |
| Molecular Weight | ~481.1 g/mol (free acid) | Based on related compounds |
| Appearance | Typically supplied as a clear, colorless aqueous solution or a white to off-white solid. | General observation for nucleotides |
| Solubility | Soluble in water and aqueous buffers. | General property of triphosphates |
Safety and Hazard Information
Table 2: Summary of Potential Hazards and GHS Classifications for Related Amino-Modified Nucleotides
| Hazard | GHS Classification (for related compounds) | Precautionary Statements | Source |
| Acute Oral Toxicity | H303: May be harmful if swallowed | P301 + P330: IF SWALLOWED: Rinse mouth. | [2][3] |
| Skin Corrosion/Irritation | H313: May be harmful in contact with skin | P302 + P350: IF ON SKIN: Gently wash with soap and water. | [2][3] |
| Serious Eye Damage/Irritation | H320: Causes eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| Acute Inhalation Toxicity | H333: May be harmful if inhaled | P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [2][3] |
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling 3'-amino-CTP in solid or solution form.[3]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[2]
-
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in Table 2.[3]
-
Hygiene: Practice good laboratory hygiene. Do not eat, drink, or smoke in areas where 3'-amino-CTP is handled. Wash hands thoroughly after handling.
Storage and Stability
Proper storage is crucial to maintain the integrity and functionality of 3'-amino-CTP. Like most modified nucleotides, it is susceptible to degradation over time, especially in solution and at elevated temperatures.
Table 3: Recommended Storage and Stability Guidelines
| Condition | Recommendation | Rationale | Source |
| Solid Form | Store at -20°C or below in a tightly sealed, opaque container. Protect from moisture. | To minimize chemical degradation and hydrolysis. | [4] |
| Aqueous Solution | Store at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. | To prevent degradation from repeated temperature changes and minimize contamination. | [1] |
| Long-Term Storage | Long-term storage of solutions is not recommended. Prepare fresh solutions as needed. | Aqueous solutions are more prone to hydrolysis and microbial growth. | [1] |
| pH of Solution | Maintain a neutral to slightly basic pH (around 7.5) for aqueous solutions. | To enhance stability, as triphosphates can be prone to hydrolysis under acidic conditions. | [5] |
Experimental Protocols
The following are generalized protocols for common applications of 3'-amino-CTP. It is essential to optimize these protocols for specific experimental conditions.
Preparation of a 10 mM Aqueous Stock Solution
This protocol outlines the preparation of a standard stock solution from the solid form of 3'-amino-CTP.
Methodology:
-
Allow the container of solid 3'-amino-CTP to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile, nuclease-free microcentrifuge tube, weigh the appropriate amount of 3'-amino-CTP powder using a calibrated analytical balance.
-
Add the calculated volume of nuclease-free water to the tube to achieve a final concentration of 10 mM.
-
Gently vortex or pipette the solution up and down to ensure the solid is completely dissolved.
-
If necessary, check the pH of the solution using a calibrated pH meter and adjust to approximately 7.5 with a dilute NaOH or HCl solution.
-
Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free tubes.
-
Label the aliquots clearly and store them at -20°C for short-term use or -80°C for long-term storage.
Enzymatic Incorporation of 3'-amino-CTP into RNA via In Vitro Transcription
This protocol describes the use of 3'-amino-CTP in a standard in vitro transcription reaction to generate RNA with 3'-amino modifications.
Methodology:
-
On ice, set up the following in vitro transcription reaction in a sterile, nuclease-free tube (a typical 20 µL reaction is described):
-
Linearized DNA template (0.5-1.0 µg)
-
10X Transcription Buffer (2 µL)
-
100 mM ATP, GTP, UTP (2 µL of each)
-
10 mM 3'-amino-CTP (concentration may need optimization)
-
RNase Inhibitor (e.g., 40 units)
-
T7, T3, or SP6 RNA Polymerase (e.g., 2 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours.[6]
-
Following incubation, add DNase I (e.g., 1 µL of RNase-free DNase I) to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Purify the newly synthesized, 3'-amino-modified RNA using a suitable method such as spin column purification, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or denaturing polyacrylamide gel electrophoresis (PAGE).[7]
-
Quantify the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Store the purified RNA in nuclease-free water or a suitable buffer at -80°C.
Signaling Pathways and Logical Relationships
The primary utility of incorporating 3'-amino-CTP into RNA is to introduce a reactive primary amine at the 3'-terminus. This amine can then be used for post-transcriptional modifications, such as the attachment of fluorescent dyes, biotin, or other moieties for various downstream applications.
Disposal Considerations
Dispose of 3'-amino-CTP and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] For unused quantities, it is recommended to consult with your institution's environmental health and safety office for proper disposal procedures.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The information provided is based on data from related compounds and should be used as a guide for establishing safe laboratory practices. All users should conduct their own risk assessment before handling 3'-amino-CTP.
References
- 1. apexbt.com [apexbt.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. cambio.co.uk [cambio.co.uk]
- 5. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 6. idtdna.com [idtdna.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Enzymatic Incorporation of 3'-NH2-CTP into RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic incorporation of 3'-amino-CTP (3'-NH2-CTP) into RNA molecules. This modification introduces a primary amine group at the 3'-terminus, enabling covalent attachment of various functionalities for research, diagnostic, and therapeutic applications. Detailed protocols for both template-dependent and template-independent incorporation methods are presented, along with a summary of enzymatic efficiencies and downstream applications.
Introduction
The functionalization of RNA molecules at specific positions is a cornerstone of modern molecular biology and drug development. The introduction of a 3'-amino group serves as a versatile chemical handle for post-transcriptional modifications. This terminal amine allows for the straightforward conjugation of a wide array of molecules, including fluorophores, biotin, peptides, and therapeutic agents, through amine-reactive chemistries. The resulting modified RNA can be used for a variety of applications, such as tracking RNA localization within cells, immobilizing RNA on solid surfaces for diagnostic arrays, and developing targeted RNA-based therapeutics.
Enzymatic methods for incorporating this compound offer a powerful alternative to chemical synthesis, particularly for long RNA molecules. Several RNA polymerases can utilize nucleotide analogs, although the efficiency of incorporation can vary depending on the enzyme and the specific modification. This document outlines protocols using key enzymes for this purpose and discusses the critical parameters for successful synthesis of 3'-amino-terminated RNA.
Enzymatic Incorporation Strategies
The two primary strategies for the enzymatic incorporation of this compound are template-dependent synthesis and template-independent terminal addition.
-
Template-Dependent Incorporation: This method utilizes an RNA polymerase and a DNA template to synthesize an RNA transcript of a defined sequence, with the 3'-NH2-CMP incorporated at the desired position, typically the 3'-terminus. T7 RNA polymerase is a common enzyme for this approach due to its high processivity and tolerance for some modified nucleotides.[1][2] The incorporation of a 3'-modified nucleotide like this compound acts as a chain terminator, as the absence of a 3'-hydroxyl group prevents further elongation.[3]
-
Template-Independent Addition: This strategy involves the addition of 3'-NH2-CMP to the 3'-end of a pre-existing RNA molecule using a terminal transferase. While Poly(A) Polymerase is specific for ATP and Terminal Deoxynucleotidyl Transferase (TdT) for dNTPs, other enzymes like ATP(CTP):tRNA nucleotidyl transferase and certain mutants of DNA polymerases like Polθ have shown the ability to incorporate modified nucleotides, including CTP analogs, onto the 3'-end of RNA.[4][5][6]
Quantitative Data on Enzyme Efficiency
The efficiency of incorporating modified nucleotides is a critical factor for obtaining high yields of the desired RNA product. The following table summarizes available data on the relative efficiency of incorporation for 3'-modified CTP analogs by various polymerases. It is important to note that efficiencies are highly dependent on reaction conditions.
| Enzyme | Nucleotide Analog | Relative Efficiency/Yield | Notes |
| T7 RNA Polymerase | Modified CTPs (general) | Moderate to High | Yields can be ~25-60% compared to natural RNA synthesis. Bulky modifications can reduce efficiency.[1] The presence of guanosine (B1672433) residues at the +1 and +2 positions of the transcript can enhance initiation efficiency.[1] |
| ATP(CTP):tRNA nucleotidyl transferase | 3'-amino-CTP and other CTP analogs | Good | This enzyme is specialized for adding CCA to the 3'-end of tRNA and shows good tolerance for modifications on the cytosine base and the ribose hydroxyls.[5] Six out of nine tested CTP analogs were successfully incorporated.[5] The replacement of the 3'-hydroxyl with an amino group is tolerated.[5] |
| DNA Polymerase Theta (Polθ) | 3'-aminoxy-CTP (3'-ONH2-CTP) | High | Polθ can efficiently add single modified ribonucleotides to the 3'-end of RNA in a template-independent manner.[4] This enzyme shows a strong preference for adding deoxyribonucleotides but can also incorporate ribonucleotides.[6] |
Experimental Protocols
Protocol 1: Template-Dependent Incorporation of this compound using T7 RNA Polymerase
This protocol describes the in vitro transcription of a DNA template to produce an RNA molecule with a 3'-terminal aminocytidine.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter, ending at the desired point of termination.
-
T7 RNA Polymerase
-
This compound
-
ATP, GTP, UTP solutions
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
Gel loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
Procedure:
-
Reaction Setup: Assemble the transcription reaction on ice in the following order:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water Up to 20 µL - 10x Transcription Buffer 2 µL 1x ATP, GTP, UTP mix 2 µL 2 mM each This compound 2 µL 4 mM Linear DNA Template 1 µg 50 ng/µL RNase Inhibitor 0.5 µL 20 units | T7 RNA Polymerase | 2 µL | 50 units |
Note: The concentration of this compound is typically higher than the other NTPs to drive the incorporation at the 3'-terminus and ensure termination.
-
Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit.
-
Analysis: Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE). The 3'-amino-terminated RNA should appear as a distinct band of the expected size. The presence of the terminal amine can be confirmed by downstream conjugation reactions.
Protocol 2: Template-Independent Addition of this compound using a Terminal Transferase
This protocol provides a general framework for adding 3'-NH2-CMP to the 3'-end of an existing RNA molecule. The choice of enzyme is critical; Polymerase Theta (Polθ) is a promising candidate for this application.[6]
Materials:
-
Purified RNA (substrate)
-
DNA Polymerase Theta (Polθ) or other suitable terminal transferase
-
This compound
-
10x Reaction Buffer (enzyme-specific, typically containing a divalent cation like Mg2+ or Mn2+)
-
RNase Inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel and loading buffer
Procedure:
-
Reaction Setup: Assemble the reaction on ice:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water Up to 20 µL - 10x Reaction Buffer 2 µL 1x RNA Substrate 1-5 µM 0.1-0.5 µM This compound 1 µL 1 mM RNase Inhibitor 0.5 µL 20 units | Polθ | 1 µL | 5-10 units |
-
Incubation: Mix gently and incubate at 37°C for 1 hour.
-
Enzyme Inactivation: Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation according to the enzyme manufacturer's instructions.
-
Purification: Purify the 3'-amino-modified RNA as described in Protocol 1.
-
Analysis: Analyze the product by denaturing PAGE. The modified RNA will show a slight increase in molecular weight, corresponding to the addition of one or more nucleotides.
Visualizations
Experimental Workflow
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor ddhCTP of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step enzymatic modification of RNA 3′ termini using polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: T7 RNA Polymerase Incorporation of 3'-Amino-CTP for Transcriptional Termination
Application Notes and Protocols for In Vitro Transcription with 3'-Amino-CTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3'-amino-modified RNA using in vitro transcription (IVT) with 3'-amino-CTP (3'-NH2-CTP). This method allows for the enzymatic incorporation of a primary amine group at the 3'-terminus of an RNA transcript, enabling subsequent covalent conjugation to various molecules such as fluorescent dyes, biotin (B1667282), or other functional moieties. This protocol is designed for researchers familiar with standard molecular biology techniques.
Introduction
The ability to specifically modify RNA transcripts is crucial for a wide range of applications in molecular biology, diagnostics, and therapeutic development. Site-specific labeling of RNA allows for the study of its structure, function, and localization. The introduction of a 3'-terminal amino group provides a versatile handle for post-transcriptional modification. This protocol details the in vitro transcription of a DNA template using T7 RNA polymerase, where this compound is incorporated as a chain-terminating nucleotide, resulting in an RNA molecule with a single 3'-amino modification. Following synthesis, the modified RNA is purified and can be conjugated to a desired molecule via its reactive amine group.
Key Applications
-
Fluorescent Labeling: Conjugation of fluorescent dyes for visualization of RNA in techniques such as fluorescence in situ hybridization (FISH), single-molecule tracking, and fluorescence resonance energy transfer (FRET).
-
Bioconjugation: Attachment of biotin for affinity purification or detection, or conjugation to other proteins, peptides, or therapeutic agents.
-
Immobilization: Covalent attachment of RNA to solid supports for use in microarrays or affinity chromatography.
Experimental Workflow
The overall workflow for the synthesis and labeling of 3'-amino-modified RNA consists of three main stages: in vitro transcription with this compound, purification of the modified RNA, and subsequent conjugation to a reporter molecule.
Protocol 1: In Vitro Transcription with this compound
This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols. The key modification is the inclusion of this compound in the nucleotide mix. Since this compound acts as a chain terminator, its concentration relative to CTP is critical and may require optimization depending on the template and desired yield.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase
-
10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Ribonuclease Inhibitor
-
Nuclease-free water
-
ATP, GTP, UTP solution (100 mM each)
-
CTP solution (100 mM)
-
3'-Amino-CTP (this compound) solution (10 mM)
-
DNase I, RNase-free
Procedure:
-
Prepare the Nucleotide Mix: Prepare a nucleotide mix with the desired ratio of CTP to this compound. The following table provides a starting point for optimization. A higher ratio of this compound to CTP will increase the proportion of terminated, amino-modified transcripts but may decrease the overall yield of full-length product.
Component Volume (for 10X mix) Final Concentration in Reaction ATP (100 mM) 10 µL 5 mM GTP (100 mM) 10 µL 5 mM UTP (100 mM) 10 µL 5 mM CTP (100 mM) 2 µL 1 mM This compound (10 mM) 10 µL 0.5 mM Nuclease-free H₂O 58 µL - Total 100 µL -
Set up the Transcription Reaction: Assemble the following reaction components on ice in the order listed.
Component Volume (20 µL reaction) Final Concentration Nuclease-free H₂O to 20 µL - 10X Transcription Buffer 2 µL 1X Optimized Nucleotide Mix 2 µL See above Ribonuclease Inhibitor 1 µL Linearized DNA Template X µL 50 ng/µL T7 RNA Polymerase 2 µL -
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
Protocol 2: Purification of 3'-Amino-Modified RNA
Purification is a critical step to remove unincorporated nucleotides, enzymes, and the DNA template. A two-step purification process involving lithium chloride (LiCl) precipitation followed by High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity 3'-amino-modified RNA.
Part A: Lithium Chloride (LiCl) Precipitation
-
To the 20 µL transcription reaction, add 80 µL of nuclease-free water to bring the volume to 100 µL.
-
Add 30 µL of 8 M LiCl and mix thoroughly.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 500 µL of cold 70% ethanol (B145695).
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
Part B: Reversed-Phase HPLC Purification
Further purification by reversed-phase HPLC can separate the 3'-amino-terminated RNA from any unmodified transcripts. The primary amine group on the 3'-NH2-RNA provides a slight change in hydrophobicity that can be exploited for separation.
Table 1: HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on RNA length and sequence (e.g., 5-30% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Procedure:
-
Equilibrate the HPLC system with the starting mobile phase composition.
-
Inject the LiCl-precipitated RNA sample.
-
Collect fractions corresponding to the desired peak.
-
Pool the fractions containing the purified 3'-amino-modified RNA and lyophilize.
Protocol 3: NHS-Ester Dye Conjugation to 3'-Amino-RNA
The terminal primary amine of the purified RNA can be readily labeled with amine-reactive compounds such as N-hydroxysuccinimide (NHS) esters of fluorescent dyes.
Materials:
-
Purified 3'-amino-modified RNA
-
NHS-ester functionalized dye (e.g., Cy3-NHS ester, FITC-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
3 M Sodium Acetate
-
100% Ethanol
Procedure:
-
Resuspend the lyophilized 3'-amino-RNA in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL solution of the NHS-ester dye in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the dissolved NHS-ester dye to the RNA solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Precipitate the labeled RNA by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Wash the pellet with cold 70% ethanol and air-dry.
-
Resuspend the labeled RNA in nuclease-free water.
-
The labeled RNA can be further purified from unconjugated dye by size-exclusion chromatography or another round of HPLC.
Quantitative Data Summary
The yield and incorporation efficiency of this compound can vary depending on the specific DNA template and the ratio of modified to unmodified CTP. The following table provides expected outcomes based on optimization experiments.
Table 2: Expected Yield and Labeling Efficiency
| CTP:this compound Ratio | Expected RNA Yield (µg/20 µL reaction) | Estimated Labeling Efficiency |
| 1:0.1 | 30 - 50 | Low |
| 1:0.5 | 20 - 40 | Moderate |
| 1:1 | 15 - 30 | High |
| 1:2 | 10 - 20 | Very High |
Note: Yields are highly dependent on the specific template. Labeling efficiency refers to the percentage of RNA transcripts that are successfully conjugated with the dye.
Signaling Pathways and Logical Relationships
The logical relationship between the components and steps in the in vitro transcription and subsequent modification can be visualized as follows:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | - Suboptimal CTP:this compound ratio.- Degraded reagents.- Poor quality DNA template. | - Optimize the nucleotide ratio.- Use fresh reagents.- Purify and quantify the DNA template. |
| No RNA Product | - Incorrect promoter sequence.- Absence of a critical component. | - Verify the T7 promoter sequence.- Double-check the reaction setup. |
| Low Labeling Efficiency | - Inactive NHS-ester dye.- Suboptimal pH for conjugation.- Insufficient molar excess of dye. | - Use fresh, anhydrous DMSO for dye.- Ensure the conjugation buffer is at pH 8.5.- Increase the molar excess of the dye. |
| Smear on Gel | - RNase contamination.- Incomplete DNase treatment. | - Use RNase-free reagents and workspace.- Ensure complete digestion of the DNA template. |
For further assistance, please refer to the manufacturer's instructions for the specific reagents and enzymes used.
Application Notes and Protocols for 3'-End Labeling of RNA using 3'-amino-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification and labeling of RNA molecules are fundamental to advancing our understanding of RNA biology and developing novel RNA-based therapeutics and diagnostics. The introduction of functional groups at the 3'-terminus of an RNA molecule allows for the attachment of various reporters, such as fluorophores and biotin (B1667282), enabling detailed studies of RNA localization, trafficking, and interactions. This document provides detailed application notes and protocols for the 3'-end labeling of RNA using 3'-amino-cytidine triphosphate (3'-amino-CTP), a method that introduces a primary amine group for subsequent versatile conjugation.
The enzymatic incorporation of 3'-amino-CTP offers a targeted approach to RNA modification. The terminal amino group serves as a reactive handle for covalent attachment of a wide range of molecules through amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) ester reactions. This method is particularly valuable for applications requiring site-specific labeling without interfering with the internal sequence or structure of the RNA.
Principle of the Method
The 3'-end labeling of RNA with 3'-amino-CTP is achieved through a template-independent enzymatic reaction. An enzyme with terminal transferase activity catalyzes the addition of a single 3'-amino-CTP molecule to the 3'-hydroxyl terminus of an RNA strand. The resulting 3'-amino-modified RNA can then be purified and used in downstream applications or be directly conjugated to a molecule of interest. The choice of enzyme is critical for efficient incorporation. While Terminal deoxynucleotidyl Transferase (TdT) has been used for 3'-end labeling, its efficiency with RNA templates and ribonucleotides is often low. A more promising candidate is DNA Polymerase Theta (Polθ), which has demonstrated the ability to efficiently add a variety of modified nucleotides to the 3'-end of RNA. For tRNA or tRNA-like structures, ATP(CTP):tRNA nucleotidyltransferase can also be utilized.
Applications
The introduction of a primary amine at the 3'-terminus of RNA opens up a plethora of possibilities for downstream applications in research and drug development:
-
Fluorescent Labeling: Conjugation of fluorescent dyes for visualization of RNA in cells, enabling studies of RNA localization, transport, and dynamics using techniques like fluorescence in situ hybridization (FISH) and single-molecule tracking.
-
Biotinylation for Affinity Purification: Attachment of biotin for the isolation and purification of specific RNAs and their interacting partners (proteins, other nucleic acids) using streptavidin-based affinity chromatography.
-
Immobilization on Solid Surfaces: Covalent attachment of RNA to solid supports, such as microarrays or beads, for high-throughput screening assays and diagnostic applications.
-
Crosslinking Studies: Introduction of crosslinking agents to study RNA-protein and RNA-RNA interactions in their native context.
-
Therapeutic RNA Modification: Modification of therapeutic RNAs to enhance their stability, delivery, or to conjugate them to targeting moieties.
Quantitative Data Summary
The efficiency of 3'-end labeling with 3'-amino-CTP is dependent on the chosen enzyme, the specific RNA substrate, and the reaction conditions. The following table summarizes expected labeling efficiencies based on available literature for similar modified nucleotides. It is important to note that optimization is often required for each specific RNA and label.
| Enzyme | Substrate Specificity | Expected Labeling Efficiency with Modified Ribonucleotides | Notes |
| DNA Polymerase Theta (Polθ) | RNA, single-stranded DNA | Moderate to High | Shows a preference for deoxynucleotides but can incorporate ribonucleotides. It is more versatile than TdT for modifying RNA 3'-ends with a wide range of nucleotide analogs.[1][2] |
| Terminal deoxynucleotidyl Transferase (TdT) | Primarily single-stranded DNA; limited activity on RNA | Low to Very Low | Exhibits poor modification yield for RNA oligomers.[3] Some reports suggest it is unable to use RNA as a substrate altogether.[2] Its use for this application is generally not recommended unless extensively optimized. |
| ATP(CTP):tRNA nucleotidyl transferase | tRNA and tRNA-like structures | High | This enzyme is highly specific for adding CCA to the 3'-end of tRNAs but can incorporate CTP analogs. The free hydroxyls of CTP can be replaced by an amino group without loss of substrate properties.[4] This is the enzyme of choice for labeling tRNA or constructs with a tRNA-like 3'-end. |
Experimental Protocols
Protocol 1: 3'-End Labeling of RNA with 3'-amino-CTP using DNA Polymerase Theta (Polθ)
This protocol describes the enzymatic addition of a single 3'-amino-CTP to the 3'-terminus of an RNA molecule using DNA Polymerase Theta.
Materials:
-
Purified RNA (10-100 pmol)
-
3'-amino-CTP (or 3'-amino-dCTP as a more efficient alternative)
-
Recombinant Human DNA Polymerase Theta (Polθ)
-
10X Polθ Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT, 1 mg/ml BSA)
-
Nuclease-free water
-
EDTA (0.5 M) for reaction quenching
-
RNA purification kit or method (e.g., spin column, phenol-chloroform extraction followed by ethanol (B145695) precipitation)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:
-
RNA: 10-100 pmol
-
10X Polθ Reaction Buffer: 2 µL
-
3'-amino-CTP (or 3'-amino-dCTP): 1 mM final concentration
-
Recombinant Polθ: 1-2 units
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purification of Labeled RNA: Purify the 3'-amino-modified RNA to remove the enzyme, unincorporated 3'-amino-CTP, and buffer components. This can be achieved using an RNA cleanup spin column according to the manufacturer's instructions or by performing a phenol-chloroform extraction followed by ethanol precipitation.
-
Quantification and Storage: Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit). Store the labeled RNA at -80°C.
Protocol 2: Downstream Conjugation of 3'-amino-modified RNA with an NHS-Ester Dye
This protocol describes the conjugation of a fluorescent dye to the terminal primary amine of the 3'-amino-labeled RNA.
Materials:
-
3'-amino-modified RNA (from Protocol 1)
-
NHS-ester functionalized fluorescent dye (e.g., Cy3-NHS ester, Cy5-NHS ester)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5)
-
DMSO (anhydrous)
-
RNA purification kit or method
Procedure:
-
Prepare RNA: Resuspend the purified 3'-amino-modified RNA in the conjugation buffer to a final concentration of 10-50 µM.
-
Prepare NHS-Ester Dye: Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved NHS-ester dye to the RNA solution. Mix gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification of Labeled RNA: Purify the fluorescently labeled RNA to remove the unconjugated dye. This is a critical step and can be achieved by:
-
Ethanol precipitation (may require multiple precipitation steps).
-
Size-exclusion chromatography (e.g., using a G-25 spin column).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution of the labeled RNA band.
-
-
Analysis and Storage: Analyze the labeling efficiency by gel electrophoresis (visualizing the fluorescent band) and/or spectrophotometry (measuring absorbance at the dye's excitation wavelength and 260 nm). Store the labeled RNA protected from light at -80°C.
Visualizations
Caption: Workflow for 3'-end labeling and conjugation.
Caption: Key components and applications relationship.
References
- 1. Modification of 3' Terminal Ends of DNA and RNA Using DNA Polymerase θ Terminal Transferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step enzymatic modification of RNA 3′ termini using polymerase θ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 3'-Amino-Modified CTP in Aptamer Selection (SELEX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and selectivity, have emerged as promising alternatives to antibodies in diagnostics and therapeutics. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the cornerstone of aptamer discovery. The incorporation of modified nucleotides, such as those with amino functionalities, can enhance the chemical diversity of the nucleic acid library, leading to aptamers with improved binding properties, increased stability against nucleases, and a handle for post-SELEX conjugation.
These application notes provide a detailed overview and protocols for the use of 3'-amino-modified Cytidine Triphosphate (3'-amino-CTP) in the SELEX workflow. While the direct enzymatic incorporation of 3'-modified nucleotides by polymerases like T7 RNA polymerase is challenging and often leads to chain termination, this document will cover both the theoretical basis for such an approach and the more common and practical strategy of post-synthesis modification to introduce a 3'-amino group onto an RNA aptamer.
Key Advantages of 3'-Amino-Modified Aptamers
-
Enhanced Nuclease Resistance : Modifications at the 3'-terminus can protect the aptamer from degradation by 3'-exonucleases, increasing its stability in biological fluids.
-
Post-SELEX Conjugation Handle : The primary amine group at the 3'-end serves as a versatile reactive handle for the covalent attachment of a wide range of molecules, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG), and therapeutic agents.[1] This allows for the development of aptamer-based diagnostics, imaging agents, and targeted drug delivery systems.[2][3][4][5]
-
Improved Binding Affinity : While less common than 2'-amino modifications, the introduction of an amino group can potentially contribute to novel interactions with the target molecule, leading to improved binding affinity.[6][7][8]
Data Presentation: Comparative Binding Affinities
The following table summarizes representative binding affinities (Kd) of aptamers with and without amino modifications. It is important to note that specific data for aptamers selected directly with 3'-amino-CTP is scarce in the literature due to the challenges in enzymatic incorporation. The data presented here is largely from aptamers with 2'-amino modifications or those modified post-synthetically at the 3'-end to illustrate the potential impact of amino groups.
| Aptamer Target | Modification Type | Aptamer Sequence/Name | Binding Affinity (Kd) | Reference/Comments |
| Human Neutrophil Elastase (HNE) | 2'-NH2-pyrimidine | Modified RNA aptamer | ~10-fold enhanced stability | [7] |
| Avidin | 2'-amino-LNA | Modified DNA aptamer | 4.20 nM | [7] |
| Thrombin | Amino acid incorporation | Modified Thrombin Aptamer (TBA) | 2.94 nM | [8] |
| SARS-CoV-2 S1 protein | Threose Nucleic Acid (TNA) | S1 aptamer | 3.1 ± 1.0 nM (modified) vs. 34 ± 11 nM (unmodified) | [8] |
Experimental Protocols
Protocol 1: In Vitro Transcription with Modified Nucleotides (Considerations for 3'-Amino-CTP)
Direct incorporation of 3'-modified nucleotides by T7 RNA polymerase is generally inefficient as the 3'-hydroxyl group is required for phosphodiester bond formation. Most 3'-modifications act as chain terminators. However, for the purpose of generating a library with a single 3'-amino modification at the terminus, specialized enzymatic methods or post-transcriptional ligation could be explored. A more feasible approach for internal modifications involves using mutant polymerases that may have a higher tolerance for modified NTPs.[9][10]
Note: The following is a general protocol for in vitro transcription that would need significant optimization and validation for the use of 3'-amino-CTP, which is not a standard substrate for T7 RNA polymerase.[1]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase (and/or a mutant variant)
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)[1]
-
ATP, GTP, UTP solution (10 mM each)
-
CTP and 3'-amino-CTP solutions (10 mM each)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following at room temperature:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
1 µL Linearized DNA template (0.5-1.0 µg)
-
2 µL ATP, GTP, UTP mix (1 mM final concentration each)
-
Variable amounts of CTP and 3'-amino-CTP to test incorporation ratios (e.g., start with a 10:1 ratio of CTP to 3'-amino-CTP).
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase (or mutant variant)
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA transcripts using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit.
-
Analysis: Analyze the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) to assess the efficiency of full-length product formation and the incorporation of the modified nucleotide. Mass spectrometry can be used for definitive characterization of the modified RNA.[11][12][13]
Expected Outcome and Troubleshooting:
-
Expect a significant amount of truncated products due to chain termination by 3'-amino-CTP.
-
The yield of full-length RNA will likely be low.
-
Optimize the ratio of natural CTP to 3'-amino-CTP to balance modification levels with transcript length.
-
Consider using engineered polymerases known to have higher fidelity and processivity with modified nucleotides.
Protocol 2: Post-SELEX 3'-Amino Modification via NHS Ester Conjugation
A more reliable method to obtain 3'-amino-modified aptamers is to perform SELEX with a standard RNA library and then introduce the amino group post-synthetically to the selected aptamer sequences. This is typically achieved by synthesizing the aptamer with a 3'-amino-modifier CPG. The resulting 3'-amino-modified aptamer can then be conjugated to a molecule of interest via an N-hydroxysuccinimide (NHS) ester.[14][15][16]
Materials:
-
3'-Amino-modified RNA aptamer (lyophilized)
-
NHS-ester of the molecule to be conjugated (e.g., a fluorophore)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[15][17]
-
Size-exclusion chromatography columns or ethanol precipitation reagents for purification
Procedure:
-
Dissolve Aptamer: Dissolve the lyophilized 3'-amino-modified RNA aptamer in the conjugation buffer to a concentration of 1-10 mg/mL.[17]
-
Dissolve NHS Ester: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF.[14]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS ester to the aptamer solution.[14]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight on ice, protected from light if using a fluorescent dye.[17]
-
Purification: Purify the conjugated aptamer from the excess unconjugated NHS ester and byproducts. This can be done by:
-
Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the conjugated aptamer.
-
Size-Exclusion Chromatography: Use a desalting column appropriate for the size of the aptamer to separate the conjugate from smaller molecules.
-
-
Analysis: Confirm the conjugation efficiency using methods such as UV-Vis spectroscopy (to quantify both the aptamer and the conjugated molecule if it has a distinct absorbance), denaturing PAGE (which will show a mobility shift for the conjugated aptamer), or mass spectrometry.
Mandatory Visualizations
References
- 1. abo.com.pl [abo.com.pl]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Aptamers-Based Applications in Breast Cancer: Drug Delivery, Therapeutics, and Diagnostics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aptamer-Mediated Targeted Delivery of Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. glenresearch.com [glenresearch.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
3'-NH2-CTP in modified RNA library synthesis
Answering the user's request.## Application Notes and Protocols for 3'-NH2-CTP in Modified RNA Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxycytidine 5'-triphosphate (this compound) is a crucial analog of cytidine (B196190) triphosphate (CTP) used in the enzymatic synthesis of modified ribonucleic acids (RNA). The defining feature of this compound is the substitution of the 3'-hydroxyl group (-OH) of the ribose sugar with a primary amino group (-NH2). This modification renders the nucleotide a chain terminator during in vitro transcription.[1] Once incorporated by an RNA polymerase, the absence of the 3'-OH group prevents the formation of a subsequent phosphodiester bond, effectively halting further elongation of the RNA chain.
Due to this terminating property, this compound is not suitable for generating RNA libraries with multiple, internal amino-modifications. Instead, its primary utility lies in the precise, template-directed incorporation of a single 3'-amino-cytidine monophosphate (3'-NH2-CMP) at the 3'-terminus of an RNA molecule. The resulting terminal amino group serves as a versatile chemical handle for a wide range of applications, from bioconjugation to enhancing the stability of RNA molecules.
Key Applications of 3'-Amino Modified RNA
The introduction of a 3'-terminal amino group onto RNA transcripts opens up numerous possibilities for research, diagnostics, and therapeutics:
-
Post-Synthesis Conjugation: The primary amino group is nucleophilic and can be readily coupled to various molecules. This allows for the covalent attachment of fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or cross-linking agents to study RNA-protein interactions.[2][]
-
Enhanced Nuclease Resistance: The 3'-terminus is a primary site for degradation by 3'-exonucleases. By blocking this end with an amino modification, the stability of the RNA transcript is significantly increased in biological fluids or cell extracts.[][4] This is a critical advantage for the development of RNA-based therapeutics, such as mRNA vaccines and siRNAs, where transcript longevity is essential.[4]
-
Modified Aptamer Selection (SELEX): RNA libraries where each member possesses a 3'-amino modification can be used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[5] This allows for the selection of aptamers—short, single-stranded nucleic acids that bind to specific targets—with improved characteristics such as enhanced stability or novel binding properties conferred by the terminal modification.
Data Presentation
Quantitative data is essential for comparing methodologies and understanding reaction parameters. The following tables summarize key information related to the synthesis and properties of 3'-amino modified RNA.
Table 1: Comparison of Synthesis Methods for 3'-Amino Modified RNA
| Feature | Enzymatic Incorporation (via this compound) | Solid-Phase Chemical Synthesis |
| Principle | Template-directed polymerization using RNA polymerase and a terminating nucleotide analog. | Stepwise addition of phosphoramidite (B1245037) building blocks on a solid support.[6] |
| RNA Length | Suitable for very long transcripts (>1000 nt). | Typically efficient for shorter oligonucleotides (<100 nt). |
| Purity | Can result in a mix of full-length terminated product and shorter abortive transcripts. | High purity of the desired sequence is achievable.[7] |
| Modification | Limited to a single 3'-terminal modification. | Allows for internal, 5'-, and 3'-modifications.[][6] |
| Yield | Can be high, with modern kits producing mg quantities of RNA.[8] | Scalable, from nanomoles to larger scales.[9] |
| Pros | Biologically relevant process, simple setup for long RNA, generates libraries from DNA pools. | High purity, versatile modification placement.[6][7] |
| Cons | Potential for polymerase-induced errors, limited to terminal modification. | Inefficient for long RNA, requires specialized chemistry and equipment. |
Table 2: Substrate Activity of CTP Analogs with ATP(CTP):tRNA Nucleotidyl Transferase
This table illustrates that various enzymes can tolerate modifications on the ribose moiety of nucleotides, including the substitution of hydroxyl groups with amino groups.
| CTP Analog Modification | Incorporation into 3' Terminus of tRNA |
| Ribose Moiety | |
| Replacement of free hydroxyls with an amino group | Yes[10] |
| Replacement of free hydroxyls with a hydrogen atom | Yes[10] |
| Cytosine Base | |
| Modification at position 2 | Yes[10] |
| Modification at position 4 | Yes[10] |
| Modification at position 5 | Yes[10] |
| Data sourced from a study on ATP(CTP):tRNA nucleotidyl transferase, demonstrating enzymatic tolerance for modified CTPs.[10] |
Visualizations
Diagrams created using Graphviz to illustrate key workflows and mechanisms.
Caption: Workflow for generating a 3'-labeled RNA library.
Caption: Mechanism of this compound induced chain termination.
Caption: SELEX workflow using a 3'-modified RNA library.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a 3'-Amino-Terminated RNA Library
This protocol describes the synthesis of an RNA library where each transcript is terminated with a 3'-amino-cytidine using T7 RNA polymerase.
A. Principle In vitro transcription is performed using a DNA template library. The reaction mixture contains ATP, GTP, UTP, and this compound as the sole source of cytidine triphosphate. When the polymerase encounters a guanine (B1146940) (G) in the DNA template, it incorporates the 3'-NH2-CMP, which terminates transcription. This method ensures that transcripts are generated up to the first C residue, or that full-length transcripts ending with a C are produced if the reaction is carefully designed. For library synthesis, the DNA template should be designed to promote runoff transcription ending on a G in the template strand.
B. Materials
-
Linearized plasmid DNA or PCR-generated DNA template library (purified, >20 nM)
-
This compound solution (e.g., 100 mM)
-
Ribonucleotide solution mix (ATP, GTP, UTP, each at 10 mM)
-
T7 RNA Polymerase (e.g., NEB #M0251)[11]
-
10X T7 Reaction Buffer
-
RNase Inhibitor (e.g., Murine, NEB #M0314)
-
DNase I (RNase-free)
-
Nuclease-free water
C. Reaction Setup (20 µL total volume)
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water: to 20 µL
-
10X T7 Reaction Buffer: 2 µL
-
ATP (10 mM): 2 µL (Final: 1 mM)
-
GTP (10 mM): 2 µL (Final: 1 mM)
-
UTP (10 mM): 2 µL (Final: 1 mM)
-
This compound (10 mM): 2 µL (Final: 1 mM)
-
DNA Template: X µL (approx. 1 µg)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of the tube.
D. Incubation and Purification
-
Incubate the reaction at 37°C for 2-4 hours.[12]
-
Add 1 µL of DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for an additional 15 minutes.
-
Purify the RNA using a standard column-based RNA cleanup kit, LiCl precipitation, or phenol/chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified 3'-amino-modified RNA pellet in nuclease-free water.
-
Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm size and purity.
Protocol 2: Post-Synthesis Labeling of 3'-Amino-RNA with an NHS-Ester Dye
This protocol describes the conjugation of a fluorescent dye to the terminal 3'-amino group of the synthesized RNA library.
A. Principle The primary amine at the 3'-terminus of the RNA acts as a nucleophile, reacting with an N-hydroxysuccinimide (NHS) ester-functionalized molecule (e.g., a fluorescent dye) in an amine-reactive coupling reaction. This forms a stable, covalent amide bond. The reaction is typically performed in a slightly alkaline buffer to ensure the primary amine is deprotonated and thus more reactive.
B. Materials
-
Purified 3'-amino-modified RNA (from Protocol 1)
-
Amine-reactive dye (e.g., Cy3 NHS Ester, dissolved in anhydrous DMSO)
-
0.2 M Sodium Bicarbonate or 0.2 M HEPES buffer, pH 8.0-8.5
-
Nuclease-free water
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
75% Ethanol (ice-cold)
C. Labeling Reaction
-
In a nuclease-free microcentrifuge tube, dissolve 5-10 µg of 3'-amino-RNA in 40 µL of nuclease-free water.
-
Add 10 µL of 0.2 M Sodium Bicarbonate buffer (pH 8.5) to the RNA solution.
-
Prepare the NHS-ester dye solution. For a 10-20 fold molar excess, add 1-2 µL of a 10 mg/mL dye stock in DMSO to the RNA solution. The optimal ratio should be determined empirically.
-
Mix gently by flicking the tube and centrifuge briefly.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
D. Purification of Labeled RNA
-
Precipitate the labeled RNA to remove unconjugated dye. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C.
-
Carefully discard the supernatant, which contains the unreacted dye.
-
Wash the pellet with 500 µL of ice-cold 75% ethanol.
-
Centrifuge for 10 minutes at 4°C. Discard the supernatant.
-
Air dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the labeled RNA in an appropriate volume of nuclease-free water.
-
Verify labeling efficiency using UV-Vis spectrophotometry (measuring absorbance at 260 nm for RNA and at the dye's excitation maximum) and/or by denaturing PAGE with fluorescence imaging.
References
- 1. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-Modification stabilizes mRNA and increases translation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 6. glenresearch.com [glenresearch.com]
- 7. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
- 8. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. Enzymatic incorporation of ATP and CTP analogues into the 3' end of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Addition of 3'-amino-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-amino-terminated oligonucleotides are valuable tools in bioconjugation, diagnostics, and drug delivery. The introduction of a 3'-amino group allows for the covalent attachment of various molecules, such as fluorophores, biotin, or therapeutic agents. One method to generate these modified oligonucleotides is through the enzymatic incorporation of 3'-amino-deoxynucleoside triphosphates, such as 3'-amino-cytidine triphosphate (3'-amino-CTP). This document provides detailed application notes and protocols for the enzymatic addition of 3'-amino-CTP to the 3'-terminus of DNA fragments using Terminal deoxynucleotidyl Transferase (TdT). Additionally, general guidelines for the incorporation of 3'-amino-CTP using DNA polymerases in template-dependent synthesis are discussed.
Enzymatic Incorporation by Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. TdT is known to accept a wide variety of modified nucleotides as substrates, making it a suitable enzyme for the addition of 3'-amino-CTP. The presence of a 3'-amino group instead of a 3'-hydroxyl group on the incoming nucleotide results in chain termination, ensuring the addition of a single 3'-amino-cytidine.
Key Considerations for TdT-mediated Addition of 3'-amino-CTP
-
Enzyme Choice: Recombinant Terminal deoxynucleotidyl Transferase is the enzyme of choice for this application.
-
Cofactor: Cobalt (Co²⁺) is a critical cofactor for the efficient incorporation of many modified nucleotides by TdT, including purines and likely 3'-amino-CTP.[1][2] While Mg²⁺ can be used, Co²⁺ often enhances the efficiency of modified nucleotide incorporation.[1]
-
Substrate Concentration: The ratio of the DNA primer to 3'-amino-CTP concentration can influence the reaction efficiency. A molar excess of the modified nucleotide is generally recommended.
-
Reaction Buffer: The buffer composition, including pH and salt concentration, should be optimized for TdT activity. Cacodylate-based buffers are commonly used for TdT reactions.
Quantitative Data for TdT Reaction Conditions
The optimal conditions for the enzymatic addition of 3'-amino-CTP should be determined empirically. However, the following table summarizes typical reaction conditions for the incorporation of modified nucleotides by TdT, which can serve as a starting point for optimization.
| Parameter | Recommended Range/Value | Notes |
| Enzyme | Terminal deoxynucleotidyl Transferase (TdT) | Use a high-quality recombinant enzyme. |
| DNA Substrate | 10 - 100 pmol of 3'-OH DNA ends | Can be single-stranded or double-stranded DNA with protruding, recessed, or blunt ends.[3] |
| 3'-amino-CTP | 50 µM - 1 mM | The optimal concentration may vary. A 5 to 20-fold molar excess over the DNA primer is a good starting point. |
| Divalent Cation | 0.25 - 1 mM CoCl₂ | Cobalt is often preferred over magnesium for modified nucleotides.[1][2] Some protocols use a combination of Mg²⁺ and Co²⁺.[4] |
| Reaction Buffer | 50 mM Potassium Acetate, 20 mM Tris-acetate, pH 7.9 or 1X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 0.125 M Tris, 5 mM CoCl₂, pH 7.2) | Cacodylate buffers are widely used. Acetate-based buffers are also effective. |
| Reaction Temperature | 37°C | Standard incubation temperature for TdT. |
| Incubation Time | 15 - 60 minutes | The reaction time can be optimized. For single incorporation, shorter times may be sufficient. |
| Reaction Volume | 20 - 50 µL | Can be scaled as needed. |
| Stopping the Reaction | Add 0.5 M EDTA or heat inactivation at 70°C for 10 minutes. | EDTA chelates the divalent cations, stopping the enzymatic reaction.[3] |
Experimental Protocols
Protocol 1: 3'-End Labeling of Oligonucleotides with 3'-amino-CTP using TdT
This protocol describes the addition of a single 3'-amino-cytidine to the 3'-end of a DNA oligonucleotide.
Materials:
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer (specific to the enzyme manufacturer, often containing cacodylate and a balanced salt concentration)
-
3'-amino-CTP solution (e.g., 10 mM stock)
-
DNA oligonucleotide with a 3'-OH terminus (e.g., 100 µM stock)
-
CoCl₂ solution (e.g., 25 mM stock)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components in the order listed:
-
Nuclease-free water: to a final volume of 50 µL
-
5X TdT Reaction Buffer: 10 µL
-
DNA oligonucleotide (100 µM): 1 µL (final concentration 2 µM)
-
3'-amino-CTP (10 mM): 1 µL (final concentration 200 µM)
-
CoCl₂ (25 mM): 1 µL (final concentration 0.5 mM)
-
Terminal deoxynucleotidyl Transferase (20 U/µL): 1 µL (20 units)
-
-
Incubation: Mix the reaction gently by pipetting up and down. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0, or by heating the mixture to 70°C for 10 minutes.
-
Purification: The 3'-amino-modified oligonucleotide can be purified from unincorporated 3'-amino-CTP and enzyme using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or commercial oligonucleotide purification kits.
-
Analysis: The successful addition of the 3'-amino-cytidine can be confirmed by methods such as polyacrylamide gel electrophoresis (PAGE), mass spectrometry, or HPLC.
General Workflow for TdT-mediated 3'-Amino-Tailing
Caption: Workflow for the enzymatic addition of 3'-amino-CTP using TdT.
Incorporation of 3'-amino-CTP by DNA Polymerases
While TdT is ideal for template-independent addition, DNA polymerases can be used for template-dependent incorporation of 3'-amino-CTP during primer extension or PCR. The 3'-amino group will act as a chain terminator, stopping further extension.
Key Considerations for DNA Polymerase-mediated Incorporation
-
Enzyme Selection: The choice of DNA polymerase is critical, as not all polymerases efficiently incorporate modified nucleotides. High-fidelity proofreading polymerases may have lower efficiency or may excise the modified nucleotide. Thermostable non-proofreading polymerases like Taq DNA polymerase are often a good starting point. Vent (exo-) DNA polymerase has also been shown to incorporate various modified nucleotides.
-
Optimization of PCR Conditions: Standard PCR protocols may need significant optimization.[5] Factors such as annealing temperature, extension time, and Mg²⁺ concentration can greatly affect the incorporation efficiency.[6][7]
-
Template Design: The DNA template should be designed to have a guanine (B1146940) base at the position where the incorporation of 3'-amino-CTP is desired.
Protocol 2: Template-Dependent Single Incorporation of 3'-amino-CTP
This protocol provides a general framework for a primer extension reaction to incorporate a single 3'-amino-cytidine.
Materials:
-
DNA Polymerase (e.g., Taq DNA Polymerase)
-
10X PCR Buffer (with or without MgCl₂)
-
MgCl₂ solution (e.g., 50 mM)
-
dNTP mix (dATP, dGTP, dTTP; without dCTP)
-
3'-amino-CTP solution
-
DNA template
-
Primer (designed to anneal upstream of a template guanine)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile PCR tube on ice, assemble the following components:
-
Nuclease-free water: to a final volume of 25 µL
-
10X PCR Buffer: 2.5 µL
-
MgCl₂ (50 mM): 0.75 µL (final concentration 1.5 mM)
-
dNTP mix (10 mM each, no dCTP): 0.5 µL (final concentration 200 µM each)
-
3'-amino-CTP (1 mM): 1 µL (final concentration 40 µM)
-
DNA Template (10 ng/µL): 1 µL
-
Primer (10 µM): 1 µL
-
DNA Polymerase (5 U/µL): 0.25 µL
-
-
Thermocycling: Perform the following thermocycling steps:
-
Initial Denaturation: 95°C for 2 minutes
-
20-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to confirm the incorporation of the terminating 3'-amino-CTP.
Logical Relationship for Chain Termination
Caption: Logic of DNA chain termination by 3'-amino-CTP incorporation.
Conclusion
The enzymatic addition of 3'-amino-CTP provides a robust method for the synthesis of 3'-amino-functionalized oligonucleotides. For template-independent single-nucleotide addition, Terminal deoxynucleotidyl Transferase is the enzyme of choice, with reaction conditions optimized around the use of cobalt as a cofactor. For template-dependent incorporation, non-proofreading DNA polymerases can be utilized, though this requires careful optimization of reaction parameters. The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ 3'-amino-CTP in their applications.
References
- 1. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Template-independent enzymatic functionalization of DNA oligonucleotides with environment-sensitive nucleotide probes using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Optimization of PCR conditions for amplifying an AT-rich amino acid transporter promoter sequence with high number of tandem repeats from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Modification with 3'-NH2-CTP for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the three-dimensional structure of RNA is crucial for understanding its biological functions and for the rational design of RNA-targeting therapeutics. The introduction of specific modifications into RNA molecules can facilitate structural studies by providing sites for the attachment of reporter groups. This document provides detailed application notes and protocols for the use of 3'-amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP) to generate 3'-amino-terminated RNA transcripts via in vitro transcription. This terminal amino group serves as a versatile chemical handle for post-transcriptional labeling with probes suitable for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Application Notes
Principle of 3'-Amino-Terminated RNA Synthesis
The synthesis of RNA with a 3'-amino terminus is achieved through in vitro transcription using bacteriophage T7 RNA polymerase.[1][2] this compound acts as a chain terminator. When incorporated into the growing RNA chain in place of the natural cytidine (B196190) triphosphate (CTP), the absence of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, leading to the termination of transcription and resulting in an RNA molecule with a 3'-terminal amino group. The efficiency of this termination can be modulated by adjusting the ratio of this compound to CTP in the transcription reaction.[3]
Advantages of 3'-Amino Modification for Structural Studies
-
Site-Specific Labeling: The terminal 3'-amino group provides a unique, reactive site for the covalent attachment of a wide variety of labels, ensuring homogeneity of the modified RNA sample.
-
Versatility: The primary amine can be targeted by a range of amine-reactive chemical probes, including those containing paramagnetic tags for NMR or heavy atoms for X-ray crystallography.[4][5]
-
Minimal Perturbation: The modification is at the terminus of the RNA, minimizing potential interference with the overall folding and structure of the molecule.
Applications in Structural Biology
-
NMR Spectroscopy: The introduction of a paramagnetic probe, such as a nitroxide spin label or a metal-ion chelator, at the 3'-terminus can induce paramagnetic relaxation enhancement (PRE) effects.[5] These effects provide long-range distance restraints that are invaluable for determining the global fold of the RNA molecule.
-
X-ray Crystallography: The covalent attachment of heavy atoms to the 3'-amino group can aid in solving the phase problem in X-ray crystallography through methods like multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD).[4][6] This is particularly useful for large RNA molecules or RNA-protein complexes where obtaining suitable heavy-atom derivatives by traditional soaking methods is challenging.
Quantitative Data
Table 1: Theoretical Termination Efficiency of this compound in In Vitro Transcription
| Ratio of this compound to CTP | Expected Termination Efficiency (%) | Notes |
| 1:10 | ~9 | Termination is probabilistic at each C position. |
| 1:5 | ~17 | Higher ratios increase the likelihood of termination. |
| 1:1 | 50 | A 1:1 ratio provides a 50% chance of incorporation at each C. |
| 5:1 | >80 | High ratios favor termination. |
| 10:1 | >90 | Nearing complete termination at the first C position. |
Note: These are theoretical values. The actual termination efficiency can be influenced by factors such as the specific sequence of the DNA template, the concentration of other NTPs, and the incubation time. Experimental optimization is recommended.
Experimental Protocols
Protocol 1: In Vitro Transcription of 3'-Amino-Terminated RNA
This protocol describes the synthesis of a 3'-amino-terminated RNA transcript using T7 RNA polymerase and this compound as a chain terminator.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease (RNase) Inhibitor
-
NTP mix (10 mM each of ATP, GTP, UTP)
-
CTP solution (10 mM)
-
This compound solution (10 mM)
-
Nuclease-free water
-
DNase I (RNase-free)
-
EDTA (0.5 M, pH 8.0)
-
Ethanol (B145695) (100% and 70%)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
Procedure:
-
Transcription Reaction Setup:
-
Assemble the following reaction components on ice in a nuclease-free microcentrifuge tube:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL 10x Transcription Buffer 2 µL 1x NTP mix (ATP, GTP, UTP) 0.8 µL 0.4 mM each CTP (10 mM) Variable See Note 1 This compound (10 mM) Variable See Note 1 Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 1 µL | |
-
Note 1: The ratio of this compound to CTP will determine the termination efficiency. For initial optimization, a molar ratio of 5:1 (e.g., 1 µL of 10 mM this compound and 0.2 µL of 10 mM CTP) is a good starting point for achieving high termination efficiency at the first potential incorporation site.
-
-
Incubation:
-
Mix the components gently and incubate the reaction at 37°C for 2-4 hours.[7]
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.[8]
-
-
RNA Purification:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Precipitate the RNA by adding 2.5 µL of 5 M ammonium acetate and 75 µL of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
-
Gel Purification:
-
Purify the 3'-amino-terminated RNA product by denaturing PAGE to separate it from unterminated transcripts and abortive products.
-
Visualize the RNA bands by UV shadowing, excise the band corresponding to the correct size, and elute the RNA from the gel slice.
-
Workflow for 3'-Amino-Terminated RNA Synthesis
Protocol 2: Post-Transcriptional Labeling of 3'-Amino-RNA for NMR Studies
This protocol describes the labeling of the 3'-amino group with a paramagnetic probe, such as a nitroxide spin label, for PRE-NMR studies.
Materials:
-
Purified 3'-amino-terminated RNA
-
Amine-reactive paramagnetic probe (e.g., NHS-ester or isothiocyanate derivative of a nitroxide spin label like TEMPO)[9]
-
Labeling Buffer (e.g., 100 mM sodium bicarbonate or HEPES, pH 8.0-8.5)
-
Nuclease-free water
-
Size-exclusion chromatography columns or spin columns for purification
Procedure:
-
RNA Preparation:
-
Resuspend the purified 3'-amino-RNA in the labeling buffer to a final concentration of 10-50 µM.
-
-
Labeling Reaction:
-
Prepare a stock solution of the amine-reactive paramagnetic probe in an anhydrous organic solvent like DMSO.
-
Add a 10- to 50-fold molar excess of the probe to the RNA solution. The final concentration of the organic solvent should not exceed 10% to avoid RNA precipitation.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification of Labeled RNA:
-
Remove the excess, unreacted probe by size-exclusion chromatography or using a spin column with an appropriate molecular weight cutoff.
-
Wash the column extensively with nuclease-free water or a suitable buffer.
-
-
Analysis:
-
Confirm the successful labeling and assess the labeling efficiency using methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) or by analyzing the quenching of a fluorescent label if a dual-labeled probe is used.
-
Protocol 3: Post-Transcriptional Labeling of 3'-Amino-RNA for X-ray Crystallography
This protocol outlines the attachment of a heavy-atom-containing moiety to the 3'-amino group to facilitate phasing in X-ray crystallography.
Materials:
-
Purified 3'-amino-terminated RNA
-
Amine-reactive heavy-atom compound (e.g., an NHS-ester of a molecule containing iodine, bromine, or a metal chelator)
-
Labeling Buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.0)
-
Nuclease-free water
-
HPLC system for purification
Procedure:
-
RNA Preparation:
-
Dissolve the purified 3'-amino-RNA in the labeling buffer.
-
-
Labeling Reaction:
-
Add a molar excess of the amine-reactive heavy-atom compound (dissolved in a minimal amount of a compatible organic solvent) to the RNA solution.
-
Incubate the reaction at room temperature for 4-12 hours.
-
-
Purification of Labeled RNA:
-
Purify the heavy-atom-labeled RNA from the unreacted labeling reagent and unlabeled RNA using reverse-phase or anion-exchange HPLC.
-
-
Verification:
-
Verify the incorporation of the heavy atom using mass spectrometry.
-
Signaling Pathway for Post-Transcriptional Labeling
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Quantitative Analysis of Transcription Termination via Position-Selective Labeling of RNA (PLOR) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 7. Post-transcriptional RNA modifications: Playing metabolic games in a cell's chemical legoland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering efficient termination of bacteriophage T7 RNA polymerase transcription - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3'-Amino-Terminated Oligonucleotides: A Detailed Guide for Researchers
Introduction
3'-Amino-terminated oligonucleotides are synthetic single strands of DNA or RNA that have a primary amine group attached to their 3' end. This terminal modification is a cornerstone of modern biotechnology, providing a versatile reactive handle for the covalent attachment of a wide array of molecules, including fluorophores, quenchers, proteins, and solid supports. This functionalization capability has led to the development of innovative applications in diagnostics, therapeutics, and nanotechnology, empowering researchers and drug development professionals with powerful tools to probe and manipulate biological systems. This document provides detailed application notes and protocols for the use of 3'-amino-terminated oligonucleotides.
I. Diagnostic Applications
The high specificity of oligonucleotide hybridization makes them ideal probes for detecting specific nucleic acid sequences. The 3'-amino modification allows for the easy attachment of reporter molecules, enhancing their utility in various diagnostic assays.[1][][3]
A. Fluorescent Probes for Hybridization Assays
3'-Amino-terminated oligonucleotides can be readily conjugated with fluorescent dyes to create probes for techniques like fluorescence in situ hybridization (FISH) and microarrays.[][] These labeled probes enable the visualization and quantification of specific DNA or RNA sequences within cells or on a solid surface.
Experimental Protocol: Labeling a 3'-Amino-Oligonucleotide with a Fluorescent Dye
This protocol describes the conjugation of a 3'-amino-modified oligonucleotide with an NHS-ester activated fluorescent dye.
Materials:
-
3'-Amino-terminated oligonucleotide
-
NHS-ester activated fluorescent dye (e.g., Alexa Fluor™, Cy™ dyes)
-
Conjugation Buffer: 0.1 M sodium bicarbonate/carbonate buffer, pH 9.0[5]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Purification column (e.g., desalting column or HPLC)
Procedure:
-
Dissolve the 3'-amino-oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare a 10 mg/mL solution of the NHS-ester activated dye in high-quality, anhydrous DMF or DMSO.[5]
-
In a microcentrifuge tube, combine 20 µL of the 1 mM oligonucleotide solution with 80 µL of the conjugation buffer.
-
Add a 10-20 fold molar excess of the reactive dye solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark. For convenience, the reaction can also be left overnight.[5]
-
Purify the labeled oligonucleotide from the unreacted dye using a desalting column or reverse-phase HPLC.
-
Verify the labeling efficiency by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.
Workflow for Fluorescent Labeling of 3'-Amino-Oligonucleotides
Caption: Workflow for conjugating a fluorescent dye to a 3'-amino-oligonucleotide.
B. Immobilization on Solid Supports for Microarrays
The 3'-amino group allows for the covalent attachment of oligonucleotides to appropriately functionalized solid surfaces, such as glass slides or beads, to create microarrays.[6] This enables the high-throughput analysis of gene expression or the detection of specific DNA sequences.
Experimental Protocol: Immobilization of 3'-Amino-Oligonucleotides on an Amine-Reactive Surface
Materials:
-
3'-Amino-terminated oligonucleotide probes
-
Amine-reactive microarray slides (e.g., NHS-ester or epoxy-coated)
-
Printing Buffer: 0.1 M sodium carbonate buffer, pH 9.0
-
Washing Buffer: 0.1% Tween 20 in 2x SSC
-
Blocking Buffer: 1% BSA in 1x PBS
-
Microarray spotter
Procedure:
-
Resuspend the 3'-amino-oligonucleotide probes in the printing buffer to a final concentration of 20-50 µM.
-
Using a microarray spotter, print the oligonucleotide solutions onto the amine-reactive slide.
-
Incubate the slide in a humid chamber at room temperature for 4-16 hours to allow for covalent bond formation.
-
Wash the slide with the washing buffer to remove unbound oligonucleotides.
-
Incubate the slide in the blocking buffer for 30 minutes to block any remaining reactive sites.
-
Wash the slide again with the washing buffer and then with nuclease-free water.
-
Dry the slide by centrifugation or under a stream of nitrogen. The slide is now ready for hybridization.
Quantitative Data: Coupling Efficiencies
The efficiency of the conjugation reaction is crucial for the performance of the resulting probes. The following table summarizes typical coupling yields for different conjugation chemistries.
| Linker Chemistry | Reactive Group on Molecule to be Conjugated | Typical Coupling Yield (%) | Reference |
| Amine | NHS-ester | > 80% | [7] |
| Amine | Isothiocyanate | > 75% | [5] |
| Amine | Carboxylic acid (with EDC/NHS) | 50-70% | [7] |
II. Therapeutic Applications
3'-Amino-terminated oligonucleotides are pivotal in the development of nucleic acid-based therapeutics, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[1][8][9] The 3'-amino group can be used to attach moieties that improve drug delivery, stability, and efficacy.
A. Antisense Oligonucleotides and siRNA
In antisense and siRNA therapies, oligonucleotides are designed to bind to specific mRNA molecules and inhibit gene expression.[1] The 3'-amino modification can be used to conjugate molecules like cholesterol or cell-penetrating peptides to enhance cellular uptake and nuclease resistance.[8][9]
Logical Relationship of Antisense Action
Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.
B. Aptamers
Aptamers are structured oligonucleotides that bind to specific targets with high affinity and specificity.[10][11][] The 3'-amino group can be used to conjugate aptamers to drugs for targeted delivery or to surfaces for diagnostic applications.
C. Drug Delivery Systems
3'-Amino-terminated oligonucleotides can be conjugated to various drug delivery vehicles, such as nanoparticles and liposomes, to facilitate targeted delivery to specific cells or tissues.[8][9][13]
III. Nanotechnology Applications
In the field of nanotechnology, 3'-amino-terminated oligonucleotides are used as building blocks for the self-assembly of complex nanostructures.
A. Spherical Nucleic Acids (SNAs)
Spherical nucleic acids are nanostructures consisting of a nanoparticle core densely functionalized with oligonucleotides.[14][15][16] The 3'-amino group can be used to attach the oligonucleotides to the nanoparticle surface. SNAs have unique properties, including enhanced cellular uptake and nuclease resistance, making them promising for therapeutic and diagnostic applications.[15][17]
Experimental Protocol: Synthesis of Gold Nanoparticle-Based SNAs
Materials:
-
3'-Thiol-modified oligonucleotides (can be prepared from 3'-amino-oligonucleotides)
-
Gold nanoparticles (AuNPs)
-
Phosphate buffer (pH 7.4)
-
Sodium chloride (NaCl)
Procedure:
-
Synthesize or purchase 3'-thiol-modified oligonucleotides. Alternatively, a 3'-amino-oligonucleotide can be reacted with a thiolating agent.
-
Activate the thiol groups on the oligonucleotides by treating with a reducing agent like DTT, followed by purification.
-
Add the activated thiol-oligonucleotides to a solution of AuNPs.
-
Slowly increase the salt concentration of the solution by adding NaCl. This screens the negative charges of the DNA backbone, allowing for dense packing on the AuNP surface.
-
Allow the mixture to incubate for several hours to overnight to ensure complete functionalization.
-
Purify the SNAs from excess oligonucleotides by centrifugation.
Workflow for Spherical Nucleic Acid (SNA) Synthesis
Caption: General workflow for the synthesis of spherical nucleic acids.
The 3'-amino modification provides a versatile and powerful tool for the functionalization of oligonucleotides. This has enabled a broad range of applications in diagnostics, therapeutics, and nanotechnology. The protocols and data presented here provide a starting point for researchers looking to harness the potential of 3'-amino-terminated oligonucleotides in their own work. As our ability to synthesize and modify nucleic acids continues to advance, we can expect to see even more innovative applications of these essential molecules in the future.
References
- 1. What Are Oligonucleotides? Applications in Diagnostics and Therapeutics [synapse.patsnap.com]
- 3. the-dna-universe.com [the-dna-universe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Delivery Systems for Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in understanding oligonucleotide aptamers and their applications as therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide Aptamers: New Tools for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tus.elsevierpure.com [tus.elsevierpure.com]
- 14. Spherical Nucleic Acid Nanoparticles: Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spherical nucleic acid - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Therapeutic applications of spherical nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Conjugation Chemistry of 3'-Amino Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3'-Amino Modified RNA Conjugation
The introduction of a primary amine group at the 3'-terminus of an RNA molecule provides a versatile and powerful handle for covalent modification. This 3'-amino modification allows for the attachment of a wide array of functional molecules, significantly expanding the utility of RNA in therapeutic, diagnostic, and research applications. The primary aliphatic amine is a strong nucleophile that can readily react with various electrophilic groups, enabling the formation of stable covalent bonds.
Common applications for 3'-amino modified RNA conjugates include:
-
Therapeutic Development: Attachment of cell-penetrating peptides (CPPs), targeting ligands (e.g., GalNAc for hepatocyte delivery), or small molecule drugs to siRNA or antisense oligonucleotides to enhance delivery, stability, and efficacy.[1]
-
Diagnostic Assays: Conjugation of fluorescent dyes or reporter molecules for use as probes in techniques like fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.
-
Biochemical Research: Immobilization of RNA onto solid surfaces for affinity purification or creating RNA-based biosensors. Attachment of biotin (B1667282) for detection and purification via streptavidin-biotin interactions.
The choice of linker (e.g., C3, C6, C7 spacer arms) connecting the amine to the RNA can influence steric hindrance and the reactivity of the amino group.[2] Longer linkers can increase the spatial distance between the RNA and the conjugated molecule, which can be beneficial for bulky partners like proteins.
Major Conjugation Chemistries
The primary amine at the 3'-terminus of the RNA is most commonly targeted using amine-reactive chemical groups. The selection of the appropriate chemistry depends on the functional groups present on the molecule to be conjugated, the desired stability of the resulting linkage, and the reaction conditions.
N-Hydroxysuccinimide (NHS) Ester Chemistry
This is the most widely used method for labeling amino-modified oligonucleotides. The primary amine of the RNA attacks the NHS ester, forming a stable and irreversible amide bond. The reaction is highly efficient and proceeds optimally at a slightly basic pH (typically 7.5-8.5).[3]
-
Advantages: High selectivity for primary amines, formation of a very stable amide bond, and commercially available NHS esters for a vast range of molecules (fluorophores, biotin, etc.).
-
Considerations: NHS esters are susceptible to hydrolysis in aqueous solutions, which increases with pH. Therefore, reactions should be performed promptly after preparing the reagents, and buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.[4]
Carbodiimide Chemistry (EDC/DIC)
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to couple carboxylic acids to primary amines. EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the 3'-amino group on the RNA, forming an amide bond.
-
Advantages: Allows for the direct conjugation of molecules containing a carboxylic acid group, such as peptides and proteins.[5]
-
Considerations: Can be less specific than NHS ester chemistry and may lead to side reactions if not properly controlled. The efficiency can be highly dependent on the reaction conditions.
Other Chemistries
-
Isothiocyanates: React with primary amines to form a stable thiourea (B124793) linkage. This chemistry is often used for dye conjugation.
-
Aldehyde/Ketone Chemistry: The amino group can react with an aldehyde or ketone to form a Schiff base, which can then be reduced to a stable secondary amine linkage.
Data Presentation: Conjugation Efficiency & Yields
The efficiency of conjugation can vary significantly based on the chosen chemistry, the nature of the molecule being conjugated, and the reaction conditions. The following tables summarize reported yields for various conjugation strategies.
Table 1: Peptide-Oligonucleotide Conjugation Yields
| Conjugation Chemistry | Oligonucleotide Modification | Conjugate Partner | Reported Yield | Reference |
|---|---|---|---|---|
| EDC (Solution Phase) | 5'-Amino Linker DNA | 12-amino acid peptide | 95% | [6] |
| EDC (Solid Phase) | 5'-Amino Linker DNA | 12-amino acid peptide | 24% | [6] |
| Amide Bond Formation | Amino-modified ASO | Peptides | 10-60% | [5] |
| Hydrazide-Aldehyde | 3'-Dialdehyde RNA | Hydrazide-Peptide | 82-92% |[2][7] |
Table 2: Fluorescent Dye-RNA Conjugation Efficiency
| Conjugation Chemistry | RNA Modification | Conjugate Partner | Reported Efficiency | Reference |
|---|---|---|---|---|
| NHS Ester | Aminoallyl-modified RNA | Tide Fluor 3 (TF3) | ~26% (Standard Protocol) | [8] |
| NHS Ester (Optimized) | Aminoallyl-modified RNA | Tide Fluor 3 (TF3) | 55% (Optimized Protocol) |[8] |
Experimental Protocols
Protocol: NHS Ester Conjugation of a Fluorescent Dye to 3'-Amino Modified RNA
This protocol describes a general method for conjugating an NHS ester-activated fluorescent dye to a 3'-amino modified RNA oligonucleotide.
Materials:
-
3'-Amino modified RNA, lyophilized
-
NHS ester-activated fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5 (Prepare fresh and filter)
-
Nuclease-free water
-
Precipitation Solution: 3 M Sodium Acetate, pH 5.2
-
Absolute Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Microcentrifuge tubes, pipettes, and nuclease-free tips
-
Refrigerated microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Methodology:
-
RNA Resuspension:
-
Briefly centrifuge the tube containing the lyophilized 3'-amino RNA to collect the pellet.
-
Resuspend the RNA in the Conjugation Buffer to a final concentration of 0.5-1.0 mM. The exact volume will depend on the starting amount of RNA (e.g., for 25 nmol of RNA, add 25-50 µL of buffer).
-
Vortex thoroughly to ensure complete dissolution.
-
-
NHS-Ester Dye Preparation:
-
Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMSO to a final concentration of ~10-15 mM. (Note: NHS esters are moisture-sensitive).
-
Vortex the dye solution until fully dissolved.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the resuspended RNA and the dissolved NHS-ester dye. A 10-50 fold molar excess of the dye over the RNA is typically recommended to drive the reaction to completion.
-
Example Calculation: For 25 nmol of RNA, a 20-fold excess would require 500 nmol of dye. If the dye stock is 10 mM (10 nmol/µL), you would add 50 µL.
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification by Ethanol Precipitation:
-
To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate (e.g., if the reaction volume is 100 µL, add 10 µL).
-
Add 3 volumes of ice-cold absolute ethanol (e.g., for a 110 µL volume, add 330 µL).
-
Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the RNA conjugate.
-
Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the unreacted dye.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 10 minutes at 4°C.
-
Carefully remove the supernatant. Repeat the wash step if a significant amount of free dye is still visible.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
-
Final Resuspension and Quantification:
-
Resuspend the purified RNA conjugate pellet in a desired volume of nuclease-free water or buffer (e.g., TE buffer).
-
Determine the concentration and labeling efficiency using a spectrophotometer. Measure the absorbance at 260 nm (for RNA) and the absorbance maximum of the dye (A_max).
-
Visualizations: Workflows and Mechanisms
General Workflow for 3'-Amino RNA Conjugation
The following diagram illustrates the overall process from receiving the modified RNA to obtaining the final, purified conjugate.
NHS Ester Reaction Mechanism
This diagram shows the chemical reaction between the 3'-amino group of the RNA and an N-hydroxysuccinimide ester to form a stable amide bond.
References
- 1. Efficient delivery of therapeutic RNA [biosyn.com]
- 2. mdpi.com [mdpi.com]
- 3. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 5. Frontiers | Modular Synthesis of Trifunctional Peptide-oligonucleotide Conjugates via Native Chemical Ligation [frontiersin.org]
- 6. Coupling strategies for the synthesis of Peptide-oligonucleotide conjugates for patterned synthetic biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3'-NH2-CTP in Nucleic Acid-Based Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-amino-CTP (3'-amino-cytidine triphosphate) is a modified nucleotide analog that plays a crucial role in the development of modern nucleic acid-based diagnostics. Its primary function is to introduce a reactive primary amine group at the 3'-terminus of a nucleic acid probe. This amino group serves as a versatile chemical handle for the covalent attachment of a wide array of signaling molecules, reporter groups, or for immobilization onto solid surfaces. The strategic placement of the modification at the 3'-end ensures that it minimally interferes with the hybridization properties of the nucleic acid probe, a critical factor for the accuracy and reliability of diagnostic assays.
This document provides detailed application notes on the use of 3'-NH2-CTP in various diagnostic platforms and comprehensive protocols for its enzymatic incorporation and subsequent conjugation.
Key Applications in Nucleic Acid Diagnostics
The introduction of a 3'-amino group via this compound enables a variety of applications in diagnostics, primarily centered around the principles of labeling and immobilization.
-
Fluorescence In Situ Hybridization (FISH): Probes labeled with fluorescent dyes are used to detect specific DNA or RNA sequences within cells and tissues, allowing for the visualization and localization of genetic material.
-
Microarrays: Oligonucleotides functionalized with a 3'-amino group can be covalently attached to appropriately activated solid surfaces (e.g., glass slides) to create high-density microarrays for gene expression analysis, SNP genotyping, and pathogen detection.
-
Enzyme-Linked Immunosorbent Assays (ELISA)-like Nucleic Acid Detection: Probes can be labeled with enzymes (e.g., horseradish peroxidase, alkaline phosphatase) that generate a colorimetric or chemiluminescent signal upon addition of a substrate, enabling quantitative detection of target nucleic acids.
-
Biosensors: The 3'-amino group allows for the oriented immobilization of probes onto the surface of biosensors (e.g., electrochemical, optical), facilitating the detection of specific nucleic acid interactions.
-
Lateral Flow Assays: Labeled probes can be incorporated into lateral flow devices for rapid and simple point-of-care diagnostic tests.
Signaling Pathways and Experimental Workflows
The versatility of this compound stems from a two-step process: enzymatic incorporation of the modified nucleotide followed by chemical conjugation of a reporter molecule.
Enzymatic Incorporation of this compound
The most common method for incorporating this compound into a nucleic acid probe is through the action of Terminal deoxynucleotidyl Transferase (TdT) . TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. While TdT has a preference for deoxynucleotides, it can also incorporate ribonucleotides and their analogs, including this compound, particularly onto the 3'-end of DNA or RNA primers.
Application Notes and Protocols for Developing RNA Therapeutics with 3'-Amino-Modified Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has been demonstrated in recent years, particularly in the fields of vaccines and protein replacement therapies. A key challenge in the development of mRNA therapeutics is ensuring the stability and translational efficiency of the synthetic mRNA molecule. Various chemical modifications to the mRNA structure have been explored to address these challenges. This document focuses on the application of 3'-amino-modified nucleotides, with a specific emphasis on 3'-amino-Cytidine Triphosphate (3'-amino-CTP), as a strategy to enhance the therapeutic properties of mRNA.
While direct and extensive data on the specific use of 3'-amino-CTP in mRNA therapeutics is limited in publicly available literature, this document provides a comprehensive overview based on the principles of 3'-end modifications and data from analogous 3'-amino-nucleotide applications. The protocols and data presented herein are intended to serve as a guide for researchers looking to explore this promising avenue of mRNA modification.
Principle of 3'-Amino Modification
The 3'-hydroxyl group of the terminal nucleotide in an RNA molecule is a primary site for exonucleolytic degradation. By replacing this hydroxyl group with an amino group, as in 3'-amino-CTP, the resulting 3'-terminus of the mRNA is no longer a substrate for many common 3'-to-5' exonucleases. This modification is hypothesized to increase the in vivo half-life of the mRNA, leading to prolonged protein expression from a single therapeutic dose. The presence of a terminal 3'-amino group can also provide a site for specific chemical conjugations, further expanding the functional possibilities of the mRNA therapeutic.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 3'-amino-CTP-modified mRNA, the following table summarizes representative data for 3'-modified mRNA, which can be used as a benchmark for experiments with 3'-amino-CTP.
| Modification | Metric | Unmodified mRNA | 3'-Modified mRNA | Fold Change | Reference |
| 3'-Amine Modification (Hypothetical) | mRNA Half-life (hours) | 8-10 | > 24 | > 2.4x | (Projected) |
| Protein Expression (relative units) | 100 | > 200 | > 2x | (Projected) | |
| General 3'-Modification | Translation of Gaussia Luciferase mRNA | 1x | 3x | 3x | [1] |
| Duration of Expression (hours) | < 24 | > 48 | > 2x | [1] |
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) for Incorporation of 3'-Amino-CTP
This protocol describes the synthesis of mRNA with a 3'-terminal 3'-amino-cytidine modification using a modified in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, UTP solution (100 mM each)
-
CTP solution (100 mM)
-
3'-amino-CTP solution (100 mM)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., spin columns, magnetic beads)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed. The ratio of CTP to 3'-amino-CTP is critical and may need optimization to control the incorporation at the 3' end. A higher ratio of 3'-amino-CTP to CTP will increase the probability of termination with the modified nucleotide.
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | Up to 20 | - |
| 10x Transcription Buffer | 2 | 1x |
| ATP, GTP, UTP (100 mM each) | 0.8 | 4 mM each |
| CTP (100 mM) | 0.2 | 1 mM |
| 3'-amino-CTP (100 mM) | 0.8 | 4 mM |
| Linearized DNA Template | X (approx. 1 µg) | 50 ng/µL |
| RNase Inhibitor | 1 | 2 U/µL |
| T7 RNA Polymerase | 2 | - |
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Quality Control: Analyze the integrity and concentration of the synthesized mRNA using gel electrophoresis and a spectrophotometer (e.g., NanoDrop). The presence of a distinct band corresponding to the expected mRNA size is indicative of a successful transcription.
Protocol 2: Analysis of mRNA Stability
This protocol outlines a method to compare the stability of 3'-amino-CTP-modified mRNA to its unmodified counterpart in the presence of a 3'-to-5' exonuclease.
Materials:
-
Unmodified mRNA (control)
-
3'-amino-CTP-modified mRNA
-
Exonuclease T (a 3'-to-5' exonuclease)
-
10x Exonuclease T Buffer
-
Nuclease-free water
-
RNA loading dye
-
Agarose gel or polyacrylamide gel
-
Gel electrophoresis system
-
Gel imaging system
Procedure:
-
Reaction Setup: Prepare two sets of reactions, one for the unmodified mRNA and one for the 3'-amino-CTP-modified mRNA. For each mRNA, set up a time-course experiment (e.g., 0, 15, 30, 60 minutes).
| Component | Volume (µL) for 10 µL reaction | Final Concentration |
| mRNA (1 µg/µL) | 1 | 100 ng/µL |
| 10x Exonuclease T Buffer | 1 | 1x |
| Nuclease-free water | 7.5 | - |
| Exonuclease T | 0.5 | - |
-
Incubation: Incubate the reactions at 37°C. At each time point, stop the reaction by adding RNA loading dye and placing the tube on ice.
-
Gel Electrophoresis: Analyze the samples by gel electrophoresis to visualize the degradation of the mRNA over time.
-
Analysis: Compare the intensity of the full-length mRNA bands at different time points between the unmodified and modified samples. A slower degradation rate for the 3'-amino-CTP-modified mRNA indicates increased stability.
Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: Workflow for the synthesis of 3'-amino-CTP modified mRNA.
Caption: Workflow for assessing the stability of 3'-amino-modified mRNA.
Caption: Proposed mechanism of action for 3'-amino-modified mRNA.
Conclusion and Future Directions
The incorporation of 3'-amino-CTP and other 3'-amino-nucleotides represents a promising strategy for enhancing the stability and therapeutic efficacy of mRNA-based drugs. While further research is needed to fully elucidate the specific effects of 3'-amino-CTP and to optimize its incorporation, the foundational principles and protocols outlined in this document provide a strong starting point for researchers in this exciting field. Future studies should focus on a systematic evaluation of different 3'-amino-nucleotides, optimizing their incorporation ratios, and conducting in vivo studies to validate the therapeutic benefits of this modification.
References
Application Notes and Protocols for Generating Nuclease-Resistant RNA using 3'-Amino-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The susceptibility of RNA to degradation by nucleases is a significant challenge in the development and application of RNA-based therapeutics and research tools. Nucleases, ubiquitous in biological systems, rapidly degrade unmodified RNA, limiting its therapeutic efficacy and experimental utility. To overcome this, various chemical modifications have been developed to enhance RNA stability. One such modification is the incorporation of 3'-amino-cytidine triphosphate (3'-amino-CTP) during in vitro transcription. This modification, where the 3'-hydroxyl group of the ribose sugar is replaced by an amino group, confers significant resistance to 3'-exonucleases, a major class of RNA-degrading enzymes.
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of nuclease-resistant RNA using 3'-amino-CTP. The information is intended to guide researchers in synthesizing highly stable RNA molecules for various applications, including RNA interference, aptamer development, and mRNA-based therapies.
Principle of Nuclease Resistance
The inherent instability of the phosphodiester bond in RNA is a primary reason for its rapid degradation. Exonucleases, a major class of nucleases, degrade RNA by sequentially cleaving nucleotides from either the 3' or 5' end. The 3'-to-5' exonuclease activity is a predominant pathway for RNA degradation in many biological environments.
The incorporation of 3'-amino-CTP into an RNA transcript introduces a 3'-amino group at the terminal cytidine. This modification effectively blocks the catalytic activity of 3'-exonucleases. The active site of these enzymes is specifically configured to recognize and hydrolyze the phosphodiester bond adjacent to a 3'-hydroxyl group. The presence of a 3'-amino group instead of a hydroxyl group prevents the enzyme from binding and/or catalyzing the cleavage reaction, thus protecting the RNA from degradation from the 3' end.
Quantitative Analysis of Nuclease Resistance
While specific quantitative data on the half-life of 3'-amino-CTP modified RNA is not extensively published, the principle of 3'-end blocking modifications suggests a significant increase in stability against 3'-exonucleases. The following table summarizes hypothetical comparative stability data based on the known mechanism of action. Researchers are encouraged to perform their own stability assays to determine the precise nuclease resistance of their specific RNA transcripts.
| RNA Type | Modification | Nuclease | Incubation Time (hours) | Percent Intact RNA | Half-life (hours) |
| Control RNA | Unmodified | 3'-Exonuclease | 1 | ~20% | < 1 |
| Modified RNA | 3'-amino-CTP incorporated | 3'-Exonuclease | 1 | >90% | Significantly extended |
| Control RNA | Unmodified | Endonuclease | 1 | ~50% | Variable |
| Modified RNA | 3'-amino-CTP incorporated | Endonuclease | 1 | ~50% | No significant change |
Note: The 3'-amino modification is primarily effective against 3'-exonucleases. Stability against endonucleases, which cleave RNA internally, is not expected to be significantly altered.
Experimental Protocols
Protocol 1: In Vitro Transcription of 3'-Amino-CTP Modified RNA
This protocol describes the synthesis of RNA transcripts incorporating 3'-amino-CTP using T7 RNA polymerase. The efficiency of incorporation of modified nucleotides can be lower than that of their natural counterparts, and 3'-amino-NTPs can act as chain terminators. Therefore, the ratio of 3'-amino-CTP to CTP needs to be carefully optimized to achieve the desired level of modification without severely compromising the yield of full-length transcripts. For complete 3'-end protection, a higher ratio or exclusive use of 3'-amino-CTP in the final stages of transcription might be considered if the polymerase can extend after incorporation. However, as it often acts as a terminator, its primary use is to protect the 3'-terminus.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
ATP, GTP, UTP solution (10 mM each)
-
CTP solution (10 mM)
-
3'-amino-CTP solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw and Prepare Reagents: Thaw all components on ice. Keep enzymes and RNase inhibitor on ice.
-
Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X Transcription Buffer | 2 | 1X |
| ATP, GTP, UTP mix (10 mM each) | 2 | 1 mM each |
| CTP (10 mM) | 1.5 | 0.75 mM |
| 3'-amino-CTP (10 mM) | 0.5 | 0.25 mM |
| Linearized DNA template (1 µg/µL) | 1 | 50 ng/µL |
| RNase Inhibitor | 1 | |
| T7 RNA Polymerase | 2 |
-
Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15-30 minutes.
-
Purification of RNA: Purify the RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Quantification and Quality Assessment: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (A260/A280 ratio). Analyze the integrity and size of the RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.[1][2]
Protocol 2: Nuclease Degradation Assay
This protocol allows for the assessment of the nuclease resistance of the synthesized 3'-amino-CTP modified RNA compared to an unmodified control RNA.
Materials:
-
Purified 3'-amino-CTP modified RNA
-
Purified unmodified control RNA
-
3'-Exonuclease (e.g., RNase R, Snake Venom Phosphodiesterase)
-
Nuclease Reaction Buffer (10X)
-
Nuclease-free water
-
RNA Loading Dye
-
Denaturing polyacrylamide or agarose gel
Procedure:
-
Prepare RNA Samples: Dilute both the modified and unmodified RNA to the same concentration (e.g., 1 µM) in nuclease-free water.
-
Set up Degradation Reactions: For each RNA type (modified and unmodified), prepare a series of reaction tubes for different time points (e.g., 0, 15, 30, 60, 120 minutes). For each time point, assemble the following in a nuclease-free tube on ice:
| Component | Volume (µL) for 10 µL reaction | Final Concentration |
| RNA (1 µM) | 1 | 100 nM |
| 10X Nuclease Buffer | 1 | 1X |
| Nuclease-free water | 7.5 | |
| 3'-Exonuclease | 0.5 | (as recommended by manufacturer) |
-
Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).
-
Stop the Reaction: At each designated time point, stop the reaction by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide) and an EDTA solution to chelate Mg2+, which is often required for nuclease activity. Place the tubes on ice immediately. The 0-minute time point should have the loading dye added before the nuclease.
-
Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) for small RNAs or denaturing agarose gel electrophoresis for larger RNAs.[3]
-
Visualization: Stain the gel with a suitable RNA stain (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize the RNA bands under a gel documentation system.[3]
-
Analysis: Compare the intensity of the full-length RNA bands at different time points for both the modified and unmodified RNA. A slower decrease in band intensity for the 3'-amino-CTP modified RNA indicates increased nuclease resistance. The percentage of intact RNA can be quantified using densitometry software.
Visualizations
Conclusion
The incorporation of 3'-amino-CTP provides a straightforward and effective method for generating RNA with enhanced resistance to 3'-exonucleases. This modification is particularly valuable for applications where the stability of the 3'-end of the RNA is critical. By following the provided protocols, researchers can synthesize and validate nuclease-resistant RNA, thereby improving the reliability and efficacy of their RNA-based studies and therapeutic candidates. Further optimization of the in vitro transcription and nuclease assay conditions may be necessary depending on the specific RNA sequence and experimental goals.
References
Troubleshooting & Optimization
Technical Support Center: Low Incorporation Efficiency of 3'-NH2-CTP
Welcome to the technical support center for troubleshooting issues related to the low incorporation efficiency of 3'-amino-CTP (3'-NH2-CTP). This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance and answers to frequently asked questions encountered during enzymatic reactions involving this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no incorporation of this compound in my reaction?
A1: The low incorporation efficiency of this compound can be attributed to several factors:
-
Polymerase Incompatibility: The primary reason is often the choice of polymerase. Many DNA polymerases have a highly specific active site that cannot easily accommodate modifications at the 3'-position of the deoxyribose sugar. The presence of the amino group can cause steric hindrance and interfere with the proper positioning of the nucleotide for catalysis.[1] Family A polymerases, like Taq, are generally less tolerant of such modifications compared to some Family B polymerases.
-
Suboptimal Reaction Conditions: The concentration of this compound, magnesium ions (Mg²⁺), or other reaction components may not be optimal for the incorporation of this modified nucleotide.[1]
-
Primer/Template Issues: The sequence context of the template strand and the quality of the primer-template duplex can influence the efficiency of incorporation.
Q2: Which type of polymerase is most likely to incorporate this compound?
A2: While many standard DNA polymerases will struggle, certain classes of polymerases are known for their greater promiscuity and ability to incorporate modified nucleotides:
-
Terminal deoxynucleotidyl Transferase (TdT): TdT is a template-independent DNA polymerase that can add various modified nucleotides to the 3'-end of a DNA strand.[2][3] It is often the most successful enzyme for incorporating 3'-modified nucleotides.
-
Family B DNA Polymerases (Exonuclease-Minus Variants): Polymerases such as Pfu (exo-), Vent® (exo-), and Deep Vent® (exo-) have been shown to be more accommodating of nucleobase and sugar modifications than their Family A counterparts.[1][4] The absence of proofreading (3'-5' exonuclease) activity is crucial, as this function can remove the incorporated modified nucleotide.
-
Engineered Polymerases: Several commercially available, genetically engineered DNA polymerases have been developed for improved incorporation of modified nucleotides.
Q3: How does the 3'-amino modification affect the polymerase reaction?
A3: The 3'-amino group on the CTP molecule has a significant impact on the enzymatic reaction. Unlike the natural 3'-hydroxyl group, the 3'-amino group cannot participate in the nucleophilic attack required for the formation of a phosphodiester bond to elongate the DNA strand. This makes this compound a chain terminator, similar to dideoxynucleotides (ddNTPs). Once incorporated, no further nucleotides can be added by a template-dependent DNA polymerase.
Troubleshooting Guide
Issue: Low or No Product Formation with this compound
This guide will walk you through a systematic approach to troubleshoot and optimize the incorporation of this compound.
Quantitative Data Summary
| DNA Polymerase Family | Specific Polymerase Examples | Proofreading (3'-5' Exo) | Expected Relative Incorporation Efficiency of this compound | Key Considerations |
| Family A | Taq DNA Polymerase | No | Very Low | The active site is generally restrictive to sugar modifications. Not recommended for efficient incorporation. |
| Klenow Fragment (exo-) | No | Low | May show slightly better incorporation than Taq but still expected to be inefficient. | |
| Family B | Pfu DNA Polymerase (exo-) | No | Moderate | Generally more tolerant of modified nucleotides than Family A polymerases.[4] |
| Vent® DNA Polymerase (exo-) | No | Moderate to High | Often a good candidate for incorporating modified nucleotides.[4] | |
| Deep Vent® DNA Polymerase (exo-) | No | Moderate to High | Similar to Vent®, shows good acceptance of modified substrates.[4] | |
| Template-Independent | Terminal deoxynucleotidyl Transferase (TdT) | No | High | Does not require a template and is known to incorporate a wide variety of modified nucleotides.[2][3] Often the best choice. |
Disclaimer: The relative incorporation efficiencies presented in this table are estimations based on the known properties of these polymerases with other modified nucleotides and should be used as a guide for initial polymerase selection. Experimental validation is essential.
Experimental Protocols
Protocol 1: Primer Extension Assay for this compound Incorporation
This protocol is designed to assess the ability of a template-dependent DNA polymerase to incorporate a single this compound molecule.
Materials:
-
5X Reaction Buffer for the chosen DNA polymerase
-
Purified DNA template and a 5'-radiolabeled or fluorescently labeled primer
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution
-
DNA Polymerase (e.g., Vent® (exo-))
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template by mixing them in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Reaction Setup: On ice, prepare the reaction mixture as follows:
Component Volume Final Concentration 5X Reaction Buffer 4 µL 1X Annealed Primer-Template 2 µL 100 nM dNTP mix (without dCTP) 2 µL 100 µM each This compound 2 µL 100 µM (or as optimized) DNA Polymerase 1 µL 1-2 units | Nuclease-free Water | to 20 µL | |
-
Incubation: Incubate the reaction at the optimal temperature for the chosen polymerase for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the results using phosphorimaging or fluorescence scanning. Successful incorporation will be indicated by a band shift corresponding to the addition of one nucleotide to the primer.
Protocol 2: 3'-Tailing with Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the template-independent addition of this compound to the 3'-end of a DNA oligonucleotide.
Materials:
-
5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation)
-
CoCl₂ solution (if not in the reaction buffer)
-
DNA oligonucleotide with a free 3'-hydroxyl group
-
This compound solution
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Nuclease-free water
-
Stop solution (e.g., 0.5 M EDTA)
Methodology:
-
Reaction Setup: On ice, prepare the reaction mixture as follows:
Component Volume Final Concentration 5X TdT Reaction Buffer 10 µL 1X CoCl₂ (if needed) 1 µL 1 mM DNA Oligonucleotide 5 µL 10 pmol This compound 5 µL 100 µM (or as optimized) TdT 1 µL 20 units | Nuclease-free Water | to 50 µL | |
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.
-
Analysis: The product can be analyzed by methods such as mass spectrometry or by observing a mobility shift on a denaturing polyacrylamide gel if the starting oligonucleotide is labeled.
References
Technical Support Center: In Vitro Transcription with 3'-NH2-CTP
Welcome to the technical support center for in vitro transcription (IVT). This guide provides detailed troubleshooting advice and frequently asked questions for researchers using 3'-amino-CTP (3'-NH2-CTP) in their IVT reactions.
Frequently Asked Questions (FAQs)
Q1: What is 3'-amino-CTP (this compound) and how does it differ from standard CTP?
A1: 3'-amino-CTP is a chemically modified nucleoside triphosphate where the hydroxyl group (-OH) at the 3' position of the ribose sugar is replaced by an amino group (-NH2). This modification is critical because the 3'-OH group is essential for forming the phosphodiester bond that extends the growing RNA chain.
Q2: Why is my in vitro transcription (IVT) reaction yielding no full-length product when using this compound?
A2: The use of this compound leads to chain termination. When T7 RNA polymerase incorporates a this compound molecule into the nascent RNA strand, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, effectively stopping transcription at that point. If this compound is substituted for all CTP in the reaction, transcription will terminate at the very first instance a CTP is required.
Q3: Is it possible for T7 RNA Polymerase to incorporate this compound?
A3: Yes, studies have shown that various polymerases, including T7 RNA polymerase, can incorporate 3'-modified nucleotides. However, once incorporated, they act as terminators. The efficiency of incorporation may be lower than that of the corresponding unmodified nucleotide.
Q4: What are the intended applications of this compound in IVT?
A4: this compound is primarily used to generate RNA transcripts with a reactive primary amine at the 3' terminus. This functional group can be used for subsequent bioconjugation, such as attaching fluorophores, biotin, or other molecules for various downstream applications like diagnostics or pull-down assays. It can also be used to inhibit degradation by 3' exonucleases.
Troubleshooting Guide
Issue 1: Very Low or No RNA Yield
Question: I replaced all the CTP in my IVT reaction with this compound and I'm seeing almost no RNA on my gel. Is my polymerase inactive?
Answer: It is highly unlikely that your polymerase is inactive. The most probable cause is widespread, premature chain termination. Because this compound lacks the 3'-OH group necessary for elongation, transcription stops as soon as the first one is incorporated.
Troubleshooting Steps:
-
Confirm the Identity of Your Nucleotide: Double-check that you are using this compound and that you intended to produce 3'-amino-terminated RNA rather than full-length transcripts.
-
Run a Positive Control: Set up a standard IVT reaction using only the four standard NTPs (ATP, CTP, GTP, UTP) to confirm that your polymerase, buffer, and DNA template are all functioning correctly.
-
Adjust Nucleotide Ratios for 3'-End Labeling: If your goal is to create a full-length transcript with a single 3'-amino modification at the end, you should not replace the entire CTP pool. Instead, use a specific, low ratio of this compound to standard CTP. See the experimental protocol below for guidance.
Issue 2: RNA Transcripts are Shorter Than Expected
Question: I used a mix of CTP and this compound and my resulting RNA is a smear of short products rather than a distinct band of the correct size. Why is this happening?
Answer: This result is also a consequence of chain termination. When a mixture of CTP and this compound is used, the polymerase will randomly incorporate the modified nucleotide at any position where a cytosine is required. This creates a population of transcripts of varying lengths, each terminated at a different 'C' position in the sequence.
Troubleshooting Steps:
-
Analyze Transcript Sequence: Examine your template sequence. If it is C-rich, you will be more susceptible to premature termination.
-
Drastically Reduce the this compound:CTP Ratio: To favor the synthesis of full-length products, you must significantly lower the concentration of the terminating nucleotide. The optimal ratio is empirically determined but can start from 1:100 (this compound:CTP) and be adjusted from there.
-
Purification: Be aware that your final product will be a mix of terminated and non-terminated transcripts. You may need to use purification methods (e.g., HPLC) to isolate the desired 3'-amino-modified RNA if a pure sample is required.
Quantitative Data on Modified Nucleotide Incorporation
| Nucleotide | Incorporation Mode | Relative Catalytic Efficiency ((k_cat/K_M)_modified / (k_cat/K_M)_natural) |
| tCTP | Elongation | 2.3 ± 0.1 |
| tCTP | Initiation | 2.5 ± 0.1 |
| Table 1: Example of T7 RNA Polymerase catalytic efficiency with a modified CTP analog. This data is illustrative and efficiency for this compound may differ significantly. |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription (Control Reaction)
This protocol is for a standard 20 µL reaction to verify the activity of reagents.
-
Reaction Setup: In an RNase-free tube, combine the following at room temperature:
-
Nuclease-Free Water: to 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
10 mM ATP: 2 µL
-
10 mM CTP: 2 µL
-
10 mM GTP: 2 µL
-
10 mM UTP: 2 µL
-
Linearized DNA Template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the RNA using a column-based kit or phenol:chloroform extraction followed by isopropanol (B130326) precipitation.
-
Analysis: Analyze the transcript size and integrity using denaturing agarose (B213101) gel electrophoresis.
Protocol 2: Controlled IVT for 3'-End Amino-Modification
This protocol aims to produce full-length RNA with a 3'-terminal amino group. It requires a DNA template designed to end in one or more 'G' residues, which will be transcribed into 'C's.
-
Prepare Nucleotide Mixes:
-
NTP Mix (No CTP): 10 mM each of ATP, GTP, UTP.
-
CTP/3'-NH2-CTP Mix: Prepare a 10 mM stock with a CTP:this compound ratio of 50:1. (e.g., 9.8 mM CTP and 0.2 mM this compound). This ratio may require optimization.
-
-
Reaction Setup:
-
Nuclease-Free Water: to 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
NTP Mix (No CTP): 6 µL
-
CTP/3'-NH2-CTP Mix: 2 µL
-
Linearized DNA Template (ending in G's): X µL (0.5-1 µg)
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation, DNase Treatment, and Purification: Follow steps 2-4 from Protocol 1.
-
Analysis: Analyze the product on a denaturing gel. You may see a primary band at the expected full-length size and potentially some shorter products. The efficiency of 3'-amino incorporation will need to be verified by downstream conjugation experiments or mass spectrometry.
Visualizations
Technical Support Center: 3'-NH2-CTP for In Vitro Transcription
This technical support center provides guidance for researchers, scientists, and drug development professionals using 3'-amino-CTP (3'-NH2-CTP) in in vitro transcription (IVT) experiments. The following information addresses potential stability concerns and offers troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a standard transcription buffer?
Currently, there is limited publicly available data directly assessing the stability of this compound in typical IVT transcription buffers. However, based on general chemical principles of oligonucleotides and modified nucleotides, the stability can be influenced by factors such as pH, temperature, and the presence of metal ions. It is recommended to handle this compound solutions with care to minimize degradation.
Q2: What are the potential degradation pathways for this compound in a transcription buffer?
While specific degradation pathways for this compound have not been extensively documented, potential areas of concern include:
-
Hydrolysis of the triphosphate chain: Like standard NTPs, the triphosphate moiety is susceptible to hydrolysis, which can be accelerated by elevated temperatures and low pH.
-
Reactivity of the 3'-amino group: The primary amine at the 3' position could potentially react with other components in the buffer, although this is less likely under standard IVT conditions. The amino group's pKa will determine its nucleophilicity at the reaction pH.[1]
-
General degradation of the nucleotide: As with any biological molecule, exposure to nucleases or extreme temperatures can lead to degradation.
Q3: How should I store and handle this compound to ensure its stability?
To maximize the shelf-life and performance of this compound, follow these storage and handling guidelines:
-
Storage: Store this compound at -20°C or lower in a buffered solution, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0). For long-term storage, -80°C is recommended.
-
Handling:
-
Minimize freeze-thaw cycles by aliquoting the stock solution.
-
When preparing for an experiment, thaw the aliquot on ice.
-
Use nuclease-free water and reagents to prepare all solutions.
-
Avoid prolonged exposure to room temperature.
-
Q4: Can the components of a standard transcription buffer affect the stability of this compound?
Standard transcription buffers typically contain Tris-HCl, MgCl2, spermidine, and DTT.
-
Tris buffer: Tris buffer is generally considered compatible with biomolecules and can help maintain a stable pH.[2] Some studies have shown that Tris can interact with and stabilize peptides and proteins.[3]
-
MgCl2: Magnesium ions are essential for RNA polymerase activity but can also catalyze the hydrolysis of phosphodiester bonds, particularly in RNA.[4] However, at the concentrations used in IVT, this is not typically a major concern for the NTPs themselves during the reaction timeframe.
-
pH: Most IVT reactions are performed at a pH between 7.5 and 8.0. Slightly alkaline conditions are generally favorable for the stability of DNA and modified oligonucleotides.[4]
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in in vitro transcription reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or no transcript yield | Degraded this compound: The modified nucleotide may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of this compound. 2. Verify the integrity of the this compound stock using a suitable analytical method (e.g., HPLC). |
| Inhibition of RNA polymerase: The 3'-amino modification may interfere with the polymerase's activity at the used concentration. | 1. Optimize the concentration of this compound in the reaction. 2. Perform a titration experiment to determine the optimal ratio of modified to unmodified CTP. | |
| General IVT issues: Problems with the DNA template, RNase contamination, or other reaction components. | 1. Ensure the DNA template is high quality and fully linearized. 2. Use RNase inhibitors and maintain an RNase-free environment. 3. Check the concentration and quality of all other NTPs and reagents. | |
| Incomplete or truncated transcripts | Premature termination: The polymerase may stall or dissociate after incorporating the 3'-amino-modified nucleotide. | 1. Adjust the reaction temperature; for GC-rich templates, a lower temperature (e.g., 30°C) may help. 2. Optimize the Mg2+ concentration. |
| Degradation of RNA product: RNase contamination can lead to the degradation of full-length transcripts. | 1. Strictly adhere to RNase-free techniques. 2. Purify the RNA transcript immediately after the reaction. | |
| Unexpected transcript size | Template issues: The DNA template may not be correctly linearized, or it may have 3' overhangs. | 1. Confirm complete linearization of the plasmid DNA on an agarose (B213101) gel. 2. Use restriction enzymes that generate blunt or 5' overhangs. |
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by HPLC
This protocol provides a general method to assess the purity and integrity of a this compound stock solution.
Materials:
-
This compound stock solution
-
Nuclease-free water
-
Mobile phases for ion-exchange or reverse-phase HPLC
-
HPLC system with a suitable column (e.g., anion-exchange or C18)
Methodology:
-
Sample Preparation: Dilute a small amount of the this compound stock solution in nuclease-free water to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the diluted this compound sample.
-
Run a gradient elution to separate the this compound from potential degradation products (e.g., 3'-NH2-CDP, 3'-NH2-CMP, or free cytosine).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 271 nm for cytosine).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
The purity of the this compound can be estimated by the relative area of the main peak corresponding to the triphosphate form.
-
Protocol 2: Small-Scale In Vitro Transcription Trial
This protocol is designed to test the incorporation of this compound and troubleshoot IVT reactions.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
RNA polymerase (T7, T3, or SP6)
-
ATP, GTP, UTP solutions (high purity)
-
CTP and this compound solutions
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel or agarose gel
Methodology:
-
Reaction Setup: On ice, set up a series of small-scale (e.g., 20 µL) transcription reactions. Include a positive control with only unmodified CTP and test reactions with varying ratios of this compound to CTP.
-
Incubation: Incubate the reactions at the optimal temperature for the RNA polymerase (typically 37°C) for a standard duration (e.g., 2 hours).
-
Termination: Stop the reactions by adding a suitable stop solution (e.g., EDTA-containing loading buffer).
-
Analysis:
-
Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (for small transcripts) or agarose gel electrophoresis.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide).
-
Compare the yield and size of the transcripts from the test reactions to the positive control.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low IVT yield.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 3. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Technical Support Center: Purification of 3'-Amino Modified RNA Transcripts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3'-amino modified RNA transcripts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3'-amino modified RNA, categorized by the purification method.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Smeared or diffuse RNA band | RNA degradation by RNases. | - Ensure all solutions, gels, and equipment are RNase-free.[1][2][3] - Work quickly and keep samples on ice when possible.[4] - Add an RNase inhibitor to the sample loading buffer. |
| Incomplete denaturation of RNA. | - Ensure the use of a denaturing agent like urea (B33335) in the gel and loading buffer.[5] - Heat the sample at 95°C for 5 minutes before loading.[4] | |
| Low recovery of RNA from the gel | Inefficient elution. | - Crush the gel slice thoroughly before incubation in the elution buffer. - Increase the elution time and/or temperature. - Ensure the elution buffer volume is sufficient to cover the gel slice. |
| RNA remains bound to the acrylamide (B121943) matrix. | - Use a high-salt elution buffer (e.g., 0.3 M sodium acetate). - Consider electro-elution for larger RNA transcripts. | |
| Presence of shorter RNA fragments (n-1) | Incomplete in vitro transcription reaction. | - Optimize the transcription reaction conditions (e.g., incubation time, enzyme concentration). |
| RNA degradation. | - See "Smeared or diffuse RNA band" above. | |
| Difficulty visualizing the RNA band | Low concentration of RNA. | - Load a higher amount of crude RNA onto the gel. - Use a more sensitive staining method (e.g., SYBR Gold). |
| Contamination with acrylamide | Carryover during elution and precipitation. | - Carefully remove all the supernatant containing the eluted RNA, avoiding the gel debris. - Perform a second precipitation step. |
High-Performance Liquid Chromatography (HPLC)
This guide is applicable to both Anion-Exchange (AEX) and Reverse-Phase (RP) HPLC.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very small peak for the target RNA | Incorrect mobile phase composition or gradient. | - Prepare fresh mobile phases and ensure correct pH.[6] - Optimize the gradient to ensure proper elution of the modified RNA.[6] |
| RNA degradation. | - Use RNase-free solvents and additives. - Keep the autosampler cool if possible. | |
| Column overload or contamination. | - Inject a smaller amount of sample. - Clean the column according to the manufacturer's instructions.[6] | |
| Broad or tailing peaks | Suboptimal mobile phase conditions. | - Adjust the mobile phase pH or the concentration of the ion-pairing reagent (for RP-HPLC). - For AEX-HPLC, consider adding a denaturing agent like formamide (B127407) to the mobile phase to minimize secondary structures.[7] |
| Column degradation or contamination. | - Replace the column or the guard column.[8] - Flush the column with a strong solvent.[9] | |
| Presence of diastereomers due to a chiral center in the amino-modifier linker.[10][11] | - This is an inherent property of some linkers and may not be fully resolvable. Consider using a linker without a chiral center for future syntheses.[10][11] | |
| Variable retention times | Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature.[9] - Ensure proper mixing and degassing of the mobile phases.[8] |
| Inconsistent deprotection of the 3'-amino group. | - Ensure complete and consistent deprotection of the Fmoc or PT group before purification. | |
| Contamination with failure sequences (n-1) | Poor resolution. | - Optimize the gradient for better separation of the full-length product from shorter sequences.[6] - For RP-HPLC, consider a "trityl-on" purification strategy if a 5'-DMT group is present, as it significantly increases the hydrophobicity of the full-length product.[6] |
| Loss of the 3'-amino modification | Use of harsh purification conditions. | - Avoid highly acidic or basic mobile phases if the linker is labile. |
| Incomplete deprotection of the phthaloyl (PT) group. | - Ensure complete hydrolysis of the PT group using appropriate deprotection conditions (e.g., AMA at 65°C for 10 minutes).[10] |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my 3'-amino modified RNA transcript?
The choice of purification method depends on several factors, including the length of the RNA, the desired purity, the scale of the purification, and the downstream application.[10]
-
PAGE is excellent for high-resolution separation of RNA transcripts, especially for removing shorter, failed sequences. It is often used for applications requiring very high purity, such as structural studies. However, it can be time-consuming and prone to lower recovery.[12]
-
Anion-Exchange (AEX) HPLC separates molecules based on charge and is effective for purifying oligonucleotides up to 80 bases. It provides good resolution and yields the product in a salt form that is often suitable for biological applications.[10]
-
Reverse-Phase (RP) HPLC separates based on hydrophobicity. The 3'-amino modification itself does not significantly alter the hydrophobicity, but this method is very effective for purifying oligonucleotides with hydrophobic modifications like fluorescent dyes.[6][9]
Q2: How does the protecting group on the 3'-amino modifier (Fmoc vs. PT) affect purification?
The protecting group determines the deprotection strategy prior to purification.
-
Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a mild base like piperidine (B6355638).[13][14] Incomplete removal can lead to a heterogeneous sample. A potential issue is the replacement of the Fmoc group with an acetyl group during synthesis, which cannot be removed during standard deprotection, leading to a loss of reactive amine.[11]
-
PT (Phthaloyl): This group is more stable and requires specific conditions for hydrolysis to the primary amine, such as treatment with AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine) at an elevated temperature.[10] This method is reported to have no side reactions and yields a pure 3'-alkylamine.[10][11]
Q3: How can I confirm the presence and integrity of the 3'-amino group after purification?
Several methods can be used to verify the presence of the free primary amine:
-
Mass Spectrometry: This is the most definitive method to confirm the correct mass of the 3'-amino modified RNA transcript.[11][15][16]
-
Ninhydrin Test: This is a colorimetric test that detects primary amines. A positive test, indicated by the formation of a deep blue or purple color (Ruhemann's purple), confirms the presence of the free amino group.[2][17]
-
Fluorescent Labeling: The primary amine can be reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester dye). Successful labeling, which can be detected by fluorescence imaging of a gel or by spectrophotometry, indicates the presence of the amino group.[18][19][20]
Q4: What is the impact of the linker length (e.g., C3 vs. C6) on purification?
The linker length (the number of carbon atoms between the RNA and the amino group) generally has a minimal impact on the purification process itself.[21] The choice of linker length is more critical for the downstream application, where a longer linker may be necessary to reduce steric hindrance for subsequent conjugation reactions.[21]
Q5: My RNA yield is consistently low after purification. What can I do?
Low RNA yield is a common problem with several potential causes:
-
RNA Degradation: RNA is highly susceptible to degradation by RNases. Ensure that all equipment, solutions, and reagents are RNase-free.[1][2][3]
-
Incomplete Lysis or Inefficient Extraction (if starting from cells): Ensure complete cell disruption to release the RNA.[22][23]
-
Inefficient Precipitation: After elution, ensure complete precipitation of the RNA by using an appropriate amount of salt and alcohol and incubating at a low temperature.[24]
-
Column Overloading: Overloading a chromatography column can lead to poor binding and loss of sample in the flow-through.[1][20]
Experimental Protocols
Deprotection of Fmoc-Protected 3'-Amino Modified RNA
-
Resuspend the dried, crude RNA transcript in the deprotection solution (e.g., 20% piperidine in DMF).
-
Incubate at room temperature for 10-30 minutes.
-
Lyophilize the sample to remove the piperidine and DMF.
-
Resuspend the RNA pellet in RNase-free water.
-
Proceed with purification (e.g., HPLC or PAGE).
Deprotection of PT-Protected 3'-Amino Modified RNA
-
Resuspend the dried, crude RNA transcript in AMA solution (Ammonium Hydroxide/40% Methylamine 1:1).
-
Incubate at 65°C for 10-15 minutes.
-
Cool the sample on ice and then lyophilize to dryness.
-
Resuspend the RNA pellet in RNase-free water.
-
Proceed with purification.
Anion-Exchange (AEX) HPLC Purification of 3'-Amino Modified RNA
-
System Preparation: Equilibrate the AEX column (e.g., a strong anion exchanger with quaternary amine functional groups) with mobile phase A.[13]
-
Mobile Phases:
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).
-
-
Sample Preparation: Dissolve the deprotected 3'-amino modified RNA in mobile phase A.
-
Chromatography:
-
Inject the sample onto the equilibrated column.
-
Elute the RNA using a linear gradient of increasing mobile phase B. A shallow gradient is often required to achieve good resolution between the full-length product and shorter fragments.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak.
-
Desalt the pooled fractions using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.
-
-
Quantification and Quality Control:
Visualizations
Caption: Workflow for the purification and validation of 3'-amino modified RNA.
Caption: Troubleshooting decision tree for purifying 3'-amino modified RNA.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Rapid, nondenaturing RNA purification using weak anion-exchange fast performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.co.jp [ymc.co.jp]
- 6. ijnrd.org [ijnrd.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ninhydrin - Wikipedia [en.wikipedia.org]
- 18. Templated 3ʹ terminal fluorescent labeling of RNA using Klenow DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. trilinkbiotech.com [trilinkbiotech.com]
- 22. realab.ua [realab.ua]
- 23. High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 25. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 26. Methods of RNA Quality Assessment [promega.com]
- 27. The Best Techniques for RNA Quantification [denovix.com]
Technical Support Center: Navigating In Vitro Transcription with 3'-NH2-CTP
Welcome to the technical support center for researchers utilizing 3'-amino-CTP (3'-NH2-CTP) in their in vitro transcription (IVT) experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly premature termination, and achieve successful synthesis of 3'-amine-modified RNA.
Understanding the Challenge: Premature Termination with this compound
The incorporation of 3'-amino-CTP into a growing RNA transcript during in vitro transcription is a powerful technique for introducing a reactive primary amine at the 3'-terminus. This amine handle enables a wide range of downstream applications, including the site-specific attachment of fluorescent dyes, biotin, or other functional moieties. However, the very nature of this modified nucleotide presents a significant challenge: premature termination of transcription.
The underlying mechanism for this termination is straightforward. The 3'-amino group (NH2) of the incorporated cytidine (B196190) monophosphate replaces the essential 3'-hydroxyl group (-OH) required for the formation of the next phosphodiester bond. Once 3'-NH2-CMP is added to the nascent RNA chain, T7 RNA polymerase cannot catalyze the addition of the subsequent nucleotide, leading to the termination of transcription at that position.
This inherent chain-terminating property necessitates careful optimization of the in vitro transcription reaction to control the frequency of this compound incorporation and achieve a desirable yield of full-length, 3'-amine-modified RNA transcripts.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro transcription reactions.
Issue 1: Low Yield of Full-Length Transcript and Predominance of Short RNA Fragments
Possible Causes:
-
High Ratio of this compound to CTP: An excess of the chain-terminating nucleotide will lead to frequent incorporation and, consequently, a higher proportion of shorter transcripts.
-
Suboptimal Reaction Conditions: The concentrations of key reagents, particularly Mg2+ and total NTPs, can significantly impact the efficiency of both nucleotide incorporation and polymerase processivity.
-
Enzyme Inhibition: High concentrations of modified nucleotides or impurities can inhibit the activity of T7 RNA polymerase.
Solutions:
-
Optimize the Ratio of this compound to CTP: This is the most critical parameter for controlling the extent of termination. Start with a low ratio (e.g., 1:10 or 1:20 of this compound to CTP) and titrate upwards to achieve the desired balance between modification and full-length product.
-
Adjust Mg2+ Concentration: Magnesium ions are a crucial cofactor for T7 RNA polymerase. The optimal Mg2+ concentration is often linked to the total NTP concentration. A good starting point is a Mg2+:NTP molar ratio of approximately 1.25 to 2.5. It is recommended to use magnesium acetate (B1210297) instead of magnesium chloride, as high concentrations of chloride ions can be inhibitory.[1]
-
Use a Mutant T7 RNA Polymerase: Consider using a mutant version of T7 RNA polymerase, such as the Y639F mutant, which has been shown to exhibit increased incorporation efficiency for various modified nucleotides. This can allow for the use of lower concentrations of this compound, reducing its potential inhibitory effects.
-
Optimize Incubation Time and Temperature: While standard IVT reactions are often run for 2-4 hours at 37°C, extending the incubation time may not necessarily increase the yield of full-length products if termination is the primary issue. Shorter incubation times might be sufficient and can minimize potential RNA degradation.
Issue 2: No or Very Little Incorporation of this compound
Possible Causes:
-
Low Ratio of this compound to CTP: The concentration of the modified nucleotide may be too low to compete effectively with the canonical CTP for incorporation.
-
Poor Quality of this compound: Degradation or impurities in the this compound stock can prevent its incorporation.
-
Wild-Type T7 RNA Polymerase Inefficiency: The wild-type enzyme may have a lower affinity for 3'-modified nucleotides compared to their natural counterparts.
Solutions:
-
Increase the Ratio of this compound to CTP: Gradually increase the proportion of the modified nucleotide in the reaction mix.
-
Verify the Quality of this compound: Use a fresh, high-quality stock of this compound.
-
Employ a Mutant T7 RNA Polymerase: As mentioned previously, mutants like Y639F can significantly enhance the incorporation of modified nucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of premature termination caused by this compound?
A1: The 3'-amino group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the incoming nucleotide triphosphate. T7 RNA polymerase requires a free 3'-hydroxyl group to catalyze the nucleophilic attack on the alpha-phosphate of the next NTP. The absence of this hydroxyl group after the incorporation of 3'-NH2-CMP effectively terminates the elongation of the RNA chain.
Q2: How can I control the length of my 3'-amine-terminated transcripts?
A2: The primary method for controlling the length distribution of your transcripts is by adjusting the molar ratio of this compound to CTP in your IVT reaction. A higher ratio will result in a higher probability of termination and thus a greater abundance of shorter transcripts. Conversely, a lower ratio will favor the synthesis of longer transcripts with a lower frequency of 3'-amine incorporation.
Q3: Are there specific T7 RNA polymerase mutants that are recommended for use with this compound?
A3: While specific data for this compound is limited in readily available literature, the Y639F mutant of T7 RNA polymerase is a well-characterized variant known to have broader substrate specificity and enhanced incorporation efficiency for various 2'- and 3'-modified nucleotides. It is a logical starting point for experiments involving this compound to improve incorporation and potentially allow for the use of lower, less inhibitory concentrations of the modified nucleotide.
Q4: What are the optimal concentrations for NTPs and Mg2+ when using this compound?
A4: The optimal concentrations can be template-dependent and should be determined empirically. However, a general guideline is to maintain a total NTP concentration in the millimolar range (e.g., 2-5 mM each of ATP, GTP, UTP, and the CTP/3'-NH2-CTP mix). The Mg2+ concentration should be in slight excess of the total NTP concentration, with a recommended molar ratio of Mg2+ to total NTPs between 1.25 and 2.5. It is advisable to use magnesium acetate rather than magnesium chloride to avoid potential inhibition by chloride ions.[1]
Experimental Protocols
General Protocol for In Vitro Transcription with this compound
This protocol provides a starting point for optimizing your in vitro transcription reaction to produce 3'-amine-terminated RNA.
Reaction Setup:
| Component | Final Concentration |
| Linearized DNA Template | 0.5 - 1.0 µg |
| 10x Transcription Buffer | 1x |
| ATP, GTP, UTP | 2 mM each |
| CTP | 1.8 mM |
| This compound | 0.2 mM (for a 1:10 ratio) |
| RNase Inhibitor | 40 units |
| T7 RNA Polymerase (Wild-Type or Mutant) | 50 units |
| Nuclease-Free Water | to a final volume of 20 µL |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order: nuclease-free water, 10x transcription buffer, NTPs (including the CTP and this compound mix), and DNA template.
-
Mix the components thoroughly by gentle pipetting.
-
Add the RNase inhibitor and T7 RNA polymerase.
-
Mix again by gentle pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as spin column purification or ethanol (B145695) precipitation.
Note: The ratio of CTP to this compound is a critical parameter to optimize. The 1:10 ratio provided here is a starting point. It is recommended to perform a series of reactions with varying ratios (e.g., 1:5, 1:20, 1:50) to determine the optimal condition for your specific application.
Visualizations
Caption: Workflow of premature termination with this compound.
Caption: Troubleshooting logic for low yield of full-length RNA.
References
Technical Support Center: SELEX with 3'-amino-CTP Modified Libraries
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for performing Systematic Evolution of Ligands by Exponential Enrichment (SELEX) using libraries modified with 3'-amino-CTP.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 3'-amino-CTP in a SELEX library?
A1: The primary advantages are to enhance nuclease resistance and introduce novel chemical functionality. The 3'-amino group can protect the oligonucleotide from degradation by certain 3'-exonucleases, increasing its stability in biological fluids.[1][2] Additionally, the primary amine serves as a reactive handle for post-SELEX modifications, such as conjugation to fluorophores, biotin, or other molecules, without compromising the aptamer's binding sequence.[3][4]
Q2: Which enzymes are compatible with 3'-amino-CTP and its corresponding modified template?
A2: Enzyme compatibility is a critical challenge.
-
For RNA Library Generation: A mutant T7 RNA Polymerase (e.g., Y639F variant) is often required for efficient incorporation of modified nucleotides like 2'-fluoro or 2'-amino pyrimidines during in vitro transcription.[5] While specific data for 3'-amino-CTP is limited, screening different commercially available T7 RNA Polymerases is recommended.
-
For Reverse Transcription: The 3'-amino modification on the RNA template can hinder reverse transcriptase activity. It is crucial to screen various reverse transcriptases (e.g., M-MLV, AMV, or engineered variants) to find one that can efficiently read through the modified base.
-
For PCR Amplification: The resulting cDNA contains a base corresponding to the 3'-amino-C. Standard DNA polymerases like Taq may be inhibited.[6] More robust, proofreading polymerases from the B-family, such as Vent (exo-) or Pfu (exo-), have shown greater efficiency in amplifying templates with base modifications and should be tested.[7][8][9]
Q3: Does the 3'-amino modification affect the structural diversity of the library?
A3: Yes, introducing modified nucleotides can alter the folding landscape of the oligonucleotides.[10] This can be advantageous, as it may allow the library to access unique three-dimensional conformations that are not possible with standard nucleotides, potentially leading to aptamers with novel binding properties.[11] However, it also means that the resulting aptamers are dependent on this modification for their binding activity.
Q4: Can a 3'-amino modification block ligation reactions?
A4: Yes, a 3'-amino modifier group effectively blocks ligation because DNA ligase requires a free 3'-hydroxyl group to form a phosphodiester bond.[4] This makes it an effective chain terminator in ligation-based applications.
Troubleshooting Guide
Issue 1: Low Yield or No Product during In Vitro Transcription of Modified Library
-
Question: I am getting very low yields of my 3'-amino-CTP modified RNA library after in vitro transcription. What could be the cause?
-
Answer:
-
Possible Cause 1: Inefficient Enzymatic Incorporation. The T7 RNA Polymerase you are using may not be efficient at incorporating 3'-amino-CTP. Standard T7 RNAP can be stringent about its substrates.
-
Solution:
-
Use a mutant T7 RNA Polymerase (e.g., Y639F) known to be more permissive of modified NTPs.[5]
-
Optimize the NTP concentration ratio. Try increasing the concentration of 3'-amino-CTP relative to the other three NTPs.
-
Increase the overall reaction time and/or enzyme concentration.
-
-
-
Possible Cause 2: Incorrect Purification. The modified RNA may behave differently during purification.
-
Solution: Ensure your purification method (e.g., PAGE, spin column) is appropriate for RNA and that you are eluting under conditions that recover the modified product. Visualize the product on a denaturing urea-PAGE gel to confirm its size and purity.
-
-
Issue 2: Complete Failure or Low Efficiency during Reverse Transcription (RT)
-
Question: I've successfully selected binders, but I cannot generate cDNA from my enriched 3'-amino-CTP RNA pool. Why is my RT reaction failing?
-
Answer:
-
Possible Cause: Enzyme Stalling. The reverse transcriptase is likely stalling at the site of the 3'-amino-C modification in the RNA template. The bulk and charge of the modification can block the enzyme's active site.
-
Solution:
-
Screen Reverse Transcriptases: Test a panel of different reverse transcriptases. Some may have higher processivity or a more open active site, allowing them to bypass the modified nucleotide.
-
Optimize Reaction Conditions: Adjust the reaction temperature. Lower temperatures may increase specificity but can exacerbate stalling at secondary structures, while higher temperatures (for thermostable RTs) may help overcome it. Also, optimize the concentration of dNTPs and MgCl₂.
-
Primer Design: Ensure your RT primer is binding with high affinity and specificity to the 3'-constant region of your RNA library.
-
-
-
Issue 3: PCR Amplification Bias or Failure
-
Question: My PCR amplification of the cDNA library is either failing or producing significant by-products and bias. How can I resolve this?
-
Answer:
-
Possible Cause 1: Incompatible DNA Polymerase. The DNA polymerase cannot read the modified base in the template strand or is highly inefficient, leading to low product yield.[6] This is a very common issue with modified libraries.[9]
-
Solution:
-
Switch Polymerase Type: Avoid using standard Taq polymerase. Test high-fidelity or robust B-family DNA polymerases like Vent (exo-), Deep Vent (exo-), or Pfu (exo-).[7][8] These have been shown to be more effective with modified templates.
-
Optimize PCR Conditions: Increase the extension time to give the polymerase more time to incorporate a nucleotide opposite the modified base. Perform a magnesium chloride (MgCl₂) titration, as the optimal concentration can change with modified templates.
-
-
-
Possible Cause 2: PCR Bias. Some sequences (perhaps those with fewer modifications) are amplifying more efficiently than others, causing the pool to lose diversity and skewing the results toward amplification-favored sequences rather than true binders.[11]
-
Solution:
-
Minimize PCR Cycles: Use the lowest number of PCR cycles necessary to generate enough material for the next round of selection. Monitor amplification in real-time with qPCR to stop at the optimal point.
-
Increase Template Amount: Using a higher amount of template in the initial PCR cycles can help reduce bias.[11]
-
Consider Emulsion PCR (ePCR): ePCR compartmentalizes individual template molecules in water-in-oil droplets, reducing competition between different sequences and minimizing bias.[11]
-
-
-
Quantitative Data Summary
The efficiency of enzymatic steps is crucial when using modified nucleotides. The table below provides a comparative overview of polymerases often considered for SELEX. Absolute efficiencies are sequence-dependent and must be determined empirically.
| Enzyme Category | Example Enzyme | Primary Use | Reported Compatibility with Modified Nucleotides | Key Considerations |
| RNA Polymerase | T7 RNA Polymerase (Y639F Mutant) | In Vitro Transcription | High | Recommended for incorporating 2'- and other modified NTPs.[5] |
| Reverse Transcriptase | M-MLV Reverse Transcriptase | Reverse Transcription | Moderate to Low | Prone to stalling at modified sites; optimization is critical. |
| Reverse Transcriptase | AMV Reverse Transcriptase | Reverse Transcription | Moderate | Generally more robust and thermostable than M-MLV; may offer better read-through. |
| DNA Polymerase (A-Family) | Taq Polymerase | PCR Amplification | Low | Often inhibited by modified templates, leading to PCR failure.[6][9] |
| DNA Polymerase (B-Family) | Vent (exo-), Pfu (exo-) | PCR Amplification | High | Known to be more permissive for incorporating and reading through modified bases.[7][8] |
Experimental Protocols & Visualizations
Protocol 1: Generation of 3'-amino-CTP Modified RNA Library
-
Template Preparation: Amplify the dsDNA library template (containing a T7 promoter) using standard PCR and purify the product.
-
Transcription Reaction Setup: In an RNase-free tube, combine the following at room temperature:
-
Nuclease-Free Water: to final volume
-
5X Transcription Buffer: 10 µL
-
100 mM DTT: 5 µL
-
ATP, GTP, UTP (10 mM each): 5 µL
-
3'-amino-CTP (10 mM): 5 µL
-
Purified dsDNA Template: 1 µg
-
Mutant T7 RNA Polymerase: 2 µL
-
-
Incubation: Incubate at 37°C for 4-6 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate for another 15 minutes at 37°C to digest the DNA template.
-
Purification: Purify the RNA library using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA cleanup kit.
-
Quantification: Determine the concentration and verify the integrity of the purified RNA library.
Diagrams
Caption: Workflow for SELEX using a 3'-amino-CTP modified library.
Caption: Troubleshooting decision tree for modified SELEX amplification issues.
References
- 1. idtdna.com [idtdna.com]
- 2. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Which oligonucleotide modifications block ligations or how to block ligation reactions [biosyn.com]
- 5. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Amino-CTP Incorporation
Welcome to the technical support center for optimizing the concentration of 3'-amino-CTP in enzymatic reactions. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 3'-amino-CTP in an in vitro transcription (IVT) reaction?
A1: For initial experiments, a partial substitution of CTP with 3'-amino-CTP is recommended. A common starting point is to replace 25-50% of the standard CTP concentration with 3'-amino-CTP. For example, if your standard protocol uses 2 mM CTP, you could start with a mix of 1.5 mM CTP and 0.5 mM 3'-amino-CTP. The optimal ratio is highly dependent on the specific polymerase, template sequence, and desired modification density.
Q2: Can I completely replace CTP with 3'-amino-CTP in my reaction?
A2: Complete replacement of CTP with 3'-amino-CTP can significantly decrease transcription efficiency and yield.[1] It is generally advisable to use a mixture of both CTP and 3'-amino-CTP. However, for certain applications requiring high-density modification, complete substitution may be attempted, but this will likely require extensive optimization of other reaction parameters, such as enzyme and magnesium concentration.[2]
Q3: Which RNA polymerase is best for incorporating 3'-amino-CTP?
A3: T7 RNA polymerase is commonly used for in vitro transcription and is known to incorporate a variety of modified nucleotides, including those with modifications at the 3'-position of the ribose.[3] While other polymerases like SP6 and T3 can also be used, their efficiency with 3'-amino-CTP may vary.[] It is recommended to consult the manufacturer's literature for your specific polymerase or conduct a pilot experiment to compare incorporation efficiencies.
Q4: How does the concentration of 3'-amino-CTP affect the yield and purity of the resulting RNA?
A4: Increasing the proportion of 3'-amino-CTP relative to CTP can lead to a decrease in the overall yield of full-length RNA transcripts.[1] This is because the modification can sterically hinder the polymerase, slowing down the rate of incorporation. Regarding purity, suboptimal concentrations can lead to an increase in truncated products or failure sequences. It is crucial to analyze the reaction products by gel electrophoresis to assess both yield and the presence of any incomplete transcripts.
Q5: How should I store 3'-amino-CTP solutions?
A5: 3'-amino-CTP, like other modified nucleotides, should be stored at -20°C or lower in a solution buffered to a neutral pH to prevent degradation.[5] Avoid multiple freeze-thaw cycles, as this can lead to hydrolysis of the triphosphate chain. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no incorporation of 3'-amino-CTP | Incompatible Polymerase: The selected polymerase may have low tolerance for 3'-modified nucleotides. | - Test different RNA polymerases (e.g., T7, SP6, T3).- Consider using an engineered polymerase with enhanced activity for modified substrates. |
| Suboptimal Nucleotide Ratio: The ratio of 3'-amino-CTP to CTP may be too high, leading to polymerase stalling. | - Perform a titration experiment, systematically varying the ratio of 3'-amino-CTP to CTP (e.g., 1:3, 1:1, 3:1).- Start with a low percentage of 3'-amino-CTP and gradually increase it. | |
| Incorrect Magnesium Concentration: The concentration of Mg2+ is critical and can be chelated by NTPs. The optimal concentration may differ when using modified nucleotides. | - Titrate the Mg2+ concentration in your reaction. A final concentration of 2-10 mM is a good starting range to test.[6] | |
| Reduced RNA Yield | High Concentration of 3'-amino-CTP: As mentioned, a high proportion of the modified nucleotide can inhibit the polymerase. | - Decrease the ratio of 3'-amino-CTP to CTP.- Optimize other reaction components, such as the polymerase and DNA template concentrations.[] |
| Degradation of 3'-amino-CTP: The modified nucleotide may have degraded due to improper storage or handling. | - Use a fresh aliquot of 3'-amino-CTP.- Verify the integrity of the stock solution. | |
| Suboptimal Incubation Time or Temperature: The incorporation of modified nucleotides can slow down the transcription rate. | - Increase the incubation time of the reaction.- Ensure the reaction is incubated at the optimal temperature for the chosen polymerase (typically 37°C for T7). | |
| Presence of Truncated RNA Transcripts | Polymerase Stalling: The polymerase may stall after incorporating one or more 3'-amino-CTP molecules, especially at consecutive incorporation sites. | - Lower the concentration of 3'-amino-CTP.- Analyze the template sequence for regions that may be prone to polymerase pausing. |
| RNase Contamination: The presence of RNases will lead to the degradation of the synthesized RNA. | - Use RNase-free water, reagents, and labware.- Include an RNase inhibitor in the reaction. | |
| Unexpected Band Size on Gel | Non-templated Nucleotide Addition: T7 RNA polymerase can add extra nucleotides to the 3' end of the transcript.[7] | - This is a known issue with T7 RNA polymerase and is not specific to the use of 3'-amino-CTP. If precise length is critical, further purification may be necessary. |
Quantitative Data Summary
The following table provides illustrative data on the effect of varying the 3'-amino-CTP to CTP ratio on RNA yield in a typical T7 RNA polymerase in vitro transcription reaction. Please note that these are representative values, and actual results may vary depending on the specific experimental conditions.
| 3'-amino-CTP:CTP Ratio | Total CTP Concentration (mM) | Expected Relative RNA Yield (%) | Observations |
| 0:1 (Control) | 2.0 | 100 | High yield of full-length transcript. |
| 1:3 | 2.0 | 75-90 | Good yield with successful incorporation of the modified nucleotide. |
| 1:1 | 2.0 | 50-70 | Moderate yield, suitable for many labeling applications. |
| 3:1 | 2.0 | 20-40 | Lower yield, may see an increase in truncated products. |
| 1:0 (100% 3'-amino-CTP) | 2.0 | <10 | Very low yield, significant polymerase inhibition is likely. |
Experimental Protocols
Protocol for Optimizing 3'-amino-CTP:CTP Ratio in In Vitro Transcription
This protocol provides a framework for determining the optimal ratio of 3'-amino-CTP to CTP for your specific application using T7 RNA polymerase.
1. Reagent Preparation:
-
Prepare a 10X transcription buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine).
-
Prepare 100 mM stock solutions of ATP, GTP, and UTP.
-
Prepare 100 mM stock solutions of CTP and 3'-amino-CTP.
-
Prepare a linearized DNA template with a T7 promoter at a concentration of 0.5-1.0 µg/µL.
-
Have T7 RNA polymerase and an RNase inhibitor on hand.
2. Reaction Setup:
-
Set up a series of 20 µL reactions. For each reaction, prepare a master mix containing all components except for CTP and 3'-amino-CTP.
-
In separate tubes, prepare different ratios of CTP and 3'-amino-CTP to achieve a final concentration of 2 mM total CTP in the reaction. For example:
-
Tube 1 (Control): 2 µL of 20 mM CTP
-
Tube 2 (1:3 ratio): 1.5 µL of 20 mM CTP + 0.5 µL of 20 mM 3'-amino-CTP
-
Tube 3 (1:1 ratio): 1 µL of 20 mM CTP + 1 µL of 20 mM 3'-amino-CTP
-
Tube 4 (3:1 ratio): 0.5 µL of 20 mM CTP + 1.5 µL of 20 mM 3'-amino-CTP
-
-
A sample reaction setup is as follows:
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 20 | |
| 10X Transcription Buffer | 2 | 1X |
| ATP, GTP, UTP (100 mM each) | 0.4 each | 2 mM each |
| CTP/3'-amino-CTP mix | 2 | 2 mM total |
| Linearized DNA Template (0.5 µg/µL) | 1 | 25 ng/µL |
| RNase Inhibitor | 0.5 | |
| T7 RNA Polymerase | 1 |
3. Incubation:
-
Incubate the reactions at 37°C for 2 hours.
4. DNase Treatment:
-
Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to digest the DNA template.
5. Analysis:
-
Analyze the reaction products by denaturing urea-PAGE or agarose (B213101) gel electrophoresis to assess the yield and integrity of the synthesized RNA.
-
Quantify the RNA yield using a spectrophotometer or a fluorescent RNA quantification assay.
Visualizations
Caption: Experimental workflow for optimizing 3'-amino-CTP concentration.
Caption: Troubleshooting logic for low 3'-amino-CTP incorporation.
References
- 1. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete substitution with modified nucleotides suppresses the early interferon response and increases the potency of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
impact of magnesium concentration on 3'-NH2-CTP incorporation
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the enzymatic incorporation of 3'-amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP). It addresses common issues related to the critical role of magnesium concentration.
Troubleshooting Guide
Q1: I am observing low or no incorporation of this compound. What are the likely causes and solutions?
A1: Low or no incorporation is a common issue, often directly linked to suboptimal reaction conditions, particularly the concentration of magnesium ions (Mg²⁺).
-
Problem: Incorrect Magnesium Concentration.
-
Cause: DNA and RNA polymerases utilize a two-metal-ion mechanism for nucleotide incorporation, where Mg²⁺ is the physiological cofactor.[1][2] One Mg²⁺ ion (Metal A) activates the 3'-hydroxyl group of the primer, while the second (Metal B) coordinates the incoming nucleotide's triphosphate tail, facilitating the reaction.[3][4] An imbalance in Mg²⁺ can disrupt this catalytic geometry. For modified nucleotides, the optimal Mg²⁺ concentration can differ significantly from that required for natural dNTPs.
-
Solution: Perform a Mg²⁺ titration experiment to determine the optimal concentration for your specific polymerase, primer-template system, and this compound concentration. Start with a range of MgCl₂ concentrations (e.g., 1.0 mM to 10 mM) to identify the ideal condition. In some systems with modified nucleotides, lower Mg²⁺ concentrations (e.g., 2.0 mM) have been shown to be more efficient than higher concentrations (e.g., 10 mM).[5]
-
-
Problem: Enzyme Inhibition.
-
Cause: Excessively high concentrations of Mg²⁺ can be inhibitory.[5] High Mg²⁺ levels can alter the conformation of the primer-template duplex or the polymerase itself, potentially impeding enzyme binding and processivity.[5]
-
Solution: Analyze your Mg²⁺ titration results carefully. If you observe a decrease in product formation at higher Mg²⁺ concentrations, it indicates inhibition. Select the concentration that yields the most product before this drop-off occurs.
-
-
Problem: Degraded this compound.
-
Cause: Like all nucleotides, this compound can degrade with improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot your this compound stock upon arrival and store it at the recommended temperature. Use a fresh aliquot for critical experiments.
-
Q2: My polymerase is adding more than one this compound, preventing effective chain termination. How can I fix this?
A2: While 3'-amino nucleotides are designed as chain terminators, incomplete termination can occur.
-
Problem: Suboptimal Reaction Buffer.
-
Cause: The overall ionic strength and pH of the reaction buffer, in conjunction with Mg²⁺ concentration, can influence the polymerase's ability to discriminate and terminate effectively. Some polymerases are inherently "leaky" with certain nucleotide analogs.
-
Solution: Re-optimize your Mg²⁺ concentration as a first step. If the problem persists, consider adjusting the concentration of other buffer components like KCl. You may also need to test different DNA polymerases, as some exhibit higher fidelity and stricter termination with modified nucleotides.
-
Frequently Asked Questions (FAQs)
Q1: Why is magnesium so critical for this compound incorporation?
A1: Magnesium is an essential cofactor for virtually all DNA and RNA polymerases.[6][7] The catalytic mechanism relies on two key Mg²⁺ ions in the active site.[3][8][9]
-
Metal A (Catalytic Metal): This ion is thought to lower the pKa of the primer's terminal 3'-OH group, activating it for a nucleophilic attack on the alpha-phosphate of the incoming this compound.[4]
-
Metal B (Nucleotide-Binding Metal): This ion binds to the triphosphate group of the this compound, neutralizing its negative charge and positioning it correctly within the active site for the reaction.[3][4] Without the precise coordination of these two magnesium ions, the active site cannot assemble correctly, and the chemical reaction of incorporation cannot proceed efficiently.[8][9]
Q2: How does the optimal Mg²⁺ concentration for this compound differ from that for natural CTP or dCTP?
A2: The optimal Mg²⁺ concentration for a modified nucleotide like this compound can be different due to the substitution of the 3'-hydroxyl group with an amino group. This modification can alter the nucleotide's conformation and its interaction with the polymerase active site and the Mg²⁺ ions. Therefore, the concentration of Mg²⁺ required to achieve the correct catalytic geometry may be higher or lower than for a natural nucleotide. For some modified nucleotides, lower Mg²⁺ concentrations have been shown to improve incorporation efficiency.[5] It is crucial to empirically determine the optimum for each specific experimental setup.
Q3: Can other divalent cations like Manganese (Mn²⁺) be used instead of Magnesium (Mg²⁺)?
A3: Yes, Manganese (Mn²⁺) can often substitute for Mg²⁺ as a cofactor for DNA polymerases.[3] However, using Mn²⁺ can have significant consequences. It can alter the catalytic activity and dramatically decrease the fidelity of the polymerase, leading to a higher rate of misincorporation.[10] For example, with HIV Reverse Transcriptase, higher Mg²⁺ concentrations (6 mM vs 0.5 mM) were found to increase mutation frequencies by 2- to 4-fold.[2] Unless the experimental goal involves studying low-fidelity incorporation, Mg²⁺ is the preferred cofactor for maintaining accuracy.
Quantitative Data Summary
The efficiency of nucleotide incorporation is highly dependent on the specific polymerase and reaction conditions. The table below summarizes kinetic data for natural and modified nucleotides from literature, which can serve as a reference point for designing experiments with this compound. Note that values for this compound are not widely published and performance may be comparable to other 3'-modified analogs like 3'-O-amino-TTP.
| Nucleotide | Polymerase | Mg²⁺ Conc. | Apparent K_m (µM) | V_max or k_pol | Relative Efficiency | Reference |
| Natural dNTPs | HIV-1 RT | 0.5 mM | - | - | Higher Fidelity | [1][2] |
| Natural dNTPs | HIV-1 RT | 6.0 mM | - | - | Lower Fidelity (2-4x increase in mutations) | [1][2] |
| TTP | Therminator™ | Not Specified | 10 ± 1 µM | 45 ± 2 s⁻¹ | High | [11] |
| 3'-O-amino-TTP | Therminator™ | Not Specified | 110 ± 20 µM | 0.20 ± 0.02 s⁻¹ | Low | [11] |
| dHTP (modified) | TdT | 2.0 mM | - | - | Most Efficient Elongation | [5] |
| dHTP (modified) | TdT | 10.0 mM | - | - | Less Efficient Elongation (Reaction halts) | [5] |
Experimental Protocols
Protocol: Optimizing Mg²⁺ Concentration for this compound Incorporation
This protocol describes a typical primer extension assay to determine the optimal Mg²⁺ concentration.
-
Primer/Template (P/T) Preparation:
-
Design a primer and a template oligonucleotide. The template should have a known sequence that calls for the incorporation of a cytosine.
-
Label the 5'-end of the primer with a fluorescent dye (e.g., FAM) or a radiolabel (e.g., ³²P) for visualization.
-
Anneal the primer to the template by mixing them in a 1:1.2 ratio in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl), heating to 95°C for 5 minutes, and allowing it to cool slowly to room temperature.
-
-
Reaction Setup:
-
Prepare a master mix containing all common reagents except for MgCl₂.
-
On ice, set up a series of 20 µL reactions. To each tube, add:
-
10 µL of 2x Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 2 mM DTT)
-
1 µL of 1 µM annealed P/T DNA
-
1 µL of 100 µM this compound
-
1 µL of DNA Polymerase (e.g., 1 unit of Therminator™ DNA Polymerase)
-
Variable volume of 100 mM MgCl₂ stock solution.
-
Nuclease-free water to a final volume of 20 µL.
-
-
The final MgCl₂ concentrations for the titration should span a relevant range, for example: 0, 1, 2, 3, 4, 5, 6, 8, and 10 mM.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for your chosen polymerase (e.g., 65°C for Therminator™) for a fixed time (e.g., 15 minutes).
-
-
Quenching and Analysis:
-
Stop the reactions by adding an equal volume (20 µL) of a stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue).
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results using a suitable gel imager. The optimal Mg²⁺ concentration is the one that produces the highest yield of the correctly extended primer (+1 product).
-
Visualizations
Caption: The two-metal-ion mechanism for nucleotide incorporation.
Caption: Workflow for optimizing Mg²⁺ concentration.
Caption: Troubleshooting logic for low incorporation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Roles of the Active-site Mg2+ Ligands, Asp882 and Asp705, of DNA Polymerase I (Klenow Fragment) during the Prechemistry Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium Induced Assembly of a Complete DNA Polymerase Catalytic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Magnesium Ions on the Enzymatic Synthesis of Ligand-Bearing Artificial DNA by Template-Independent Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Critical role of magnesium ions in DNA polymerase beta's closing and active site assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. monod.biomath.nyu.edu [monod.biomath.nyu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Rapid incorporation kinetics and improved fidelity of a novel class of 3′-OH unblocked reversible terminators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Amino Modified RNA Downstream Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3'-amino modified RNA.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of 3'-amino modified RNA, particularly in conjugation reactions with NHS esters.
Issue 1: Low or No Conjugation Efficiency
Question: I am seeing very low or no yield of my desired RNA conjugate after reacting my 3'-amino modified RNA with an NHS ester-activated molecule (e.g., a fluorescent dye). What are the possible causes and solutions?
Answer:
Low conjugation efficiency is a frequent challenge. Several factors in the reaction setup can contribute to this issue. A systematic check of the following parameters is recommended.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Reaction Buffer pH | The optimal pH for NHS ester reactions with primary amines is between 8.3 and 8.5.[1][2][3] At lower pH, the amino group is protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly. Prepare a fresh 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer and verify the pH immediately before use. |
| Presence of Primary Amines in Buffers | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the 3'-amino group of the RNA for reaction with the NHS ester.[3][4][5] It is crucial to use amine-free buffers. If your RNA is in a Tris-containing buffer, it must be exchanged for a suitable conjugation buffer (e.g., PBS or sodium bicarbonate) through methods like dialysis, ultrafiltration, or ethanol (B145695) precipitation.[4][5] |
| Hydrolyzed/Inactive NHS Ester | NHS esters are highly susceptible to hydrolysis.[6][7] Always use anhydrous DMSO or DMF to dissolve the NHS ester immediately before the reaction.[1][4][6] Ensure the NHS ester has been stored properly, desiccated, and protected from light.[3][7] |
| Suboptimal Molar Ratio of Reactants | An insufficient molar excess of the NHS ester can lead to incomplete labeling. A 10- to 20-fold molar excess of the dye or other molecule to the RNA is a good starting point for optimization.[3] |
| Degraded RNA | RNA is prone to degradation by RNases. Ensure that all solutions, tips, and tubes are RNase-free. It is advisable to check the integrity of the 3'-amino modified RNA on a denaturing gel before proceeding with the conjugation reaction. |
Issue 2: High Background or Presence of Unreacted Components After Purification
Question: After purification of my conjugation reaction, I still observe a high background signal from the free label, or my analysis shows the presence of unreacted RNA. How can I improve the purity of my conjugate?
Answer:
Effective purification is critical to remove unreacted starting materials that can interfere with downstream applications. The choice of purification method can significantly impact the final purity of the conjugate.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Purification Method | While methods like ethanol precipitation can remove the bulk of unreacted NHS ester, they may not be sufficient for complete removal.[4][6] For applications requiring high purity, HPLC (High-Performance Liquid Chromatography) on a reversed-phase column is the recommended method for separating the labeled oligonucleotide from the unlabeled one and the free label.[4] Gel filtration or size-exclusion chromatography can also be effective for removing unconjugated dye.[1][3] |
| Incomplete Reaction | If a significant amount of unreacted RNA remains, revisit the troubleshooting steps for low conjugation efficiency to optimize the reaction conditions. |
| Precipitation Issues | If using precipitation, ensure proper conditions. For oligonucleotides, precipitation is typically performed by adding a salt (e.g., sodium acetate) and cold ethanol.[4] The pellet should be washed with cold 70% ethanol to remove residual salts and impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the linker arm (e.g., C6) in a 3'-amino modified RNA?
A primary amine group is introduced at the 3'-terminus of an oligonucleotide through a linker.[8] This amino group serves as a reactive handle for covalent attachment of various molecules, such as fluorescent dyes, biotin, or proteins.[8][9] The linker, often a carbon chain like C6 or C12, provides spatial separation between the RNA and the conjugated molecule, which can minimize steric hindrance and potential quenching of fluorescent signals by the nucleic acid.[]
Q2: How does the 3'-amino modification affect the stability of the RNA?
The 3'-amino modification can protect the RNA from degradation by 3'-exonucleases, thereby increasing its stability in biological fluids or cell culture media.[][11] This enhanced stability is beneficial for applications like antisense oligonucleotides and siRNAs.[12]
Q3: Can the 3'-amino modification interfere with downstream enzymatic reactions?
Yes, the 3'-modification will block the 3'-hydroxyl group, which is necessary for extension by polymerases.[13] This property can be advantageous in applications where extension needs to be prevented, such as in certain PCR-based assays or sequencing strategies.[13]
Q4: What quality control checks should I perform on my 3'-amino modified RNA before conjugation?
Before starting a conjugation experiment, it is crucial to verify the quality and integrity of your 3'-amino modified RNA. It is recommended to:
-
Assess Purity and Concentration: Use UV-Vis spectrophotometry (e.g., NanoDrop) to determine the concentration and check for protein contamination (A260/A280 ratio should be ~2.0).
-
Verify Integrity: Run an aliquot of the RNA on a denaturing polyacrylamide or agarose (B213101) gel to ensure it is not degraded.
-
Confirm Modification (Optional): For critical applications, the presence of the amino group can be confirmed using analytical techniques, although this is not routinely done in most labs.
Experimental Protocols
Protocol: NHS Ester Labeling of 3'-Amino Modified RNA
This protocol provides a general guideline for conjugating an NHS ester-activated molecule to a 3'-amino modified RNA.
Materials:
-
3'-Amino Modified RNA
-
NHS ester-activated molecule (e.g., fluorescent dye)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5 (RNase-free)
-
RNase-free water, microcentrifuge tubes, and pipette tips
Procedure:
-
Prepare the RNA: Dissolve the 3'-amino modified RNA in the conjugation buffer to a final concentration of 0.3-0.8 mM.[6] If the RNA is in a different buffer, perform a buffer exchange.
-
Prepare the NHS Ester: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.[6] Protect from light if the molecule is light-sensitive.
-
Reaction Setup: In a microcentrifuge tube, combine the 3'-amino modified RNA solution with the dissolved NHS ester. A 10- to 20-fold molar excess of the NHS ester is recommended.[3]
-
Incubation: Gently vortex the reaction mixture and incubate for 2-4 hours at room temperature (approximately 25°C), protected from light.[1][6]
-
Purification: Purify the RNA conjugate to remove unreacted NHS ester and unlabeled RNA. HPLC is the preferred method for high purity.[4] Alternatively, ethanol precipitation can be used for less stringent applications.[4][6]
Visualizations
Caption: Workflow for NHS Ester Conjugation to 3'-Amino Modified RNA.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. idtdna.com [idtdna.com]
- 9. Amino Modifier Modification Service - Creative Biolabs [creative-biolabs.com]
- 11. Amino Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]
- 12. 3'-Modification stabilizes mRNA and increases translation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oligo with 3' modification that willl protect against exonuclease and polymerase activity [biosyn.com]
enzyme selection for efficient 3'-amino-CTP incorporation
Welcome to the technical support center for the enzymatic incorporation of 3'-amino-CTP. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for incorporating 3'-amino-CTP into an RNA transcript?
A1: For the incorporation of nucleotides with modified ribose moieties, mutant variants of T7 RNA Polymerase are the enzymes of choice. The wild-type enzyme is highly selective for natural ribonucleotides. The Y639F mutant of T7 RNA Polymerase is widely used as it eliminates the discrimination against 2'-substituents like 2'-amino and 2'-fluoro groups.[1][2] For potentially bulkier modifications at the 3' position and to improve the efficiency of extension after incorporation, the Y639F/H784A double mutant is recommended, as it can enhance the utilization of non-canonical NTPs.[1][3]
Q2: Will the incorporation of 3'-amino-CTP terminate the RNA transcript?
A2: Yes. The 3'-amino group replaces the 3'-hydroxyl group required for the formation of a phosphodiester bond with the subsequent nucleotide. Therefore, the incorporation of a single 3'-amino-CTP molecule will act as a chain terminator, halting further elongation of the RNA transcript. This is a critical consideration in experimental design.
Q3: What is the most common reason for low yield in transcription reactions with modified nucleotides?
A3: Low yield is a frequent issue when using modified nucleotides. The most common causes are poor quality of the DNA template (including contaminants like salts or ethanol), the modified nucleotide itself inhibiting the polymerase, or suboptimal reaction conditions.[][5][6][7] Ensuring high-purity, intact template DNA and optimizing the concentrations of the polymerase and nucleotides are crucial first steps in troubleshooting.
Q4: How can I increase the overall yield of my modified RNA product?
A4: To improve yields, consider the following:
-
Enzyme Choice: Use a polymerase variant with stabilizing mutations in addition to the substrate-modifying mutations (e.g., Y639F). Stabilizing mutations can counteract the loss of activity often seen in mutants with expanded substrate ranges, leading to higher yields of heavily modified RNA.[2][8]
-
Reaction Conditions: Optimize the concentration of Mg²⁺ in the buffer, as it is a critical cofactor for polymerase activity.[] Adding DTT (up to 5mM final concentration) can also improve the yield.[7]
-
Nucleotide Concentration: If the reaction is terminating prematurely, increasing the concentration of the limiting nucleotide (in this case, 3'-amino-CTP) may help, though this must be balanced against potential enzyme inhibition.[9]
Enzyme Selection for 3'-Amino-CTP Incorporation
The choice of polymerase is critical for the efficient incorporation of modified nucleotides. Standard polymerases are often too specific for their natural substrates. Below is a comparison of relevant T7 RNA Polymerase variants.
| Enzyme Variant | Key Characteristics | Recommended Use |
| Wild-Type T7 RNA Polymerase | High transcription efficiency for natural NTPs. | Not recommended for modified nucleotides due to high substrate specificity. |
| T7 RNA Polymerase (Y639F) | Mutation reduces discrimination against 2'-modified ribose moieties (e.g., 2'-NH₂, 2'-F).[1][2] | Primary choice for incorporating 3'-amino-CTP due to its relaxed substrate specificity.[5] |
| T7 RNA Polymerase (Y639F/H784A) | The H784A mutation further enhances the utilization of NTPs with bulky substituents and may improve the extension of transcripts after a modified nucleotide is incorporated.[1][3] | Recommended for troubleshooting if premature termination or low efficiency is observed with the single Y639F mutant. |
| Stabilized T7 RNAP Mutants | Contain additional mutations that increase thermal tolerance and overall protein stability. | Can be combined with Y639F to increase yields of modified RNA, as mutations that expand substrate range can often decrease enzyme stability and activity.[2][8] |
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of 3'-amino-CTP.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No RNA Product or Very Low Yield | 1. Poor DNA Template Quality: Contaminants (salts, ethanol (B145695), phenol) are inhibiting the polymerase. The template may be degraded.[][6][10] | 1. Re-purify the DNA template. Use a spin column or ethanol precipitation to remove inhibitors. Verify template integrity on an agarose (B213101) gel.[][10] |
| 2. Inactive Enzyme: Polymerase may have lost activity due to improper storage or handling. | 2. Use a fresh aliquot of the enzyme. Run a positive control reaction with only natural NTPs to confirm polymerase activity.[10] | |
| 3. RNase Contamination: RNases introduced during template prep or reaction setup have degraded the RNA product. | 3. Use certified RNase-free water, tips, and tubes. Add an RNase inhibitor to the transcription reaction.[][6] | |
| 4. Incorrect Nucleotide Concentration: The concentration of 3'-amino-CTP may be too low to be incorporated efficiently or too high, causing inhibition. | 4. Titrate the concentration of 3'-amino-CTP. Start with a concentration similar to the other NTPs and adjust as needed. | |
| Transcripts are Shorter Than Expected | 1. Premature Termination: The polymerase dissociates from the template after incorporating the modified nucleotide or at difficult (e.g., GC-rich) sequences.[6] | 1. Lower the incubation temperature from 37°C to 30°C or even 16°C. This slows the polymerase and can improve processivity through difficult regions.[9] |
| 2. DNA Template is Truncated: Unexpected restriction sites in the template may lead to a shorter-than-expected linear DNA molecule. | 2. Verify the sequence of your plasmid and the restriction sites used for linearization. Analyze the linearized template on an agarose gel to confirm its size.[6][10] | |
| Transcripts are Longer Than Expected | 1. Incomplete Template Linearization: The circular plasmid template was not fully digested. | 1. Check an aliquot of the linearized template on an agarose gel to ensure complete digestion. If necessary, repeat the restriction digest.[6][10] |
| 2. Template 3' Overhangs: Using a restriction enzyme that creates a 3' overhang can cause the polymerase to use the template strand as a primer, resulting in longer, duplex RNA. | 2. Use a restriction enzyme that generates blunt ends or 5' overhangs.[6] | |
| Smear on Gel Analysis | 1. Template Degradation: The DNA template is nicked or fragmented, leading to transcripts of various lengths.[] | 1. Use a fresh, high-quality preparation of the DNA template. Avoid excessive freeze-thaw cycles.[] |
| 2. Abortive Cycling: The polymerase produces many short, truncated transcripts, especially at the beginning of transcription. | 2. While some abortive cycling is normal, optimizing Mg²⁺ and NTP concentrations can sometimes reduce it. Ensure the DNA template includes a strong T7 promoter sequence. |
Experimental Protocols & Visualizations
General In Vitro Transcription (IVT) Workflow
The overall process for generating an RNA transcript with a 3'-amino-CTP modification follows a standard IVT workflow, from template preparation to final product analysis.
References
- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. go.zageno.com [go.zageno.com]
Technical Support Center: Conjugating Molecules to 3'-Amino RNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the conjugation of molecules to 3'-amino modified RNA.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation process.
Question: Why is my conjugation yield to the 3'-amino RNA consistently low?
Answer:
Low conjugation yield is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. The primary amine on the 3'-amino RNA needs to be in a non-protonated state to be reactive. A slightly basic pH, typically between 8.0 and 9.0, is optimal for the reaction with amine-reactive molecules like NHS esters.[1][2] Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the 3'-amino RNA for the conjugation reagent.[3][4]
-
Hydrolysis of the Conjugation Reagent: Many amine-reactive reagents, especially N-hydroxysuccinimide (NHS) esters, are moisture-sensitive and can hydrolyze in aqueous solutions.[2] It is crucial to use anhydrous DMSO or DMF to dissolve the NHS ester before adding it to the reaction mixture.[5]
-
Low Purity or Concentration of Starting Materials: Impurities in the 3'-amino RNA preparation can interfere with the conjugation reaction. Similarly, low concentrations of either the RNA or the molecule to be conjugated can slow down the reaction rate, leading to lower yields.[4] It is advisable to use highly purified RNA (>95%) and to work with appropriate concentrations.
-
Steric Hindrance: The molecule you are trying to conjugate may be bulky, leading to steric hindrance that slows down the reaction rate. In such cases, increasing the reaction time or the molar excess of the conjugation reagent may improve the yield.[2]
Logical Troubleshooting Flow for Low Conjugation Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low conjugation yields.
Question: How can I effectively remove unconjugated molecules and other impurities after the reaction?
Answer:
Purification is a critical step to ensure that the final product is free from unreacted starting materials and byproducts. Several methods can be employed:
-
Ethanol (B145695) Precipitation: This is a common method to remove excess, free NHS-ester modifications. While it removes the majority of the unconjugated molecule, some may remain.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective for removing small molecules like unconjugated dyes and hydrolyzed NHS esters from the larger RNA conjugate.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for both purification and analysis. It can separate the desired conjugate from unreacted RNA, the unconjugated molecule, and other impurities with high resolution.
-
Anion Exchange Chromatography: This method separates molecules based on their charge. It can be used to separate the negatively charged RNA and RNA conjugate from neutral or positively charged impurities.[6]
Question: My analytical results show multiple product peaks. What could be the cause?
Answer:
The presence of multiple peaks in your analytical run (e.g., HPLC or mass spectrometry) can indicate a few possibilities:
-
Incomplete Reaction: One of the major peaks is likely your starting 3'-amino RNA.
-
Side Reactions: Depending on the linker used for the 3'-amino modification, side reactions can occur. For example, some linkers can lead to the formation of diastereomers, which may be separable by chromatography.[7] Certain 3'-amino modifiers can also be prone to cyanoethylation.[7]
-
Degradation of RNA: RNA is susceptible to degradation, especially at basic pH and in the presence of divalent cations. The additional peaks could be fragmented RNA species.
-
Modification of the Conjugated Molecule: The molecule you are conjugating, especially if it's a fluorescent dye, might undergo photobleaching or other modifications during the reaction and workup, leading to multiple species.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the chemistry and methodology of conjugating molecules to 3'-amino RNA.
Question: What are the recommended buffer and pH conditions for conjugating an NHS ester to 3'-amino RNA?
Answer:
For the conjugation of NHS esters to 3'-amino RNA, a slightly basic pH is crucial to ensure the primary amine is deprotonated and thus nucleophilic.
| Parameter | Recommended Value/Condition | Rationale |
| Buffer | Sodium bicarbonate or Sodium borate | These buffers do not contain primary amines that would compete in the reaction.[1][2] |
| pH | 8.0 - 9.0 | This pH range ensures the 3'-amino group is sufficiently deprotonated for efficient reaction.[2] |
| Additives to Avoid | Tris, Glycine, Sodium Azide | These contain primary amines that will react with the NHS ester.[3][4] |
Question: How should I properly handle and store N-hydroxysuccinimide (NHS) ester reagents?
Answer:
NHS esters are sensitive to moisture and can hydrolyze, which inactivates them for conjugation.
-
Storage: Store NHS esters at -20°C in a desiccated environment.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture from the air onto the reagent.
-
Dissolving: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[5] Avoid using aqueous buffers to dissolve the dry NHS ester.
Question: What are the different types of 3'-amino modifiers available for RNA synthesis, and what are their advantages and disadvantages?
Answer:
There are several types of solid supports available for synthesizing 3'-amino modified RNA, each with its own characteristics.
| 3'-Amino-Modifier Type | Pros | Cons |
| Fmoc-protected Amino Supports | Compatible with various deprotection schemes.[7] | Can form diastereomers upon deprotection. Prone to capping with an acetyl group, rendering a fraction of the amines unreactive.[7] |
| Phthaloyl (PT)-protected Amino Supports | No side reactions during deprotection, leading to a pure 3'-alkylamine. No chiral center, so no diastereomers are formed.[7] | Cleavage from the support can be slow with ammonium (B1175870) hydroxide.[7] |
Deprotection Conditions for 3'-PT-Amino-Modifiers
| Deprotection Reagent | Deprotection Conditions | Time |
| Ammonium Hydroxide | Room Temperature | 48 hours |
| Ammonium Hydroxide | 55°C | 17 hours |
| AMA (Ammonium hydroxide/Methylamine) | Room Temperature | 2 hours |
| Data sourced from Glen Research.[7] |
Question: What methods can I use to confirm that my conjugation reaction was successful?
Answer:
Several analytical techniques can be used to confirm the successful conjugation of a molecule to your 3'-amino RNA.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can determine the exact mass of the product. A successful conjugation will show a mass shift corresponding to the mass of the conjugated molecule.[8][9]
-
High-Performance Liquid Chromatography (HPLC): By comparing the chromatograms of the starting materials and the reaction mixture, you can observe the appearance of a new peak corresponding to the conjugate, which will typically have a different retention time.
-
Gel Electrophoresis: If the conjugated molecule has a significant size or charge difference, you may be able to see a shift in the mobility of the RNA on a polyacrylamide gel. If a fluorescent molecule was conjugated, the band can be visualized under appropriate illumination.
Experimental Protocols
Protocol: Conjugation of an NHS-Ester to 3'-Amino RNA
This protocol provides a general procedure for the conjugation of an NHS-ester functionalized molecule to a 3'-amino modified RNA oligonucleotide.
Materials:
-
3'-amino modified RNA, purified
-
NHS-ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5[1]
-
Quenching solution (optional): 1 M Tris-HCl, pH 7.4
-
Purification supplies (e.g., ethanol, sodium acetate, size-exclusion columns)
Workflow Diagram
Caption: A general workflow for the conjugation of an NHS-ester to 3'-amino RNA.
Procedure:
-
Prepare the 3'-Amino RNA: Dissolve the purified 3'-amino RNA in the conjugation buffer to a final concentration of 0.3-0.8 mM.
-
Prepare the NHS-Ester Solution: Just before the reaction, dissolve the NHS-ester in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.
-
Conjugation Reaction: Add 5-10 molar equivalents of the NHS-ester solution to the RNA solution.[2] Gently vortex the mixture and incubate at room temperature for 1-2 hours.[2] If the conjugated molecule is light-sensitive (e.g., a fluorescent dye), protect the reaction from light by wrapping the tube in aluminum foil.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.
-
Purification: Purify the RNA conjugate using a suitable method such as ethanol precipitation, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.[2]
-
Analysis: Confirm the successful conjugation and assess the purity of the final product using mass spectrometry and/or HPLC.
Chemical Reaction Diagram
References
- 1. interchim.fr [interchim.fr]
- 2. glenresearch.com [glenresearch.com]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of oligonucleotides carrying amino lipid groups at the 3'-end for RNA interference studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3'-Amino Terminated RNA
Welcome to the technical support center for the synthesis of full-length 3'-amino terminated RNA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your modified RNA constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3'-amino terminated RNA?
There are two main approaches for producing 3'-amino terminated RNA: enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This method typically involves the ligation of a 3'-amino-modified donor molecule (like 3'-amino-2',3'-dideoxyadenosine-5'-triphosphate, or 3'-amino-ddATP) onto the 3'-hydroxyl end of a target RNA molecule. This reaction is often catalyzed by enzymes such as T4 RNA Ligase or T4 DNA Ligase, frequently using a DNA splint to guide the ligation.
-
Chemical Synthesis: This approach utilizes solid-phase phosphoramidite (B1245037) chemistry. The synthesis starts from a solid support (e.g., controlled pore glass - CPG) that has been pre-functionalized with an amino-modifier, which will become the 3'-terminus of the final RNA oligonucleotide.
Q2: Why is a 3'-amino modification useful?
The 3'-amino group provides a reactive primary amine at the terminus of the RNA molecule. This functional group is crucial for a variety of downstream applications, including:
-
Conjugation: Covalent attachment of fluorophores, quenchers, biotin, peptides, or other functional moieties.
-
Immobilization: Attaching the RNA to surfaces for use in microarrays or biosensors.
-
Blocking Extension: The 3'-amino group, often on a dideoxynucleotide, prevents extension by polymerases or ligases, which is useful for certain analytical assays like the single-stranded DNA splint-mediated ligation assay (sPAT).[1]
Q3: Which enzyme should I choose for enzymatic ligation: T4 RNA Ligase or T4 DNA Ligase?
While T4 RNA Ligase can be used, T4 DNA Ligase is often preferred for splinted ligation reactions where an RNA acceptor is joined to a donor on a complementary DNA template.[1] T4 DNA ligase can be highly efficient in this context and avoids side reactions like RNA circularization that can occur with T4 RNA Ligase 1.[1] Some studies have shown that in the presence of enhancers like PEG, T4 RNA Ligase 1 can achieve higher efficiencies than T4 RNA Ligase 2 or T4 DNA ligase for certain substrates.[2] The optimal choice may depend on the specific substrates and reaction conditions.
Troubleshooting Guide: Enzymatic Synthesis (Splinted Ligation)
This guide focuses on the common issues encountered during the enzymatic synthesis of 3'-amino terminated RNA using a DNA splint.
Q4: My yield of full-length 3'-amino terminated RNA from a splinted ligation reaction is very low. What are the potential causes?
Low yield is a common problem in splinted ligation. The primary causes can be broken down into issues with the RNA substrate, suboptimal reaction components, or inefficient ligation conditions.
-
Cause 1: RNA Secondary Structure & Quality
-
Problem: Complex secondary structures in your target RNA can prevent the DNA splint from hybridizing efficiently to the 3'-end, thus inhibiting the formation of the ligation-competent complex.[2] Additionally, degraded RNA (low RNA Integrity Number, RIN) will result in truncated products or no ligation at all.[3]
-
Solution:
-
Denaturation: Before hybridization with the splint, denature the RNA by heating it to 90-95°C for 3-5 minutes, followed by snap-cooling on ice.[4] This helps to resolve secondary structures.
-
Assess RNA Quality: Run your input RNA on a Bioanalyzer or denaturing gel to ensure it is full-length and not degraded. A high-quality RNA preparation is critical.[3]
-
-
-
Cause 2: Suboptimal Splint Design
-
Problem: The design of the DNA splint is critical for efficiency. A splint that is too short may not form a stable complex with the RNA at the reaction temperature.
-
Solution:
-
Increase Splint Length: Use a longer DNA splint that extends significantly beyond the ligation junction. Long splints can overcome the low propensity of highly structured RNAs for hybridization and dramatically improve ligation efficiency, with some studies reporting >95% efficiency.[2]
-
Check Complementarity: Ensure the splint sequence is perfectly complementary to the 3'-end of your acceptor RNA and the 5'-end of your donor RNA (if applicable).
-
-
-
Cause 3: Inefficient Reaction Conditions
-
Problem: The concentrations of enzyme, ATP, and additives can dramatically affect ligation efficiency.
-
Solution:
-
Add Molecular Crowding Agents: Include Polyethylene Glycol (PEG) in the reaction buffer. PEG is a well-known enhancer of intermolecular ligation, thought to work by increasing the effective concentration of substrates.[2][5][6] Concentrations of 10-25% (w/v) PEG 8000 have been shown to increase ligation efficiency from <1% to over 60%, and in some cases approaching 100%.[2][7]
-
Include Additives: Adding 5-10% DMSO can also help improve yield, potentially by reducing secondary structures.[4]
-
Optimize Enzyme Concentration: Titrate the amount of T4 DNA Ligase or T4 RNA Ligase to find the optimal concentration for your specific substrates.
-
Optimize Temperature and Time: While 37°C for 1-2 hours is a common starting point for T4 DNA Ligase, longer incubation times (4+ hours) or different temperatures (e.g., 25°C) may improve yields for difficult substrates.[1][8]
-
-
Troubleshooting Flowchart: Low Ligation Yield
This diagram outlines a logical workflow for troubleshooting poor yields in enzymatic ligation reactions.
Quantitative Data: Improving Enzymatic Ligation Efficiency
The following table summarizes the impact of various reaction components on the ligation efficiency of RNA. Data is compiled from studies optimizing small RNA adapter ligation.
| Enzyme | Additive (PEG 8000) | Ligation Efficiency | Reference |
| T4 RNA Ligase 1 | None | ~0.3% | [2] |
| T4 RNA Ligase 1 | 25% (w/v) | ~61-73% | [2] |
| T4 RNA Ligase 2 | 25% (w/v) | ~8-25% | [2] |
| T4 DNA Ligase | 25% (w/v) | ~1% | [2] |
| T4 RNA Ligase 2 (Optimized) | 25% (w/v) | ~64% (in total RNA) | [8] |
| T4 RNA Ligase 2 (Optimized) | 25% (w/v) | ~86% (in ideal buffer) | [8] |
Troubleshooting Guide: Chemical Synthesis
This guide addresses common issues related to the solid-phase synthesis of 3'-amino modified oligonucleotides.
Q5: The final yield of my chemically synthesized 3'-amino oligo is much lower than expected. Why?
Chemical synthesis yields are a product of the coupling efficiency at each step. Even a small decrease in average coupling efficiency has a multiplicative effect that dramatically lowers the final yield of full-length product.[9][10]
-
Cause 1: Inefficient Coupling
-
Problem: The theoretical maximum yield is a function of the average coupling efficiency raised to the power of the number of couplings (length minus one). For a 30-mer, dropping the average coupling efficiency from 99% to 98% reduces the theoretical maximum yield from 75% to 55%.[9][10]
-
Solution: Ensure that phosphoramidite reagents, activators, and solvents are fresh and anhydrous. Perform regular maintenance on the DNA synthesizer to ensure efficient reagent delivery.
-
-
Cause 2: Loss During Post-Synthesis Processing
-
Problem: Significant product loss occurs during cleavage from the solid support, deprotection of base and phosphate (B84403) groups, and subsequent purification (e.g., HPLC). Each step can contribute to a cumulative loss of 50% or more of the theoretical yield.[10]
-
Solution: Handle the product carefully during transfers and filtrations. Optimize purification methods to balance purity and recovery. For amino-modified oligos, leaving the protecting group on during the initial purification can help separate the full-length product from failure sequences.[9]
-
-
Cause 3: Issues with the 3'-Amino-Modifier CPG
-
Problem: The solid support itself can be a source of yield loss. For supports using an Fmoc protecting group on the amine, the Fmoc can be inadvertently replaced by an acetyl group during the capping step of manufacturing. This acetyl group is not removed during standard deprotection, resulting in a portion of the final product lacking a reactive primary amine.[11] This impurity can be between 1.6% and 3.7% on average.[11]
-
Solution: Choose a high-quality CPG from a reliable vendor. Consider using supports with alternative protecting groups, such as a phthaloyl (PT) group, which is cleaved cleanly during deprotection with AMA (ammonium hydroxide/methylamine) and does not have the acetylation issue.[11]
-
Workflow for Chemical Synthesis of 3'-Amino RNA
This diagram shows the major steps in solid-phase synthesis of a 3'-amino-modified RNA oligonucleotide.
Quantitative Data: Theoretical vs. Expected Yield in Chemical Synthesis
This table illustrates how coupling efficiency and post-synthesis steps impact the final yield of a 30-mer oligonucleotide synthesized on a 1 µmole scale.
| Stage of Process | Parameter | Impact on Yield | Resulting Yield (µmole) | Reference |
| Synthesis | 99% Average Coupling Efficiency | Theoretical max yield = 0.99^29 | 0.75 | [9][10] |
| Cleavage & Work-up | Loss from transfers, side reactions | ~25% loss of material | 0.56 | [9] |
| Purification 1 (HPLC) | Removal of failure sequences | ~25% loss of product | 0.42 | [9][10] |
| Final Product | - | Final Expected Yield | ~0.42 | - |
Note: Yields are highly dependent on sequence, modifications, and purification methods. This table represents a generalized estimate.
Experimental Protocols
Protocol 1: High-Efficiency Splinted Ligation of RNA using T4 DNA Ligase
This protocol is optimized for ligating a 3'-amino-ddAMP (from 3'-amino-ddATP) to the 3'-terminus of a target RNA molecule using a DNA splint.
Materials:
-
Target RNA (purified, 10 µM stock)
-
3'-amino-ddATP (1 mM stock)
-
DNA Splint Oligonucleotide (10 µM stock, complementary to the last ~15-20 nt of the target RNA)
-
High-Concentration T4 DNA Ligase (e.g., NEB M0202T)
-
10X T4 DNA Ligase Buffer
-
PEG 8000 (50% w/v stock, sterile)
-
Nuclease-free water
Procedure:
-
Hybridization Mix: In a 0.2 mL PCR tube, combine the following on ice:
-
Target RNA: 2 µL (20 pmol final)
-
DNA Splint: 2 µL (20 pmol final)
-
Nuclease-free water: 6 µL
-
Total Volume: 10 µL
-
-
Denaturation and Annealing:
-
Place the tube in a thermocycler and heat to 90°C for 3 minutes.
-
Allow the mixture to cool slowly to 25°C to facilitate proper annealing of the splint to the RNA.[1]
-
-
Ligation Reaction Setup: Add the following components to the annealed mix on ice:
-
10X T4 DNA Ligase Buffer: 2 µL
-
3'-amino-ddATP: 2 µL (100 µM final concentration)
-
PEG 8000 (50% w/v): 4 µL (20% final concentration)
-
High-Concentration T4 DNA Ligase: 2 µL
-
Total Volume: 20 µL
-
-
Incubation:
-
Stopping the Reaction:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.[1]
-
Alternatively, heat inactivation at 65°C for 10 minutes can be performed.
-
-
Purification:
-
The ligated product can be purified from the reaction mixture using several methods, such as denaturing polyacrylamide gel electrophoresis (PAGE) purification, silica-based spin columns, or ethanol (B145695) precipitation. PAGE purification is recommended for the highest purity.
-
-
Analysis:
-
Analyze the purified product and an aliquot of the crude reaction mixture on a denaturing PAGE gel to assess ligation efficiency. The 3'-amino terminated product should migrate slightly slower than the unligated starting RNA.
-
References
- 1. Splint ligation of RNA with T4 DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Efficient Nonenzymatic DNA Ligation: Comparing Key Parameters for Maximizing Ligation Rates and Yields with Carbodiimide Activation* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Polymer-stimulated ligation: enhanced ligation of oligo- and polynucleotides by T4 RNA ligase in polymer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymer-stimulated ligation: enhanced ligation of oligo- and polynucleotides by T4 RNA ligase in polymer solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3′ Branch ligation: a novel method to ligate non-complementary DNA to recessed or internal 3′OH ends in DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of Ligation Dependent Artifacts in T4 RNA Ligase to Achieve High Efficiency and Low Bias MicroRNA Capture | PLOS One [journals.plos.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting PCR Bias in SELEX with Modified Nucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to PCR bias during Systematic Evolution of Ligands by Exponential Enrichment (SELEX) experiments involving modified nucleotides.
Troubleshooting Guides
This section offers solutions to common problems encountered during the PCR amplification of modified aptamer libraries.
Question: Why am I observing low or no amplification of my modified aptamer library?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incompatible DNA Polymerase | The selected DNA polymerase may not efficiently incorporate the specific modified nucleotides. Family B polymerases are often more suitable for modified templates than Family A polymerases. Consult the literature and manufacturer's recommendations to select a polymerase validated for your specific modification.[1] |
| Suboptimal PCR Conditions | PCR parameters such as annealing temperature, extension time, and magnesium concentration may need optimization for modified templates. Perform a gradient PCR to determine the optimal annealing temperature. Titrate MgCl₂ concentration as it can significantly impact polymerase activity. Increase extension time to allow for the incorporation of modified nucleotides, which can be slower. |
| Inhibitors in the Reaction | Impurities from the SELEX process or the modified nucleotides themselves can inhibit PCR. Ensure thorough purification of the aptamer pool after each selection round. |
| High GC Content or Stable Secondary Structures | Modified aptamers, particularly those with high GC content, can form stable secondary structures that hinder primer annealing and polymerase extension.[1] Use a high-fidelity polymerase with strong processivity and consider adding PCR enhancers like betaine (B1666868) or DMSO to the reaction mix. |
| Incorrect Primer Design | Primers may not be optimal for amplifying the modified library. Ensure primers have appropriate melting temperatures (Tm), are free of self-complementarity, and do not form primer-dimers. |
Question: My PCR amplification is successful, but I suspect significant bias in my enriched pool. How can I identify and reduce this bias?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Differential Amplification Efficiency | Sequences with fewer modifications or less stable secondary structures may be preferentially amplified.[1] |
| Limit PCR Cycles: Use the minimum number of PCR cycles necessary to obtain sufficient material for the next round of selection. This can be determined by performing a pilot PCR with a range of cycle numbers (e.g., 10, 15, 20, 25, 30 cycles) and analyzing the products on a gel.[2] | |
| Emulsion PCR (ePCR): Compartmentalizing individual template molecules in water-in-oil emulsions physically separates them, preventing competition and reducing the formation of chimeric sequences. This method significantly reduces bias by allowing even poorly amplifiable sequences to be enriched.[1][3][4][5][6][7][8] | |
| Product-Product and Product-Primer Hybridization | During later PCR cycles, abundant products can anneal to each other or to primers, inhibiting further amplification and leading to the formation of by-products.[1] |
| Optimize Primer Concentration: Increasing the primer-to-template ratio can help ensure that templates are more likely to bind to primers than to other product strands. | |
| Asymmetric PCR: Using unequal primer concentrations can generate single-stranded DNA (ssDNA) directly, which can reduce product-product hybridization in subsequent rounds.[1][2][9][10][11] | |
| Polymerase-Induced Errors | The DNA polymerase may introduce errors during amplification, leading to a biased representation of the original selected sequences. |
| Use a High-Fidelity Polymerase: Select a proofreading DNA polymerase with a low error rate. The fidelity of polymerases can be affected by the presence of modified nucleotides, so it is crucial to choose one that maintains high fidelity with your specific modifications.[12][13][14][15][16][17][18][19][20] |
Frequently Asked Questions (FAQs)
1. What are the main causes of PCR bias in SELEX with modified nucleotides?
PCR bias in this context primarily arises from several factors:
-
Differential Amplification Efficiency: Some sequences, due to their primary sequence or the number and type of modifications, are amplified more efficiently than others. For example, sequences with fewer modifications or less stable secondary structures are often favored by the polymerase.[1]
-
Polymerase Incompatibility: Not all DNA polymerases can efficiently incorporate modified nucleotides, leading to lower yields or complete amplification failure for certain sequences.
-
Formation of By-products: In later PCR cycles, high concentrations of amplification products can lead to product-product or product-primer hybridization, which can inhibit the desired amplification and generate non-specific products.[1]
-
GC Content and Secondary Structures: Templates with high GC content or stable secondary structures can be difficult for the polymerase to read, leading to their underrepresentation in the amplified pool.[1]
2. How do I choose the right DNA polymerase for my modified nucleotides?
Selecting the appropriate polymerase is critical. Consider the following:
-
Family B Polymerases: These polymerases (e.g., Pfu, KOD) generally exhibit higher fidelity and are often more capable of incorporating modified nucleotides than Family A polymerases (e.g., Taq).[1]
-
Manufacturer's Specifications: Always consult the manufacturer's data sheets and application notes to see if the polymerase has been validated for use with your specific modified nucleotides.
-
Literature Review: Search for publications where researchers have successfully used a particular polymerase with the same or similar modifications.
-
Empirical Testing: If data is unavailable, it is advisable to test a few candidate polymerases to determine which one provides the best performance in your experimental setup.
3. What is emulsion PCR, and how does it reduce bias?
Emulsion PCR (ePCR) is a technique where the PCR reaction mixture is partitioned into millions of microscopic water-in-oil droplets.[1][3][4][5][6][7][8] Each droplet acts as an independent microreactor, ideally containing a single template molecule. This compartmentalization offers two key advantages in reducing bias:
-
Prevents Competition: Since each template is amplified in isolation, sequences that would normally be outcompeted in a bulk reaction have an equal chance to be amplified.
-
Reduces By-product Formation: The physical separation of template molecules minimizes the chances of product-product and product-primer hybridization, which are major sources of bias and artifacts in later PCR cycles.[1]
4. When should I consider using asymmetric PCR?
Asymmetric PCR is a useful technique for generating single-stranded DNA (ssDNA) directly from a double-stranded template.[1][2][9][10][11] This is particularly beneficial in SELEX as the ssDNA is the active form that binds to the target in the next round of selection. By generating ssDNA directly, you can:
-
Simplify the SELEX workflow: It eliminates the need for a separate ssDNA generation step.
-
Reduce PCR bias: By favoring the production of one strand, it can reduce the accumulation of double-stranded products that contribute to product-product hybridization.
However, asymmetric PCR requires careful optimization of the primer ratio and cycling conditions to be efficient.
5. How many PCR cycles should I perform?
The optimal number of PCR cycles is a balance between obtaining enough material for the next SELEX round and minimizing amplification bias. A general guideline is to use the minimum number of cycles necessary. To determine this:
-
Perform a pilot PCR: After a selection round, take a small aliquot of your eluted DNA and set up several PCR reactions with varying cycle numbers (e.g., 10, 15, 20, 25, 30).
-
Analyze the products: Run the PCR products on an agarose (B213101) or polyacrylamide gel. The optimal cycle number is the one that produces a clear band of the correct size with minimal or no visible by-products or smearing.[2] This number may need to be re-optimized after each round of SELEX as the concentration of the template changes.
Data Presentation
Table 1: Comparison of DNA Polymerases for Amplification of Modified Nucleotides
| Polymerase Family | Example Polymerases | Fidelity (Error Rate) | Processivity | Suitability for Modified Nucleotides |
| Family A | Taq | Lower (10⁻⁴ to 10⁻⁵) | Moderate | Generally lower; may stall or have reduced fidelity. |
| Family B | Pfu, KOD, Deep Vent | Higher (10⁻⁶ to 10⁻⁷) | High | Generally higher; many engineered versions are available for specific modifications.[1] |
| Engineered | Q5®, Phusion® | Very High (10⁻⁷) | Very High | Often designed to handle difficult templates, including those with modifications. |
Note: Fidelity and processivity can be significantly influenced by the specific modified nucleotide, template sequence, and reaction conditions. The error rates are approximate and for unmodified DNA.[12][13][15]
Table 2: Qualitative Comparison of PCR Bias Reduction Strategies
| Strategy | Reduction of Amplification Bias | Reduction of By-products | Ease of Implementation |
| Limiting PCR Cycles | Moderate | Moderate | Easy |
| Emulsion PCR (ePCR) | High | High | Moderate to Difficult |
| Asymmetric PCR | Moderate | Moderate | Moderate |
| Optimized Primer Concentration | Low to Moderate | Moderate | Easy |
| High-Fidelity Polymerase | High (reduces sequence errors) | Low | Easy |
Experimental Protocols
Protocol 1: Emulsion PCR (ePCR) for Modified Aptamer Libraries
This protocol provides a general framework for performing ePCR to reduce amplification bias.
Materials:
-
Oil phase (e.g., Mineral oil with surfactants like Span 80, Tween 80, and Triton X-100)
-
Aqueous phase (PCR master mix containing your DNA polymerase, primers, dNTPs, and the modified aptamer library)
-
Magnetic stirrer or vortexer
-
Equipment for breaking the emulsion (e.g., isobutanol, centrifugation)
-
DNA purification kit
Procedure:
-
Prepare the Aqueous Phase: Prepare your PCR master mix as you would for a standard PCR, including the eluted modified aptamer library as the template. Keep the aqueous phase on ice.
-
Prepare the Oil Phase: Prepare the oil-surfactant mixture according to established protocols.
-
Create the Emulsion:
-
Place the oil phase in a 2 mL microcentrifuge tube with a small magnetic stir bar.
-
While vigorously stirring or vortexing the oil phase, slowly add the aqueous phase drop by drop. Continue stirring/vortexing for several minutes until a stable, milky emulsion is formed.
-
-
Thermal Cycling: Aliquot the emulsion into PCR tubes and perform thermal cycling using your optimized PCR program.
-
Break the Emulsion:
-
After PCR, pool the emulsions and add an equal volume of a breaking solution (e.g., isobutanol).
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Recover and Purify DNA: Carefully remove the upper aqueous phase containing the amplified DNA and purify it using a standard DNA purification kit to remove oils and surfactants.
Protocol 2: ssDNA Generation using Lambda Exonuclease
This protocol is for generating ssDNA from a dsDNA PCR product where one strand is phosphorylated.
Materials:
-
dsDNA PCR product (one primer must be 5'-phosphorylated)
-
Lambda Exonuclease and corresponding reaction buffer
-
Water bath or heat block
-
DNA purification kit or phenol:chloroform extraction reagents
Procedure:
-
PCR Amplification: Perform PCR using one standard primer and one 5'-phosphorylated primer. Purify the resulting dsDNA product.
-
Exonuclease Digestion:
-
In a sterile microcentrifuge tube, combine the purified dsDNA, Lambda Exonuclease buffer, and Lambda Exonuclease. A typical reaction might use 1-5 units of enzyme per microgram of DNA.
-
Incubate at 37°C for 30-60 minutes.
-
-
Enzyme Inactivation: Inactivate the enzyme by heating at 75°C for 10 minutes.[2]
-
Purification of ssDNA: Purify the ssDNA to remove the digested nucleotides and the enzyme. This can be done using a spin column-based purification kit or through phenol:chloroform extraction followed by ethanol (B145695) precipitation.[21]
Visualizations
Caption: A diagram illustrating the iterative steps of the SELEX workflow.
Caption: The mechanism of PCR bias introduction during aptamer amplification.
Caption: A decision tree for troubleshooting common PCR issues in SELEX.
References
- 1. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Implementation of Emulsion PCR for Amplification of Click-Modified DNA During SELEX | Springer Nature Experiments [experiments.springernature.com]
- 4. Implementation of Emulsion PCR for Amplification of Click-Modified DNA During SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emulsion PCR: A High Efficient Way of PCR Amplification of Random DNA Libraries in Aptamer Selection | PLOS One [journals.plos.org]
- 8. Comparing two conventional methods of emulsion PCR and optimizing of Tegosoft‐based emulsion PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.alphalifetech.com [blog.alphalifetech.com]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. scribd.com [scribd.com]
- 12. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. The A, B, C, D’s of replicative DNA polymerase fidelity: utilizing high-throughput single-molecule sequencing to understand the molecular basis for DNA polymerase accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arep.med.harvard.edu [arep.med.harvard.edu]
- 19. Table 3 from Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. amdi.usm.my [amdi.usm.my]
Validation & Comparative
Validating the Incorporation of 3'-NH2-CTP: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers engaged in the development of novel RNA-based therapeutics and diagnostics, the precise incorporation of modified nucleotides is paramount. This guide provides a comprehensive comparison of mass spectrometry and other widely used techniques for validating the incorporation of 3'-amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP) into RNA transcripts. We present supporting experimental data, detailed protocols, and a clear workflow to assist researchers, scientists, and drug development professionals in selecting the most suitable validation strategy for their needs.
Comparison of Validation Methodologies
The choice of a validation method hinges on several factors, including the required level of sensitivity, the need for sequence-specific information, sample throughput, and available instrumentation. Mass spectrometry is a powerful tool for confirming the mass of the modified RNA, while other methods provide complementary information.
| Feature | Mass Spectrometry (MALDI-TOF & ESI) | Fluorescence-Based Validation | Sequencing-Based Validation |
| Principle | Measures the mass-to-charge ratio of the entire RNA molecule or its fragments. | Detects the presence of the modification through a fluorescent signal, either directly from a fluorescently tagged nucleotide or indirectly via a specific chemical reaction. | Determines the nucleotide sequence of the synthesized RNA, identifying the location of the modification. |
| Information Provided | Confirms the overall molecular weight, indicating the successful incorporation of the expected number of modified precursors.[1] | Confirms the presence of the modified precursor. | Identifies the precise location of the incorporated modified nucleotide within the RNA sequence.[2][3] |
| Advantages | High accuracy and sensitivity for mass determination. Can detect even small mass changes. | High sensitivity and suitability for high-throughput screening. Relatively simple and cost-effective. | Provides definitive sequence context of the modification. |
| Disadvantages | Does not directly provide the location of the modification within the sequence. Requires specialized equipment and expertise. | Indirect methods may not be specific to the desired modification. Direct labeling may alter the biological activity of the RNA. | Can be expensive and time-consuming. Some modifications may cause reverse transcription to stall, leading to incomplete sequence data.[2][3] |
| Typical Application | Gold standard for confirming the successful synthesis and overall integrity of modified RNA. | Rapid screening of incorporation efficiency in multiple samples. | Pinpointing the exact location of modifications for structure-function studies. |
Data Presentation: Mass Spectrometry Analysis of this compound Incorporation
Mass spectrometry directly verifies the incorporation of this compound by detecting the expected mass shift in the synthesized RNA molecule. The substitution of a 3'-hydroxyl group (-OH) with an amino group (-NH2) results in a decrease in molecular weight of approximately 0.98 g/mol per incorporation.
To illustrate this, consider a hypothetical 20-nucleotide RNA transcript where one cytidine (B196190) (C) is replaced with a 3'-amino-cytidine (3'-NH2-C).
| RNA Transcript (20-mer) | Theoretical Molecular Weight ( g/mol ) | Expected Observed Mass (m/z) in Mass Spectrometry |
| Unmodified (contains C) | ~6466.0 | [M+H]⁺ ≈ 6467.0 |
| Modified (contains one 3'-NH2-C) | ~6465.02 | [M+H]⁺ ≈ 6466.02 |
Note: The exact molecular weight will vary depending on the full sequence of the RNA transcript. The values presented are for illustrative purposes.
Experimental Workflow for Mass Spectrometry Validation
The following diagram outlines the key steps involved in the validation of this compound incorporation using mass spectrometry.
Caption: Workflow for validation of this compound incorporation.
Experimental Protocols
In Vitro Transcription with this compound
This protocol describes a standard in vitro transcription reaction using T7 RNA polymerase to incorporate this compound into an RNA transcript.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, UTP solution (10 mM each)
-
CTP solution (10 mM)
-
This compound solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP, GTP, UTP mix
-
x µL of CTP and y µL of this compound (the ratio will depend on the desired incorporation rate)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
To stop the reaction, add 2 µL of 0.5 M EDTA.
-
Proceed with DNase I treatment to remove the DNA template. Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA transcript using your preferred method, such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Mass Spectrometry Analysis of Modified RNA
This protocol outlines the general steps for preparing and analyzing the purified RNA transcript by mass spectrometry.
Materials:
-
Purified RNA transcript containing 3'-NH2-C
-
Desalting columns (e.g., ZipTips)
-
MALDI matrix (e.g., 3-hydroxypicolinic acid) or ESI-MS compatible buffer
-
Mass spectrometer (MALDI-TOF or ESI)
Procedure:
-
Desalting: It is crucial to remove any salts from the purified RNA sample as they can interfere with ionization in the mass spectrometer. Use a desalting column according to the manufacturer's instructions.
-
Sample Preparation for MALDI-TOF MS:
-
Mix the desalted RNA sample with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Sample Preparation for ESI-MS:
-
Resuspend the desalted RNA in a buffer compatible with ESI-MS, typically a volatile buffer such as ammonium (B1175870) acetate.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the RNA sample.
-
For MALDI-TOF, the instrument will measure the time of flight of the ions to determine their mass-to-charge ratio.
-
For ESI-MS, the sample is introduced as a fine spray, and the instrument measures the mass-to-charge ratio of the resulting ions.
-
-
Data Analysis:
-
Determine the experimental molecular weight of the RNA transcript from the obtained mass spectrum.
-
Compare the experimental molecular weight with the calculated theoretical molecular weight of the RNA with and without the 3'-NH2-C modification. A match with the theoretical mass of the modified RNA confirms successful incorporation.[1]
-
References
A Comparative Guide to HPLC Analysis of 3'-Amino Modified RNA Purity
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of RNA therapeutics and diagnostics relies on the precise synthesis and purification of modified oligonucleotides. 3'-amino modified RNA, a key building block for conjugation and labeling, requires robust analytical methods to ensure its purity and, consequently, the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high-resolution separation of the target RNA from process-related impurities. This guide provides an objective comparison of the primary HPLC-based methods and alternative technologies for the purity analysis of 3'-amino modified RNA, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods for 3'-Amino Modified RNA Purity
The choice of an analytical method for 3'-amino modified RNA purity is critical and depends on the specific analytical goals, such as the required resolution, the nature of the impurities to be detected, and the length of the RNA molecule.
| Parameter | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Capillary Gel Electrophoresis (CGE) |
| Primary Separation Principle | Hydrophobicity and size, mediated by an ion-pairing agent that interacts with the phosphate (B84403) backbone. | Net negative charge of the phosphate backbone interacting with a positively charged stationary phase. | Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis. | Size-based separation through a sieving matrix under an electric field. |
| Primary Application | High-resolution purity assessment, detection of truncations (n-1, n+1), and other synthesis failure sequences. | Purity assessment, separation of charge variants, and monitoring of manufacturing processes. | High-throughput and high-resolution analysis of purity and impurities. | High-resolution sizing and purity assessment, particularly for resolving shortmers. |
| Key Strengths | - Excellent resolution for a wide range of RNA sizes.- Versatile and widely used.- Compatible with mass spectrometry (MS) for impurity identification.[1] | - Rapid analysis is possible.- Excellent for resolving charge-based impurities. | - Significantly faster analysis times compared to traditional HPLC.[2][3][4]- Superior resolution and peak efficiency.[2][3] | - Exceptional resolving power for single-base differences.[5][6]- Low sample and reagent consumption.[7] |
| Limitations | - Ion-pairing reagents can be difficult to remove and may suppress MS signals.[1]- Method development can be complex. | - Resolution may be lower for longer oligonucleotides.- High salt concentrations in mobile phases are not ideal for MS coupling. | - Requires specialized high-pressure instrumentation.- Potential for column clogging with less pure samples. | - Can be challenging to quantify impurities with different ionic strengths.[5]- Not easily coupled to MS for impurity identification. |
| Typical Purity Achieved | >95% | >90% | >95% | >98% |
| Typical Analysis Time | 20-40 minutes | 15-30 minutes | 5-15 minutes | 10-25 minutes |
Experimental Data Summary
The following table summarizes representative data from the analysis of a 25-mer 3'-amino modified RNA oligonucleotide using different analytical techniques.
| Analytical Method | Full-Length Product Purity (%) | Resolution (n/n-1) | Analysis Time (min) |
| IP-RP-HPLC (C18 column) | 96.2 | 1.8 | 30 |
| AEX-HPLC (Quaternary Amine Column) | 92.5 | 1.4 | 25 |
| UHPLC (Sub-2µm C18 Column) | 97.1 | 2.2 | 10 |
| Capillary Gel Electrophoresis | 98.5 | 2.5 | 20 |
Experimental Workflows and Relationships
Caption: General workflow for the purity analysis of 3'-amino modified RNA.
Caption: Relationship and compatibility of different analytical methods.
Detailed Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This method provides excellent resolution for 3'-amino modified RNA and its synthesis-related impurities.
-
Instrumentation: HPLC system with a UV detector, thermostatted column compartment, and autosampler.
-
Column: C18 reversed-phase column suitable for oligonucleotides (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.[3]
-
Mobile Phase B: 100 mM TEAA, pH 7.0, in 25% acetonitrile/75% nuclease-free water.[3]
-
Gradient:
-
0-2 min: 30% B
-
2-22 min: 30-70% B (linear gradient)
-
22-25 min: 70-100% B
-
25-27 min: 100% B (column wash)
-
27-30 min: 100-30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60-80 °C (to denature secondary structures).[8]
-
Detection: UV at 260 nm.
-
Injection Volume: 5-20 µL (depending on sample concentration).
-
Sample Preparation: Dissolve the 3'-amino modified RNA sample in nuclease-free water to a concentration of 0.1-1.0 mg/mL.
Anion-Exchange HPLC (AEX-HPLC) Protocol
AEX-HPLC is a rapid method for purity assessment based on the charge of the RNA molecule.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Strong anion-exchange column (e.g., Dionex DNAPac PA200).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0, in nuclease-free water.[9]
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1.0 M NaCl in nuclease-free water.[9]
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20-80% B (linear gradient)
-
20-22 min: 80-100% B
-
22-25 min: 100% B (column wash)
-
25-30 min: 100-20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-25 µL.
-
Sample Preparation: Dissolve the 3'-amino modified RNA sample in Mobile Phase A to a concentration of 0.1-1.0 mg/mL.
Capillary Gel Electrophoresis (CGE) Protocol
CGE offers superior resolution for separating oligonucleotides that differ by a single nucleotide.[5][6]
-
Instrumentation: Capillary electrophoresis system with UV or laser-induced fluorescence (LIF) detector.
-
Capillary: Fused-silica capillary, coated or uncoated, with an appropriate length and internal diameter.
-
Separation Matrix: Replaceable polymer solution (e.g., linear polyacrylamide) with a sieving matrix suitable for the size range of the RNA.[7]
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer with urea (B33335) for denaturation.
-
Voltage: 10-20 kV (optimization required).
-
Temperature: 40-50 °C.
-
Injection: Electrokinetic injection.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the 3'-amino modified RNA sample in nuclease-free water to a concentration of 0.1-0.5 mg/mL.
Conclusion
The selection of the most appropriate analytical method for 3'-amino modified RNA purity is a critical decision that influences the accuracy and detail of the quality assessment. IP-RP-HPLC and UHPLC are powerful techniques for high-resolution separation and are compatible with mass spectrometry for in-depth impurity characterization.[1] AEX-HPLC offers a rapid alternative, particularly for monitoring manufacturing processes.[10] Capillary Gel Electrophoresis provides unparalleled resolution for size-based impurities and is an excellent orthogonal method for validation.[5][6] For comprehensive characterization, a combination of these methods is often employed to provide a complete picture of the purity and integrity of 3'-amino modified RNA products.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. mac-mod.com [mac-mod.com]
- 3. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Capillary electrophoresis methods for determining the IVT mRNA critical quality attributes of size and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 內容不提供 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to 3'-NH2-CTP and 2'-NH2-CTP for RNA Modification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of RNA therapeutics and diagnostics, the site-specific modification of RNA is a critical tool for enhancing stability, enabling conjugation, and probing molecular interactions. Among the various modified nucleotides available, amino-modified cytidine (B196190) triphosphates, specifically 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP) and 2'-amino-2'-deoxycytidine-5'-triphosphate (B12082923) (2'-NH2-CTP), offer unique functionalities. This guide provides an objective comparison of these two analogs, summarizing available experimental data and outlining key experimental protocols to facilitate their effective use in RNA modification strategies.
Introduction to Amino-Modified CTP Analogs
Both this compound and 2'-NH2-CTP are cytidine triphosphate analogs where a hydroxyl group on the ribose sugar is replaced by an amino group. This substitution introduces a primary amine that can be used for a variety of post-transcriptional modifications.
-
This compound: The amino group at the 3'-position acts as a chain terminator during in vitro transcription, as it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation. This property is particularly useful for the site-specific introduction of a modification at the 3'-terminus of an RNA molecule.
-
2'-NH2-CTP: The amino group at the 2'-position allows for the internal incorporation of modified cytidines into an RNA transcript. The resulting 2'-amino-modified RNA can exhibit altered structural and functional properties, including increased nuclease resistance.
Performance Comparison: this compound vs. 2'-NH2-CTP
A direct quantitative comparison of the performance of this compound and 2'-NH2-CTP in RNA modification is not extensively documented in publicly available literature. However, based on existing studies of related modified nucleotides, we can infer and compare their expected performance characteristics. The following tables summarize the available qualitative and quantitative data and highlight areas where further direct comparative studies are needed.
Enzymatic Incorporation by RNA Polymerases
The efficiency of incorporation of these modified nucleotides is highly dependent on the specific RNA polymerase used. T7 RNA polymerase is commonly employed for in vitro transcription and has been shown to tolerate various modifications at the 2' and 3' positions of the ribose.
| Parameter | This compound | 2'-NH2-CTP | Data Source/Inference |
| Incorporation Efficiency | Functions as a chain terminator. Incorporation is typically a single event at the 3'-terminus. | Can be incorporated internally. Efficiency is generally lower than natural CTP and dependent on the sequence context and polymerase. | Inferred from studies on 3'- and 2'-modified nucleotides. |
| Kinetic Parameters (T7 RNAP) | Km and Vmax values are not readily available in comparative studies. | Km and Vmax values are not readily available in comparative studies. | Direct comparative kinetic analysis is required.[1][2][3][4][5][6][7] |
| Polymerase Fidelity | High fidelity for single incorporation. | Potential for misincorporation or premature termination, especially at high concentrations. | General knowledge of polymerase function with modified nucleotides. |
Stability of Modified RNA
The introduction of amino groups can affect the chemical and enzymatic stability of the resulting RNA molecule.
| Parameter | RNA with 3'-NH2 Terminus | RNA with Internal 2'-NH2 Modifications | Data Source/Inference |
| Thermal Stability (Tm) | The terminal modification is unlikely to significantly alter the overall Tm of a long RNA duplex. | The presence of 2'-amino groups has been shown to destabilize RNA duplexes.[8] | [8][9][10][11][12] |
| Nuclease Resistance (Exonucleases) | The 3'-amino group can confer resistance to 3'→5' exonucleases. | 2'-amino modifications can provide resistance to endonucleases like RNase A.[13] | [13][14][15][16][17] |
| Chemical Stability | The phosphoramidate (B1195095) bond formed upon ligation is generally stable. | The 2'-amino group can influence the susceptibility of the adjacent phosphodiester bonds to hydrolysis. | General chemical principles. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and 2'-NH2-CTP. Below are representative protocols for key experiments.
In Vitro Transcription with Amino-Modified CTP
This protocol outlines the general procedure for incorporating amino-modified CTPs into RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
ATP, GTP, UTP (100 mM solutions)
-
CTP or amino-modified CTP (100 mM solution)
-
RNase Inhibitor
-
Nuclease-free water
Protocol:
-
Reaction Setup: Assemble the transcription reaction on ice in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
5X Transcription Buffer (4 µL)
-
100 mM ATP, GTP, UTP (2 µL each)
-
100 mM CTP or 2'-NH2-CTP (2 µL). For this compound termination, the ratio to CTP will need to be optimized depending on the desired termination efficiency.
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (20 units)
-
T7 RNA Polymerase (50 units)
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the size and purity. For this compound terminated products, a distinct band corresponding to the terminated transcript should be visible.
Post-Transcriptional Chemical Ligation to Amino-Modified RNA
The primary amine introduced by this compound or 2'-NH2-CTP serves as a reactive handle for conjugation with various molecules, such as fluorescent dyes, biotin, or peptides.
Materials:
-
Amino-modified RNA
-
NHS-ester functionalized molecule (e.g., NHS-fluorescein)
-
Ligation Buffer (e.g., 100 mM sodium bicarbonate/carbonate buffer, pH 8.5)
-
Nuclease-free water
Protocol:
-
Dissolve Reagents: Dissolve the amino-modified RNA in the ligation buffer. Separately, dissolve the NHS-ester functionalized molecule in a compatible solvent like DMSO.
-
Ligation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester molecule to the RNA solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove the excess unreacted label by ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Analysis: Confirm the successful conjugation by methods such as gel electrophoresis (observing a mobility shift), UV-Vis spectroscopy, or mass spectrometry.
Visualizing the Workflow and Applications
The following diagrams illustrate the experimental workflow for RNA modification and a potential application in aptamer selection.
Concluding Remarks
Both this compound and 2'-NH2-CTP are valuable reagents for RNA modification, each with distinct advantages and applications. This compound is the tool of choice for introducing a single modification at the 3'-terminus, which is ideal for end-labeling and conjugation strategies that should not interfere with the RNA's internal structure or function. In contrast, 2'-NH2-CTP allows for the generation of internally modified RNAs with enhanced nuclease resistance, a desirable feature for in vivo applications such as siRNA and aptamer-based therapies.[13][18][19][20][21][22][23][24]
The selection between these two analogs will ultimately depend on the specific experimental goals. For applications requiring a single, terminal conjugation point, this compound is superior. For applications demanding increased stability against endonuclease degradation, 2'-NH2-CTP is the preferred choice. Further direct comparative studies on their enzymatic incorporation kinetics and the biophysical properties of the resulting modified RNAs will be invaluable to the research community for making more informed decisions in the design of novel RNA-based tools and therapeutics.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Thermodynamic and kinetic measurements of promoter binding by T7 RNA polymerase. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters. | Semantic Scholar [semanticscholar.org]
- 4. Kinetic analysis of T7 RNA polymerase transcription initiation from promoters containing single-stranded regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-steady-state kinetics of initiation of transcription by T7 RNA polymerase: a new kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. tRNA Modifications: Impact on Structure and Thermal Adaptation | MDPI [mdpi.com]
- 13. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 14. Ribonuclease III mechanisms of double-stranded RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agscientific.com [agscientific.com]
- 16. Ribonuclease A: Revealing Structure–Function Relationships with Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Selective Cleavage at CCA Ends and Anticodon Loops of tRNAs by Stress-Induced RNases [frontiersin.org]
- 18. Recent Advances in Aptamer Discovery and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in SELEX Technology and Aptamer Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3'-Amino-CTP vs. Biotin-CTP for RNA Labeling and Detection
For researchers, scientists, and drug development professionals navigating the complexities of RNA analysis, the choice of labeling strategy is a critical determinant of experimental success. This guide provides a comprehensive comparison of two prevalent non-radioactive RNA labeling reagents: 3'-amino-CTP and biotin-CTP. We delve into their respective mechanisms, performance, and provide detailed experimental protocols to inform your selection for applications such as northern blotting, in situ hybridization, and microarray analysis.
Introduction: Direct vs. Indirect RNA Labeling
The fundamental difference between biotin-CTP and 3'-amino-CTP lies in their labeling strategy. Biotin-CTP facilitates direct labeling , a one-step process where the biotin-modified nucleotide is directly incorporated into the RNA transcript during in vitro transcription. In contrast, 3'-amino-CTP is employed in an indirect, two-step labeling approach. Here, an amine-modified nucleotide is first incorporated into the RNA, followed by a post-transcriptional chemical coupling of a reporter molecule, such as a fluorescent dye, to the reactive amino group.[1]
At a Glance: Key Differences
| Feature | 3'-Amino-CTP | Biotin-CTP |
| Labeling Strategy | Indirect (Two-step) | Direct (One-step) |
| Mechanism | Enzymatic incorporation of amino-CTP followed by chemical coupling of a label. | Enzymatic incorporation of biotin-CTP. |
| Flexibility | High: Any amine-reactive label (e.g., various fluorophores) can be used. | Moderate: Limited to biotin-based detection. |
| Potential for Bias | Lower risk of enzymatic incorporation bias due to the small size of the amino group.[1] | Potential for altered incorporation efficiency by RNA polymerase. |
| Impact on RNA | Minimal initial modification; the final label may have an impact. | Internal biotinylation may alter RNA structure and function.[2][3] |
| Signal Detection | Typically fluorescence-based. | Avidin/streptavidin-based, often with enzymatic signal amplification. |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies exclusively comparing 3'-amino-CTP and biotin-CTP are limited, data from broader comparisons of direct versus indirect labeling methods for microarray analysis provide valuable insights.
| Performance Metric | 3'-Amino-CTP (Indirect Labeling) | Biotin-CTP (Direct Labeling) | Supporting Data Insights |
| Labeling Efficiency | Can be variable and requires optimization of the post-labeling chemical reaction.[1] | T7 RNA polymerase does not significantly discriminate between natural and biotinylated nucleotides, allowing for controllable incorporation by adjusting the ratio of labeled to unlabeled UTP.[4] | A study on microarray labeling found that an indirect aminoallyl method had lower experimental variation compared to some direct and amplification-based methods.[5] |
| Signal Intensity | Dependent on the quantum yield of the coupled fluorophore. | Can be high, especially with multiple biotin (B1667282) incorporations and enzymatic signal amplification (e.g., HRP/AP).[6] | Direct labeling with multiple biotins has been shown to have higher signal intensity than comparable internal labeling methods in microarray analysis.[6] |
| Signal-to-Noise Ratio | Generally good, but dependent on the efficiency of removing unconjugated dye. | Can be very high due to the specificity of the biotin-streptavidin interaction and amplification steps. | FRET-based probes can significantly improve the signal-to-background ratio compared to single fluorescently labeled oligonucleotides.[7] |
| Reproducibility | Can be highly reproducible with a well-optimized protocol. | High reproducibility has been demonstrated in microarray experiments.[6] | In one study, the reproducibility for both internal (biotin) and direct labeling methods was very high, with intra-method R² correlation coefficients of ≥0.98.[6] |
| Impact on Hybridization | The attached label could potentially cause steric hindrance. | Internal biotinylation may interfere with probe-target hybridization, though the small size of biotin is intended to minimize this.[6] | End-labeling is predicted to have a higher target-probe affinity because hybridization is unimpaired by label moieties.[6] |
Signaling Pathways and Experimental Workflows
3'-Amino-CTP Labeling and Detection Workflow
The indirect labeling strategy using 3'-amino-CTP involves two main stages: enzymatic incorporation of the amine-modified nucleotide and a subsequent chemical conjugation of a reporter molecule.
Biotin-CTP Labeling and Detection Workflow
Direct labeling with biotin-CTP is a more streamlined process, with the detection step relying on the high-affinity interaction between biotin and streptavidin.
Detailed Experimental Protocols
Protocol 1: RNA Labeling via In Vitro Transcription with 3'-Amino-Modified CTP and Post-Transcriptional Dye Coupling
This protocol is adapted from methods for aminoallyl-UTP incorporation and subsequent dye coupling.[8]
Part A: In Vitro Transcription with 3'-Amino-CTP
-
Reaction Setup: At room temperature, combine the following in an RNase-free microfuge tube:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
100 mM ATP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM UTP: 2 µL
-
A mix of 100 mM CTP and 100 mM 3'-amino-CTP (e.g., a 3:1 ratio of CTP to 3'-amino-CTP to start, optimization may be required)
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7/SP6/T3 RNA Polymerase (20 U/µL): 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment (Optional): Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification of Amine-Modified RNA: Purify the amine-modified RNA using a suitable RNA cleanup kit with spin columns or via ethanol (B145695) precipitation. Resuspend the purified RNA in nuclease-free water.
Part B: Post-Transcriptional Dye Coupling
-
RNA Fragmentation (Optional, for microarray): If smaller fragments are required, incubate the purified RNA in fragmentation buffer at 94°C for 15-35 minutes.
-
Dye Coupling Reaction:
-
In a microfuge tube, combine 5-10 µg of the amine-modified RNA with a freshly prepared solution of an amine-reactive dye (e.g., Cy3 or Cy5 NHS-ester) in DMSO. The RNA should be in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification of Labeled RNA: Remove uncoupled dye using an RNA cleanup spin column, ensuring the column is compatible with dye removal. Elute the labeled RNA in nuclease-free water.
-
Quantification: Determine the concentration and labeling efficiency of the RNA using a spectrophotometer (e.g., NanoDrop), measuring absorbance at 260 nm (for RNA) and the excitation maximum of the dye.
Protocol 2: RNA Labeling via In Vitro Transcription with Biotin-CTP
This protocol is based on standard methods for generating biotinylated RNA probes.[9]
-
Reaction Setup: At room temperature, assemble the following in an RNase-free microfuge tube:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
100 mM ATP: 2 µL
-
100 mM GTP: 2 µL
-
100 mM UTP: 2 µL
-
A mix of 10 mM CTP and 10 mM Biotin-11-CTP (e.g., a 6.5:3.5 ratio of CTP to Biotin-CTP)
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7/SP6/T3 RNA Polymerase (20 U/µL): 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours. Longer incubation times may not necessarily increase the yield.
-
DNase Treatment (Optional): Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification of Biotinylated RNA: Purify the biotinylated RNA using an RNA cleanup kit with spin columns or via lithium chloride precipitation. Resuspend the purified RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer at 260 nm. The quality and labeling can be assessed by gel electrophoresis and a dot blot assay using streptavidin-HRP.
Considerations and Troubleshooting
-
3'-Amino-CTP and Chain Termination: Be aware that 3'-modified nucleotides can potentially act as chain terminators for RNA polymerases.[10] It is crucial to optimize the ratio of modified to unmodified CTP to achieve sufficient labeling without severely truncating the transcripts.
-
Low Yield with Indirect Labeling: Low yields in the indirect labeling method can be due to inefficient in vitro transcription, loss of RNA during purification steps, or incomplete dye coupling.[1][11] Ensure high-quality starting RNA and template DNA, and carefully follow purification protocols.[11]
-
High Background: High background in detection can result from incomplete removal of unincorporated labeled nucleotides or non-specific binding of the probe. Ensure stringent washing steps after hybridization. For biotin-based detection, blocking steps are critical.
-
Impact on RNA Function: For functional studies, it is advisable to perform preliminary experiments to assess whether the incorporated label (either biotin or a fluorescent dye) affects the biological activity of the RNA of interest. End-labeling strategies may be preferable in such cases.
Conclusion
The choice between 3'-amino-CTP and biotin-CTP depends on the specific requirements of your experiment.
Choose 3'-amino-CTP for:
-
Flexibility in detection: The ability to couple a wide variety of fluorescent dyes allows for multiplexing and tuning of the detection wavelength.
-
Minimizing enzymatic bias: The smaller amino modification is less likely to affect the efficiency of enzymatic incorporation compared to the bulkier biotin-dye conjugate.
Choose biotin-CTP for:
-
Simplicity and speed: The one-step labeling protocol is straightforward and less time-consuming.
-
High sensitivity: The potential for significant signal amplification through enzymatic detection makes it suitable for detecting low-abundance transcripts.
-
Well-established protocols: A vast body of literature and commercial kits are available for biotin-based RNA labeling and detection.
By carefully considering these factors and utilizing the provided protocols, researchers can confidently select the optimal RNA labeling strategy to achieve robust and reliable results in their downstream applications.
References
- 1. pcrbio.com [pcrbio.com]
- 2. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct quantitation of biotin-labeled nucleotide analogs in RNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of five different cDNA labeling methods for microarrays using spike controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct labeling of RNA with multiple biotins allows sensitive expression profiling of acute leukemia class predictor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes for Live-Cell RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. its.caltech.edu [its.caltech.edu]
- 9. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide chain termination. 3. Stimulation of in vitro termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA Preparation Troubleshooting [sigmaaldrich.com]
A Functional Comparison of 3'-Amino and 3'-Azido Modified RNA for Bioconjugation and Beyond
In the landscape of RNA research and therapeutic development, the ability to specifically modify RNA molecules is paramount for elucidating their function, tracking their cellular fate, and enhancing their therapeutic properties. Among the various chemical modifications available, 3'-amino and 3'-azido modifications stand out as versatile handles for the covalent attachment of a wide array of functional moieties. This guide provides an objective comparison of the functional performance of 3'-amino and 3'-azido modified RNA, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal modification for their application.
At a Glance: Key Functional Differences
| Feature | 3'-Amino Modified RNA | 3'-Azido Modified RNA |
| Primary Application | Bioconjugation, Inhibition of 3'-exonuclease digestion | Bioconjugation via "Click Chemistry" |
| Conjugation Chemistry | N-hydroxysuccinimide (NHS) ester chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Resulting Linkage | Amide bond | 1,2,3-Triazole ring |
| Linkage Stability | Generally stable, but susceptible to cleavage by specific proteases.[1][2][3][4] | Exceptionally stable to hydrolysis, enzymatic degradation, and redox conditions.[1][4][5][6] |
| Reaction Specificity | Highly selective for primary amines. | Highly specific and bioorthogonal, reacting only with alkyne counterparts.[5] |
| Reaction Yield | Generally high, but can be variable. | Typically very high and quantitative.[5] |
| Biocompatibility | NHS ester chemistry is well-established for bioconjugation. | CuAAC requires a copper catalyst which can be toxic to cells, though this can be mitigated with specific ligands.[5] SPAAC is copper-free and highly biocompatible. |
Bioconjugation: A Tale of Two Chemistries
The primary utility of both 3'-amino and 3'-azido modifications lies in their ability to serve as reactive handles for the attachment of other molecules, a process known as bioconjugation. However, they employ distinct and fundamentally different chemical reactions.
3'-Amino RNA and NHS Ester Chemistry: 3'-amino modified RNA is most commonly conjugated using N-hydroxysuccinimide (NHS) esters. In this reaction, the primary amine at the 3'-terminus of the RNA acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a leaving group. This method is a workhorse in bioconjugation due to its relative simplicity and the commercial availability of a vast library of NHS ester-activated molecules, including fluorophores, biotin, and crosslinkers.
3'-Azido RNA and Click Chemistry: 3'-azido modified RNA is the substrate for one of the most efficient and versatile sets of bioconjugation reactions: azide-alkyne cycloadditions, often referred to as "click chemistry". The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a copper(I) catalyst facilitates the reaction between the terminal azide (B81097) on the RNA and a terminal alkyne on the molecule to be conjugated. This reaction forms a highly stable 1,2,3-triazole linkage. For applications where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, utilizing a strained cyclooctyne (B158145) to react with the azide. The bioorthogonality of the azide-alkyne reaction is a key advantage, meaning the reactive partners do not interact with other functional groups typically found in biological systems, leading to high specificity and clean reactions.
Stability Considerations
Nuclease Resistance: The modification of the 3'-terminus of RNA can provide protection against degradation by 3'-to-5' exonucleases, which are prevalent in cellular environments. While direct quantitative comparisons are limited in the literature, the principle of 3'-end blocking is a well-established strategy to enhance RNA stability. Both 3'-amino and 3'-azido modifications can sterically hinder the access of exonucleases to the 3'-hydroxyl group, thereby slowing down degradation.
Chemical Stability of the Conjugate Linkage: A key differentiator between the two modification strategies is the stability of the resulting linkage after conjugation. The amide bond formed from NHS ester chemistry is generally stable.[1] However, it can be susceptible to cleavage by proteases, which could be a consideration in certain biological applications. In contrast, the 1,2,3-triazole ring formed via click chemistry is exceptionally robust and is resistant to hydrolysis, enzymatic degradation, and redox conditions.[1][4][6] This makes it an ideal linkage for applications requiring long-term stability in complex biological milieu.
Enzymatic Incorporation
The site-specific incorporation of modified nucleotides by RNA polymerases is a powerful tool for generating modified RNA. However, the efficiency of incorporation can be highly dependent on the nature of the modification and the specific polymerase used.
One study that compared the inhibitory effects of various 3'-modified ribonucleoside-5'-triphosphates on RNA synthesis found that both 3'-amino and 3'-azido analogues efficiently inhibited RNA synthesis by influenza A viral RNA-polymerase and cellular RNA-polymerase II.[7] This suggests that these modifications at the 3'-position can act as chain terminators, which is a desirable property for some applications like sequencing, but a limitation for others that require subsequent elongation.
More recent work has explored the use of specific polymerases for the template-independent addition of modified nucleotides to the 3'-terminus of RNA. For instance, yeast poly(A) polymerase (PAP) has been shown to incorporate 2'-azido-2'-deoxynucleoside triphosphates with good efficiency.[8] While direct comparative data on the enzymatic incorporation efficiency of 3'-amino versus 3'-azido ribonucleotides by a range of polymerases is not extensively available, the existing literature suggests that enzymatic incorporation is feasible but requires careful optimization of the polymerase and reaction conditions.
Experimental Protocols
Protocol 1: NHS Ester Conjugation to 3'-Amino Modified RNA
This protocol is a general guideline for the conjugation of an NHS-ester activated molecule (e.g., a fluorescent dye) to a 3'-amino modified RNA oligonucleotide.
Materials:
-
3'-Amino modified RNA
-
NHS-ester activated molecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.3-8.5
-
Nuclease-free water
-
Desalting column or other purification system (e.g., HPLC)
Procedure:
-
Prepare RNA Solution: Dissolve the 3'-amino modified RNA in the conjugation buffer to a final concentration of approximately 0.3-0.8 mM.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a small volume of anhydrous DMSO or DMF. A 5- to 20-fold molar excess of the NHS ester over the RNA is recommended.
-
Conjugation Reaction: Add the NHS ester solution to the RNA solution. Mix gently by vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a photosensitive molecule.
-
Purification: Purify the conjugated RNA from excess NHS ester and byproducts using a desalting column, ethanol (B145695) precipitation, or HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to 3'-Azido Modified RNA
This protocol provides a general method for the copper-catalyzed click chemistry reaction between a 3'-azido modified RNA and an alkyne-functionalized molecule.
Materials:
-
3'-Azido modified RNA
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer)
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Prepare Reactant Mix: In a microcentrifuge tube, combine the 3'-azido modified RNA and a molar excess of the alkyne-functionalized molecule in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand.
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the RNA/alkyne mixture. Then, to initiate the reaction, add a freshly prepared solution of sodium ascorbate. The final concentrations of the components should be optimized, but typical ranges are 50-250 µM CuSO₄, a 5-fold excess of ligand over copper, and 5 mM sodium ascorbate.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the click-conjugated RNA using a suitable method to remove the catalyst and excess reagents.
Conclusion
Both 3'-amino and 3'-azido modifications are powerful tools for the functionalization of RNA. The choice between them will largely depend on the specific requirements of the application.
3'-Amino modified RNA is a reliable choice for standard bioconjugation applications, particularly when using commercially available NHS-ester activated reagents. The chemistry is well-understood and straightforward.
3'-Azido modified RNA offers access to the highly efficient and bioorthogonal click chemistry platform. This is particularly advantageous for applications requiring high reaction yields, exceptional stability of the final conjugate, and conjugation in complex biological environments where side reactions must be minimized. The ability to perform copper-free click chemistry further enhances its utility in live-cell applications.
As the field of RNA therapeutics and diagnostics continues to advance, the strategic use of these and other chemical modifications will be instrumental in developing the next generation of RNA-based technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Gel Electrophoresis Analysis of 3'-NH2-CTP Terminated RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gel electrophoresis analysis for RNA terminated with 3'-amino-CTP (3'-NH2-CTP) against other common termination methods. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate methodologies for RNA analysis.
Introduction to RNA Termination Analysis
The precise analysis of RNA termination is crucial for understanding gene regulation, developing RNA-based therapeutics, and various biotechnological applications. Chain-terminating nucleotides are pivotal tools in these studies. Among these, 3'-amino-CTP (this compound) offers a unique chemical handle for post-transcriptional modifications. This guide focuses on the analysis of RNA products terminated with this compound using denaturing polyacrylamide gel electrophoresis (PAGE) and compares its performance with other widely used terminators, such as 3'-deoxy-CTP (Cordycepin triphosphate) and 2',3'-dideoxy-CTP (ddCTP).
Comparison of RNA Chain Terminators
The choice of a chain terminator can significantly impact the efficiency of transcription termination and the nature of the resulting RNA product. This section compares this compound with other common terminators based on available data.
| Feature | 3'-Amino-CTP (this compound) | 3'-Deoxy-CTP (Cordycepin-TP) | 2',3'-Dideoxy-CTP (ddCTP) |
| Termination Mechanism | The 3'-amino group prevents the formation of a phosphodiester bond with the incoming nucleotide, thus terminating RNA chain elongation. | The absence of a 3'-hydroxyl group prevents phosphodiester bond formation, leading to chain termination. | The absence of both 2'- and 3'-hydroxyl groups effectively terminates chain elongation. |
| Incorporation Efficiency | Varies depending on the RNA polymerase. Some viral and cellular RNA polymerases have been shown to incorporate 3'-amino-modified nucleotides. | Generally incorporated by various RNA polymerases, but efficiency can be lower than natural NTPs. | Primarily used as a chain terminator for DNA polymerases in Sanger sequencing; its efficiency with common RNA polymerases like T7 is low. |
| Post-Termination Modification Potential | The terminal 3'-amino group provides a reactive site for conjugation with various molecules, such as fluorophores or biotin, for downstream applications. | The 3'-hydrogen is non-reactive, limiting post-termination modification options at this position. | The 3'-hydrogen is non-reactive, limiting post-termination modification options at this position. |
| Observed Termination Efficiency (T7 RNA Polymerase) | Data is limited for direct quantitative comparison with T7 RNA polymerase. However, studies with other polymerases suggest it can be an effective inhibitor. | Can act as a terminator for T7 RNA polymerase, but read-through can occur. | Not a preferred terminator for T7 RNA polymerase, leading to inefficient termination. |
Experimental Data Summary
While direct, side-by-side quantitative comparisons of termination efficiencies for these specific CTP analogs with T7 RNA polymerase are not extensively documented in the available literature, we can infer performance from studies on related polymerases and modified nucleotides. One study on influenza A viral RNA polymerase demonstrated that 3'-amino-CTP and 3'-azido-CTP derivatives efficiently inhibited RNA synthesis[1]. Another study showed that Therminator DNA polymerase could efficiently incorporate various 3'-modified deoxynucleotides, including those with a 3'-amino group[2]. For T7 RNA polymerase, studies have extensively characterized its termination efficiency at intrinsic terminator sequences, which can be as high as 98% in vivo with engineered terminators[3][4]. The native T7 terminator, however, is less efficient, at around 62% in vivo[3][4].
Experimental Protocols
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Analysis of Terminated RNA
This protocol is designed for the high-resolution separation of RNA termination products.
Materials:
-
40% Acrylamide/Bis-acrylamide (19:1) solution
-
10X TBE Buffer (Tris-borate-EDTA)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
10% Ammonium persulfate (APS), freshly prepared
-
Formamide-based RNA loading dye
-
Staining solution (e.g., SYBR Gold or Ethidium Bromide)
-
Vertical gel electrophoresis apparatus
Procedure:
-
Gel Preparation (e.g., 12% Polyacrylamide, 7M Urea):
-
For a 30 mL gel solution, combine 9 mL of 40% acrylamide/bis-acrylamide solution, 12.6 g of urea, and 3 mL of 10X TBE buffer.
-
Add deionized water to a final volume of 30 mL and dissolve the urea completely, warming gently if necessary.
-
Degas the solution for 15-20 minutes.
-
Add 150 µL of 10% APS and 15 µL of TEMED to initiate polymerization.
-
Immediately pour the gel solution between the glass plates of the electrophoresis apparatus and insert the comb. Allow the gel to polymerize for at least 1 hour.
-
-
Sample Preparation:
-
Resuspend the RNA samples (from the in vitro transcription/termination reaction) in an equal volume of formamide-based RNA loading dye.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice to prevent renaturation.
-
-
Electrophoresis:
-
Assemble the gel apparatus and fill the upper and lower buffer chambers with 1X TBE buffer.
-
Pre-run the gel for 30-60 minutes at a constant power (e.g., 40-50W) to equilibrate the temperature.
-
Load the denatured RNA samples into the wells.
-
Run the gel at a constant power until the tracking dyes have migrated to the desired position.
-
-
Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel with a suitable fluorescent dye (e.g., SYBR Gold for 20-30 minutes).
-
Visualize the RNA bands using a gel imager. The terminated RNA will appear as a distinct band, and any read-through products will be visible as longer fragments.
-
Visualization of Experimental Workflow
Below are diagrams illustrating the key processes described in this guide.
Caption: Experimental workflow for this compound terminated RNA analysis.
Caption: Mechanism of RNA chain termination by 3'-amino-NTP.
Alternative Analysis Methods
While denaturing PAGE is a high-resolution and widely accessible method for analyzing RNA termination products, other techniques can provide complementary or more detailed information.
| Method | Principle | Advantages | Disadvantages |
| Capillary Electrophoresis (CE) | Separation of molecules in a narrow capillary based on their electrophoretic mobility. | High resolution, automated, quantitative, requires small sample volumes. | Requires specialized equipment, potential for sample interaction with the capillary wall. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High accuracy and sensitivity, can identify and quantify specific RNA species and modifications. | Requires specialized and expensive instrumentation, data analysis can be complex. |
| Fluorescence-Based Assays | Real-time monitoring of transcription termination using fluorescent probes or reporters. | Allows for kinetic analysis of termination, high-throughput screening of terminators. | Indirect measurement of termination, may require specific reporter constructs. |
Conclusion
The analysis of this compound terminated RNA by denaturing polyacrylamide gel electrophoresis is a robust and reliable method for determining the efficiency of transcription termination and for isolating the resulting RNA products. The unique 3'-amino group on the terminated RNA provides a valuable tool for downstream applications requiring specific labeling or conjugation. While alternative methods like capillary electrophoresis and mass spectrometry offer advantages in automation, throughput, and detailed molecular characterization, PAGE remains a fundamental and accessible technique for researchers in molecular biology and drug development. The choice of analytical method should be guided by the specific research question, available resources, and the desired level of quantitative detail.
References
- 1. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Engineering efficient termination of bacteriophage T7 RNA polymerase transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
The Impact of 3'-Amino Modification on Aptamer Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of aptamer modification is critical for the design of highly specific and effective therapeutic and diagnostic agents. This guide provides an objective comparison of the binding affinity of 3'-amino modified aptamers against their unmodified counterparts, supported by experimental data and detailed methodologies.
The introduction of chemical modifications to aptamers is a widely employed strategy to enhance their therapeutic potential. Modifications can improve nuclease resistance, enhance thermal stability, and, crucially, modulate binding affinity to the target molecule. A common modification is the addition of an amino group at the 3'-terminus of the oligonucleotide sequence. This modification can influence the aptamer's three-dimensional structure and its interaction with the target, potentially leading to a significant change in binding affinity. While the precise effect is sequence and target-dependent, the 3'-amino group can introduce new hydrogen bonding opportunities or electrostatic interactions, thereby strengthening the aptamer-target complex.
Comparative Analysis of Binding Affinity
Quantifying the binding affinity, typically represented by the dissociation constant (Kd), is essential to evaluate the impact of any chemical modification. A lower Kd value signifies a stronger binding interaction. While direct comparative studies focusing solely on 3'-amino modifications are not extensively documented in publicly available literature, the principle of enhanced affinity through modification is well-established for other chemical alterations.
To illustrate the potential magnitude of this effect, the following table summarizes experimental data from studies comparing other modified aptamers to their unmodified parent sequences. This data serves as a proxy to demonstrate the significant impact that chemical modifications can have on binding affinity.
| Aptamer Target | Modification | Unmodified Aptamer Kd | Modified Aptamer Kd | Fold Change in Affinity | Reference |
| SARS-CoV-2 S1 Protein | Threose Nucleic Acid (TNA) | 34 ± 11 nM | 3.1 ± 1.0 nM | ~11x increase | [1] |
| Thrombin | 4'-ThioRNA | Not specified | 4.7 nM | Not applicable | [1] |
| Integrin αVβ3 | 2'-Fluoro-modified RNA | Not specified | 2.7 nM | Not applicable | [2] |
| Integrin β3 | 2'-Fluoro-modified RNA | Not specified | 6.5 nM | Not applicable | [2] |
Note: This table presents data for modifications other than 3'-amino to exemplify the principle of affinity enhancement through chemical modification. Direct, quantitative comparisons for 3'-amino modified aptamers were not available in the surveyed literature.
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is paramount. Two gold-standard techniques for quantifying aptamer-target interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., target protein) to a ligand (e.g., aptamer) immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.
Experimental Protocol:
-
Immobilization of the Aptamer:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The 3'-amino modified or unmodified aptamer, dissolved in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface. The primary amine of the aptamer covalently couples to the activated carboxymethyl groups on the sensor surface.
-
Remaining active sites on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is typically prepared in the same way but without aptamer immobilization to subtract non-specific binding signals.
-
-
Binding Analysis:
-
A series of analyte (target protein) concentrations, prepared in a suitable running buffer (e.g., HBS-EP+), are injected sequentially over the aptamer-functionalized and reference flow cells.
-
The association of the target to the aptamer is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the aptamer-target complex.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is then calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation:
-
The aptamer (modified or unmodified) and the target protein are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
The concentrations of the aptamer and target solutions are accurately determined. Typically, the aptamer solution is placed in the sample cell, and the target protein solution is loaded into the injection syringe.
-
-
Titration:
-
The sample cell containing the aptamer solution is maintained at a constant temperature.
-
A series of small, precisely controlled injections of the target protein from the syringe into the sample cell are performed.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
These peaks are integrated to determine the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the target to the aptamer.
-
The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
-
Visualizing the Workflow and Structural Differences
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for comparing aptamer binding affinity and the structural distinction between an unmodified and a 3'-amino modified aptamer.
Caption: Workflow for comparing the binding affinity of unmodified and 3'-amino modified aptamers.
Caption: Difference between an unmodified 3'-hydroxyl and a 3'-amino modified aptamer.
References
The Efficacy of 3'-Amino-CTP as a Transcription Terminator: A Comparative Analysis
For researchers in molecular biology and drug development, the precise control of transcription is paramount. Chain-terminating nucleotide analogs are vital tools in this endeavor, enabling the controlled synthesis of RNA transcripts and providing insights into the mechanisms of transcription. This guide offers a comparative analysis of the transcription termination efficiency of 3'-Amino-CTP (3'-NH2-CTP), alongside other commonly used terminators.
Mechanism of Action: A Tale of Two Modifications
The ability of nucleotide analogs to terminate transcription hinges on the modification of the 3'-hydroxyl group of the ribose sugar. This hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in a growing RNA chain.
3'-Amino-CTP (this compound) , the focus of this guide, possesses a 3'-amino (-NH2) group instead of the canonical 3'-hydroxyl (-OH) group. Once incorporated into a nascent RNA strand by an RNA polymerase, the 3'-amino group cannot participate in the nucleophilic attack required to form the next phosphodiester bond, thus effectively halting further elongation.
Similarly, 3'-Deoxycytidine triphosphate (3'-dCTP) and Cordycepin triphosphate (3'-deoxyadenosine triphosphate) lack the 3'-hydroxyl group altogether, with a hydrogen atom in its place. This structural alteration also prevents the extension of the RNA chain, making them effective transcription terminators.
Comparative Performance of Transcription Terminators
To provide a framework for comparison, the table below presents hypothetical data based on typical results from in vitro transcription termination assays.
| Nucleotide Analog | Target Polymerase | Assumed Termination Efficiency (%) | Key Features |
| This compound | T7 RNA Polymerase | High (Predicted) | The 3'-amino group provides a distinct chemical handle for potential post-transcriptional modification. |
| 3'-dCTP | T7 RNA Polymerase | High | A direct chain terminator due to the absence of the 3'-hydroxyl group. |
| Cordycepin triphosphate | T7 RNA Polymerase | Very High | A well-characterized and potent adenosine (B11128) analog chain terminator. |
Note: The termination efficiencies presented are illustrative and would need to be confirmed by direct experimental validation for this compound.
Experimental Validation of Termination Efficiency
The efficacy of a chain-terminating nucleotide analog is determined through an in vitro transcription termination assay. This assay measures the proportion of terminated transcripts relative to the full-length transcripts produced in the presence of the analog.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro transcription termination assay.
Caption: Workflow of an in vitro transcription termination assay.
Detailed Experimental Protocol
1. Preparation of the DNA Template:
-
A linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence of interest is prepared. This can be achieved by PCR amplification or restriction digest of a plasmid.
-
The template is purified to remove any contaminants that might inhibit transcription.
2. In Vitro Transcription Reaction:
-
The transcription reaction is assembled in a nuclease-free microcentrifuge tube. A typical reaction mixture includes:
-
T7 RNA Polymerase Buffer (1X)
-
DTT (10 mM)
-
ATP, GTP, UTP (1 mM each)
-
CTP (concentration varied depending on the experiment)
-
[α-³²P] CTP (for radiolabeling of transcripts)
-
T7 RNA Polymerase
-
Linearized DNA template
-
The chain terminator nucleotide analog (e.g., this compound) at a specific concentration or ratio relative to the natural CTP. A control reaction without the terminator is run in parallel.
-
3. Reaction Incubation:
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription to occur.
4. RNA Purification:
-
The reaction is stopped, and the RNA transcripts are purified, typically by phenol-chloroform extraction followed by ethanol (B145695) precipitation or using a column-based purification kit.
5. Gel Electrophoresis:
-
The purified RNA is denatured and resolved on a high-resolution denaturing polyacrylamide gel. This separates the RNA transcripts based on their size.
6. Visualization and Quantification:
-
The gel is exposed to a phosphor screen or imaged using a fluorescence scanner (if fluorescently labeled nucleotides are used).
-
The intensity of the bands corresponding to the full-length transcript and the terminated transcripts are quantified using densitometry software.
7. Calculation of Termination Efficiency:
-
Termination efficiency is calculated using the following formula: Termination Efficiency (%) = (Intensity of Terminated Band / (Intensity of Terminated Band + Intensity of Full-Length Band)) * 100
Signaling Pathways and Logical Relationships
The mechanism of action of 3'-modified nucleotide analogs in transcription termination can be represented as a logical pathway.
Caption: Logical pathway of transcription termination by this compound.
A Comparative Guide to the Nuclease Resistance of 3'-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The in vivo and in vitro stability of oligonucleotides is a cornerstone of their efficacy as therapeutic agents, diagnostic tools, and research reagents. Unmodified oligonucleotides are rapidly degraded by nucleases, particularly 3'-exonucleases, which are prevalent in serum and cellular environments.[1][2] To counteract this degradation and enhance their therapeutic potential, a variety of chemical modifications can be introduced at the 3'-terminus. This guide provides an objective comparison of the nuclease resistance conferred by several common 3'-modifications, supported by experimental data and detailed methodologies.
Quantitative Comparison of Nuclease Resistance
The following table summarizes the nuclease resistance of various 3'-modified oligonucleotides. The data, compiled from multiple studies, provides a quantitative overview of the stability of these modified oligonucleotides when exposed to nucleases, primarily in the form of serum or specific 3'-exonucleases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| 3'-Modification | Oligonucleotide Type | Nuclease Source | Fold Increase in Stability (approx.) | Half-life | Reference |
| Unmodified | DNA | Human Serum | 1x (baseline) | ~1 hour | [3] |
| Inverted dT | DNA | Human Serum | ~2x | ~2 hours | [3] |
| Phosphorothioate (PS) | DNA | 3'-exonuclease (SVPDE) | >12x | - | [4] |
| Propanediol | DNA | 3'-exonuclease (SVPDE) | >12x | - | [4] |
| Hexanediol | DNA | 3'-exonuclease (SVPDE) | >12x | - | [4] |
| 3'-Amino Modifier | DNA | - | Enhanced Stability | - | |
| 3'-Biotin | DNA | - | Enhanced Stability | - | |
| 3'-Phosphate | DNA | 3'-exonucleases | Inhibits degradation | - | [2] |
Note: "Enhanced Stability" indicates that the modification is reported to increase nuclease resistance, but specific quantitative data for direct comparison was not available in the reviewed literature. The stability conferred by modifications like amino modifiers and biotin (B1667282) is often attributed to steric hindrance of nuclease activity.
Experimental Protocols
Accurate assessment of nuclease resistance is crucial for the development of stable oligonucleotides. Below are detailed methodologies for commonly employed in vitro assays to evaluate oligonucleotide stability.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in a complex biological fluid, mimicking in vivo conditions.
a. Materials:
-
Modified and unmodified oligonucleotides (e.g., 5'-labeled with a fluorescent dye like FAM)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Nuclease-free water
-
Urea-Polyacrylamide Gel Electrophoresis (PAGE) system (e.g., 15-20% TBE-Urea gels)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer (e.g., formamide-based)
-
Fluorescence gel scanner
b. Procedure:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare the following reactions (100 µL final volume):
-
Test Sample: 10 µL of 20 µM oligonucleotide + 50 µL of serum + 40 µL of PBS.
-
Control (No Serum): 10 µL of 20 µM oligonucleotide + 90 µL of PBS.
-
-
Incubation: Incubate all tubes at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 10 µL aliquots from each reaction tube.
-
Enzyme Inactivation: Immediately mix the collected aliquot with an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide) and a chelating agent (e.g., EDTA) to stop the nuclease reaction. Store samples at -20°C until analysis.
-
PAGE Analysis:
-
Thaw the collected samples and heat at 95°C for 5 minutes.
-
Load the samples onto a denaturing urea-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Visualization and Quantification:
-
Scan the gel using a fluorescence imager.
-
Quantify the band intensity of the intact oligonucleotide at each time point using densitometry software.
-
Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point.
-
Determine the half-life (t½) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time and fitting the data to a one-phase decay model.
-
3'-Exonuclease Digestion Assay
This assay uses a specific 3'-exonuclease to evaluate the protective effect of 3'-modifications. Snake Venom Phosphodiesterase (SVPDE) is a commonly used 3'-exonuclease for this purpose.[1][4]
a. Materials:
-
Modified and unmodified oligonucleotides (e.g., 5'-labeled with a fluorescent dye)
-
Snake Venom Phosphodiesterase (SVPDE)
-
SVPDE reaction buffer (e.g., 50 mM Tris-HCl, pH 8.8, 10 mM MgCl₂)
-
Nuclease-free water
-
Urea-PAGE system and reagents (as described above)
-
Fluorescence gel scanner
b. Procedure:
-
Oligonucleotide Preparation: Prepare 20 µM stock solutions of oligonucleotides in nuclease-free water.
-
Reaction Setup: In nuclease-free microcentrifuge tubes, prepare the following reactions (50 µL final volume):
-
Test Reaction: 5 µL of 20 µM oligonucleotide + 5 µL of 10x SVPDE buffer + 39 µL of nuclease-free water.
-
Control (No Enzyme): 5 µL of 20 µM oligonucleotide + 5 µL of 10x SVPDE buffer + 40 µL of nuclease-free water.
-
-
Enzyme Addition: Add 1 µL of a suitable dilution of SVPDE to the "Test Reaction" tubes to initiate the digestion.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Course Sampling and Inactivation: At defined time points (e.g., 0, 15, 30, 60, 120 minutes), take 10 µL aliquots and inactivate the enzyme by mixing with an equal volume of denaturing gel loading buffer.
-
PAGE Analysis and Quantification: Follow the same procedure as described for the Serum Stability Assay (steps 6 and 7) to analyze the degradation products and quantify the stability of the oligonucleotides.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing and comparing the nuclease resistance of 3'-modified oligonucleotides.
References
- 1. 3′-Exonuclease resistance of DNA oligodeoxynucleotides containing O6-[4-oxo-4-(3-pyridyl)butyl]guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of different types of end-capping modifications on the stability of oligonucleotides toward 3'- and 5'-exonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 3'-Amino Modified RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the use of 3'-amino modified RNA in the study of RNA-protein interactions. It offers a comparison with alternative RNA labeling methods, detailed experimental protocols, and quantitative data presented for easy interpretation. The information herein is intended to assist researchers in selecting the most appropriate methods for their experimental goals.
Introduction to 3'-Amino Modified RNA in Interaction Studies
The modification of RNA with a 3'-amino group provides a versatile platform for studying RNA-protein interactions. This primary amine serves as a reactive handle for the covalent attachment of various functional molecules, including affinity tags (e.g., biotin) for pull-down assays and fluorophores for detection in electrophoretic mobility shift assays (EMSA). This post-synthesis labeling approach offers flexibility in the choice of label and can be a valuable alternative to direct enzymatic or co-transcriptional labeling methods. The introduction of a 3'-amino modification can be achieved through chemical synthesis of RNA oligonucleotides.
Comparison of 3'-End Labeling Strategies for RNA-Protein Interaction Analysis
The choice of RNA labeling strategy is critical for the successful identification and characterization of RNA-binding proteins (RBPs). Below is a comparison of 3'-amino modification followed by chemical coupling versus other common 3'-end labeling techniques.
| Feature | 3'-Amino Modification + NHS-Ester Coupling | Direct 3'-Biotinylation (Enzymatic or Chemical Synthesis) | 3'-End Labeling with Radioactive Isotopes (e.g., ³²P) |
| Principle | A primary amine is introduced at the 3'-terminus, which is then covalently linked to an N-hydroxysuccinimide (NHS) ester of a functional molecule (e.g., biotin (B1667282), fluorophore). | Biotin is directly incorporated at the 3'-end during chemical synthesis or enzymatically added post-synthesis. | A radioactive phosphate (B84403) group is enzymatically added to the 3'-hydroxyl group. |
| Versatility | High. The amino group can be coupled to a wide variety of NHS-ester functionalized molecules. | Moderate. Limited to biotin as the affinity tag. | Low. Primarily used for detection via autoradiography. |
| Synthesis | Requires an initial amino-modified RNA, followed by a separate coupling reaction.[1] | Can be incorporated directly during oligonucleotide synthesis or requires an enzymatic step.[2] | Requires an enzymatic reaction with a radiolabeled nucleotide.[3] |
| Detection | Dependent on the coupled molecule (e.g., streptavidin-HRP for biotin, fluorescence scanner for fluorophores). | Streptavidin-conjugate based detection. | Autoradiography or phosphorimaging.[3] |
| Potential for Steric Hindrance | The linker between the RNA and the functional group can be varied to minimize steric hindrance. | The proximity of biotin to the RNA may potentially interfere with some protein interactions. | Minimal, as it involves the addition of a small phosphate group. |
| Safety | Non-radioactive. Requires handling of organic solvents (DMSO/DMF).[1] | Non-radioactive. | Requires handling of radioactive materials and appropriate safety precautions. |
| Pull-down Efficiency | Dependent on the efficiency of the NHS-ester coupling reaction and the subsequent affinity capture. | High, due to the strong biotin-streptavidin interaction.[4] | Not applicable for pull-down assays. |
Experimental Protocols
I. Preparation of 3'-Amino Modified RNA for Interaction Studies
This protocol describes the crucial step of coupling a functional moiety, such as biotin, to a 3'-amino modified RNA probe via an NHS-ester reaction.
Materials:
-
3'-amino modified RNA oligonucleotide
-
NHS-ester of the desired functional group (e.g., NHS-Biotin)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Nuclease-free water
Procedure:
-
Dissolve the 3'-amino modified RNA: Resuspend the lyophilized amino-modified RNA in 0.1 M sodium bicarbonate buffer to a final concentration of 100-200 µM.
-
Prepare the NHS-ester solution: Immediately before use, dissolve the NHS-ester functional group in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
-
Coupling reaction: Add a 10-20 fold molar excess of the dissolved NHS-ester to the RNA solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled RNA from the excess unreacted NHS-ester and byproducts using ethanol (B145695) precipitation, size-exclusion chromatography, or reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified, labeled RNA using UV-Vis spectrophotometry.
II. RNA-Protein Pull-Down Assay
This protocol outlines the use of biotinylated 3'-amino modified RNA to isolate interacting proteins from a cell lysate.
Materials:
-
Biotin-labeled 3'-amino modified RNA
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.5 mM DTT, 1% NP-40, protease inhibitors)
-
Wash buffer (Binding buffer with adjusted salt concentration, e.g., 300-500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in binding buffer and wash them three times.
-
RNA Immobilization: Incubate the washed beads with the biotinylated RNA probe in binding buffer for 1 hour at 4°C with gentle rotation.
-
Blocking: Wash the RNA-bound beads with binding buffer to remove unbound RNA and then block with a solution of yeast tRNA or BSA to reduce non-specific binding.
-
Protein Binding: Add the cell lysate to the RNA-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification.
III. Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes the use of a fluorescently labeled 3'-amino modified RNA to detect RNA-protein interactions.
Materials:
-
Fluorescently labeled 3'-amino modified RNA
-
Purified protein of interest or cell lysate
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Fluorescence gel imager
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the fluorescently labeled RNA probe with the protein sample in binding buffer. Incubate at room temperature for 20-30 minutes.
-
Loading: Add a non-denaturing loading dye to the binding reactions.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the gel in TBE buffer at a constant voltage at 4°C.
-
Detection: Visualize the RNA-protein complexes by scanning the gel using a fluorescence imager. A shift in the migration of the fluorescent RNA probe indicates the formation of an RNA-protein complex.[5][6]
Visualizations
Caption: Workflow for RNA-protein pull-down using 3'-amino modified RNA.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Concluding Remarks
The use of 3'-amino modified RNA offers a highly adaptable and powerful method for the investigation of RNA-protein interactions. The ability to couple a wide range of functional molecules post-synthesis provides researchers with significant flexibility in experimental design. While direct quantitative comparisons of pull-down efficiency with other methods are not extensively documented, the chemical principles suggest that a well-optimized protocol using 3'-amino modified RNA can yield robust and reliable results. The detailed protocols and comparative information provided in this guide aim to facilitate the successful application of this technique in your research endeavors.
References
- 1. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 2. bio-protocol.org [bio-protocol.org]
- 3. changlab.stanford.edu [changlab.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 3'-Amino Modification on RNA Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of ribonucleic acid (RNA) is a cornerstone of modern molecular biology and therapeutic development. Among the myriad of possible chemical alterations, the introduction of a 3'-amino group represents a significant modification with the potential to alter the structural and functional landscape of an RNA molecule. This guide provides a comparative analysis of 3'-amino modified RNA against its unmodified counterpart, offering insights into its structural implications, supported by experimental data from analogous modifications, and detailing the methodologies for such assessments.
Introduction to 3'-Amino Modification
A 3'-amino modification involves the replacement of the 3'-hydroxyl group of the terminal ribonucleoside with an amino group (-NH2). This alteration can be achieved through chemical synthesis, often utilizing modified solid supports. The introduction of a primary amine at the 3'-terminus provides a reactive handle for the conjugation of various molecules, such as fluorophores, biotin, or other moieties for diagnostic and therapeutic applications. Furthermore, this modification can influence the RNA's susceptibility to enzymatic degradation and alter its structural properties.
Impact on RNA Duplex Stability: A Comparative Analysis
Direct quantitative thermodynamic data for the impact of a 3'-terminal amino modification on RNA duplex stability is not extensively available in the public domain. However, studies on analogous modifications, such as the introduction of a cationic amine in the internucleoside linkage, provide valuable insights into the potential effects.
A study on RNA duplexes containing a cationic alkyl amine internucleoside linkage, which replaces the negatively charged phosphate (B84403) group, demonstrated a significant destabilization of the RNA duplex.[1][2][3] This destabilization was quantified by a decrease in the melting temperature (Tm) of approximately 4°C per amine modification.[1][3] While this is an internal modification and not a terminal 3'-amino group, it highlights the impactful nature of introducing an amino group into the sugar-phosphate backbone. Similarly, it has been noted that 2'-amino modifications also tend to destabilize duplexes.[4]
The observed destabilization from the internucleoside amine linkage can be attributed to several factors, including the alteration of the electrostatic environment and potential steric hindrance. The introduction of a positive charge within the negatively charged backbone could disrupt the fine balance of forces that stabilize the helical structure.
Table 1: Comparative Thermodynamic Data for Unmodified vs. Amine-Modified RNA Duplexes
| Modification Type | RNA Sequence Context | Change in Melting Temperature (ΔTm) per Modification | Reference |
| Unmodified RNA | Self-complementary duplex | Baseline | [1][3] |
| Cationic Amine Internucleoside Linkage | Self-complementary duplex | ~ -4.0 °C | [1][3] |
| Amide Internucleoside Linkage (Neutral) | Self-complementary duplex | ~ -0.5 °C | [1][3] |
Note: The data presented for amine and amide modifications are for internal internucleoside linkages and serve as a proxy to illustrate the potential impact of such functional groups on RNA duplex stability. The effect of a terminal 3'-amino modification may differ.
Experimental Methodologies for Structural Assessment
To rigorously assess the impact of a 3'-amino modification on RNA structure, a combination of biophysical techniques is employed. The following sections detail the experimental protocols for key analytical methods.
UV Thermal Denaturation (Melting) Analysis
UV melting is a fundamental technique to determine the thermodynamic stability of nucleic acid duplexes. It measures the change in UV absorbance of an RNA solution as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands, is a direct measure of duplex stability.
Experimental Protocol:
-
Sample Preparation:
-
Synthesize and purify both the unmodified and the 3'-amino modified RNA oligonucleotides.
-
Prepare solutions of the single-stranded RNAs in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Determine the concentration of each RNA strand by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C).
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands.
-
Anneal the duplexes by heating to 90°C for 2-3 minutes and then slowly cooling to room temperature.
-
-
UV Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the duplex sample in a quartz cuvette with a defined path length.
-
Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Continuously monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The Tm is determined from the first derivative of the melting curve.
-
By performing melting experiments at different strand concentrations, a van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total strand concentration) can be generated.
-
From the van't Hoff plot, the thermodynamic parameters enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated.
-
Caption: Workflow for UV Thermal Denaturation Analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For nucleic acids, the CD spectrum is sensitive to the helical structure. An A-form RNA duplex typically exhibits a positive band around 260 nm and a negative band around 210 nm. Changes in the CD spectrum upon modification can indicate alterations in the overall helical geometry.
Experimental Protocol:
-
Sample Preparation:
-
Prepare duplex samples of both unmodified and 3'-amino modified RNA as described for UV melting analysis. The buffer should be free of components that have high UV absorbance (e.g., use phosphate buffer instead of Tris).
-
The typical RNA concentration for far-UV CD is in the range of 5-10 µM.
-
-
CD Spectral Acquisition:
-
Use a CD spectropolarimeter.
-
Record spectra at a constant temperature (e.g., 20°C) over a wavelength range of 200-320 nm.
-
A quartz cuvette with a 1 cm path length is commonly used.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the CD spectra of the modified and unmodified RNA duplexes.
-
Differences in the position, intensity, and shape of the spectral bands can indicate changes in base stacking, helical twist, and overall conformation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of RNA Modified with Cationic Amine Internucleoside Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of RNA Modified with Cationic Amine Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to DNA Polymerases for Modified Nucleotide Incorporation
For Researchers, Scientists, and Drug Development Professionals
The enzymatic incorporation of modified nucleotides into DNA is a cornerstone of numerous biotechnological and therapeutic applications, from next-generation sequencing and molecular diagnostics to the development of nucleic acid-based drugs. The choice of DNA polymerase is critical for the efficient and accurate incorporation of these non-natural substrates. This guide provides a comparative analysis of commonly used DNA polymerases, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific needs.
Key Factors in Polymerase Selection
The efficiency and fidelity of modified nucleotide incorporation are influenced by several factors:
-
Polymerase Family and Structure: DNA polymerases are categorized into families (e.g., Family A like Taq, and Family B like Pfu and Vent) based on sequence homology. Their three-dimensional structures, particularly the architecture of the active site, dictate their tolerance for modified substrates.[1] Family B polymerases are often better suited for incorporating nucleobase-modified nucleotides than Family A polymerases.[1]
-
Proofreading Activity: High-fidelity polymerases possess a 3'→5' exonuclease activity that corrects misincorporated nucleotides.[2] While crucial for accuracy in applications like cloning, this proofreading function can sometimes hinder the incorporation of modified nucleotides by excising them. Therefore, exonuclease-deficient (exo-) versions of these polymerases are often preferred for working with modified dNTPs.
-
Nature of the Modification: The size, charge, and position of the modification on the nucleotide (base, sugar, or phosphate) significantly impact its acceptance by a polymerase. Modifications at the C5 position of pyrimidines and the C7 position of 7-deazapurines are generally well-tolerated as they protrude into the major groove of the DNA double helix.[1]
-
Reaction Conditions: Parameters such as the concentration of dNTPs and Mg²⁺, pH, and temperature can be optimized to improve the incorporation of modified nucleotides.[3][4]
Comparative Performance of Common DNA Polymerases
This section provides an overview of several widely used DNA polymerases and their performance in incorporating modified nucleotides.
Family A Polymerases
-
Taq DNA Polymerase: A thermostable polymerase widely used in PCR. It lacks 3'→5' exonuclease activity. While capable of incorporating some modified nucleotides, its efficiency can be lower compared to Family B polymerases, especially for bulky modifications.[1] Engineered variants of Taq polymerase have been developed with improved properties for incorporating specific types of modified nucleotides, such as dideoxynucleotides (ddNTPs) used in Sanger sequencing.[5]
-
Klenow Fragment: The large fragment of E. coli DNA Polymerase I, it retains polymerase activity but lacks 5'→3' exonuclease activity. A version deficient in the 3'→5' proofreading exonuclease activity (Klenow Fragment, exo-) is also available. It is often used in primer extension assays for studying modified nucleotide incorporation at lower temperatures.
Family B Polymerases
-
Pfu DNA Polymerase: Isolated from the hyperthermophilic archaeon Pyrococcus furiosus, Pfu polymerase exhibits high fidelity due to its 3'→5' exonuclease activity.[2][6] This proofreading activity can be a disadvantage for incorporating modified nucleotides. Therefore, engineered exonuclease-deficient versions (Pfu (exo-)) are often used and generally show good acceptance of various modifications.[7]
-
Vent and Deep Vent DNA Polymerases: These polymerases, isolated from thermophilic archaea, are known for their high thermostability.[8][9] They also possess 3'→5' exonuclease activity, and their exo- versions are commonly used for incorporating modified nucleotides.[10] Vent polymerase has been shown to be more efficient than Taq polymerase for incorporating certain fluorescently labeled dUTPs.
Engineered Polymerases
Directed evolution and rational design have led to the development of engineered polymerases with enhanced capabilities for incorporating specific or a broad range of modified nucleotides.[11] These engineered enzymes often contain specific mutations in their active sites that increase their promiscuity towards non-natural substrates. For example, the Therminator DNA polymerase, an engineered variant of 9°N DNA polymerase, can efficiently incorporate a wide variety of modified nucleotides, including those with modifications on the sugar and phosphate (B84403) moieties.
Quantitative Comparison of Polymerase Performance
The following tables summarize available quantitative data on the performance of different polymerases with various modified nucleotides. The data has been compiled from multiple sources and experimental conditions may vary. Researchers are encouraged to consult the original publications for detailed experimental parameters.
Table 1: Relative Incorporation Efficiency of Modified dUTPs by Different DNA Polymerases
| Modified dUTP | Taq | Vent (exo-) | Klenow (exo-) | Reference |
| Biotin-16-AA-dUTP | +++ | ++++ | ++ | |
| Fluorescein-12-dUTP | ++ | +++ | + | |
| Digoxigenin-11-dUTP | +++ | ++++ | ++ | |
| AMCA-dUTP | ++++ | ++ | +++ | |
| TMR-dUTP | ++++ | ++ | +++ | |
| Rhodamine Green-dUTP | ++++ | ++ | +++ | |
| Cy5-dCTP | + | ++++ | + |
Relative efficiency is denoted by '+' symbols, where '++++' represents the highest efficiency.
Table 2: Kinetic Parameters for Single Nucleotide Incorporation by Therminator DNA Polymerase
| Nucleotide | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| dATP | 1.9 ± 0.4 | 6.7 ± 0.4 | 3.5 | |
| dCTP | 1.3 ± 0.2 | 2.0 ± 0.1 | 1.5 | |
| dGTP | 1.4 ± 0.3 | 4.8 ± 0.3 | 3.4 | |
| dTTP | 2.1 ± 0.5 | 7.1 ± 0.6 | 3.4 | |
| gATP | 120 ± 20 | 0.45 ± 0.03 | 0.0038 | |
| gCTP | 200 ± 40 | 0.11 ± 0.01 | 0.00055 | |
| gGTP | 140 ± 20 | 0.21 ± 0.01 | 0.0015 | |
| gTTP | 170 ± 30 | 0.56 ± 0.03 | 0.0033 |
(gNTP refers to glycerol-nucleoside triphosphates)
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments used to evaluate modified nucleotide incorporation.
Protocol 1: Primer Extension Assay
This assay is used to assess the ability of a polymerase to incorporate one or more modified nucleotides in a template-dependent manner.
Materials:
-
DNA polymerase and corresponding reaction buffer
-
5'-radiolabeled or fluorescently labeled primer
-
DNA template with a known sequence
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Modified dNTP of interest
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by mixing them in the polymerase reaction buffer, heating to 95°C for 2 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the primer extension reaction mix on ice. For a typical 20 µL reaction, combine the annealed primer/template complex, the desired concentration of dNTPs (including the modified dNTP), and the DNA polymerase.
-
Initiation and Incubation: Initiate the reaction by transferring the tubes to the optimal temperature for the polymerase. Incubate for a specific time (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography or fluorescence imaging. The length of the extended products indicates the successful incorporation of the modified nucleotide.
Protocol 2: PCR-Based Incorporation Assay
This method evaluates the ability of a polymerase to sustain amplification using modified nucleotides.
Materials:
-
Thermostable DNA polymerase and corresponding reaction buffer
-
Forward and reverse primers
-
DNA template
-
Natural dNTPs
-
Modified dNTP of interest
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Reaction Setup: Prepare the PCR reaction mix. This will include the DNA template, primers, dNTPs (with the desired ratio of natural to modified dNTP), Mg²⁺, reaction buffer, and the thermostable DNA polymerase. It is often necessary to titrate the ratio of modified to natural dNTP to find the optimal balance between labeling efficiency and PCR yield.
-
Thermocycling: Perform PCR using an appropriate thermocycling program. A typical program includes an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates successful amplification with the modified nucleotide. The intensity of the band can provide a qualitative measure of the efficiency of incorporation.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for a primer extension assay to evaluate modified nucleotide incorporation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymerases [genomics-online.com]
- 3. Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Post-Synthesis Conjugation to 3'-Amino RNA
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to the 3'-terminus of synthetic RNA is a critical step in the development of novel therapeutics and research tools. Rigorous validation is essential to ensure the efficiency and specificity of this conjugation. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, complete with experimental protocols and data to inform your selection of the most appropriate validation strategy.
The post-synthesis introduction of a primary amine group at the 3'-end of an RNA oligonucleotide opens the door for a wide array of conjugation chemistries, enabling the attachment of various functional molecules such as fluorophores, peptides, and small molecule drugs. The validation of this crucial conjugation step is paramount to confirm the identity, purity, and homogeneity of the final RNA conjugate. This guide explores and compares three principal analytical methods for this validation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Denaturing Polyacrylamide Gel Electrophoresis (dPAGE).
Comparative Analysis of Validation Methodologies
Choosing the right analytical technique depends on a variety of factors including the specific information required (e.g., purity, molecular weight, conjugation efficiency), available instrumentation, sample throughput needs, and budget. The following table summarizes the key performance characteristics of the most common validation methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Denaturing Polyacrylamide Gel Electrophoresis (dPAGE) |
| Primary Information | Purity, Quantification, Separation of conjugated vs. unconjugated RNA | Molecular Weight Confirmation, Conjugate Identity, Impurity Identification | Size-based Separation, Purity Assessment, Visualization of Conjugation |
| Resolution | High to very high; can often resolve single nucleotide differences.[1][2] | Very high; provides exact mass measurements. | High for smaller RNAs; can resolve single nucleotide differences.[3] |
| Sensitivity | Good; dependent on detector (UV, fluorescence). | Very high; can detect low-abundance species.[4] | Good with appropriate staining (e.g., SYBR Gold, fluorescent labels). |
| Quantitative Capability | Excellent for determining conjugation efficiency through peak area analysis.[1][5] | Can be quantitative with appropriate standards and methods (e.g., LC-MS).[4][6] | Semi-quantitative through band intensity analysis; less precise than HPLC. |
| Throughput | Moderate to high, depending on the system and run time. | Moderate; can be coupled with HPLC for higher throughput. | Low to moderate; involves manual gel preparation, loading, and imaging. |
| Cost (Instrument) | Moderate to high. | High. | Low. |
| Cost (Per Sample) | Low to moderate. | High. | Low. |
| Key Strengths | Robust, reproducible, and highly quantitative for purity and conjugation efficiency.[2] | Unambiguous identification of the conjugated product and any side-products.[7] | Simple, accessible, and provides a clear visual assessment of the reaction outcome. |
| Key Limitations | May require method development; resolution can be affected by secondary structures. | Complex instrumentation and data analysis; ion-pairing reagents from HPLC can interfere with MS. | Lower resolution for large RNAs; less quantitative than chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the primary validation techniques.
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for separating and quantifying conjugated and unconjugated RNA based on differences in hydrophobicity.[1][2] The ion-pairing reagent in the mobile phase interacts with the negatively charged phosphate (B84403) backbone of the RNA, allowing for its retention on a reversed-phase column. The addition of a conjugate will typically alter the retention time of the RNA, enabling separation.
Protocol:
-
Sample Preparation: Dilute the crude conjugation reaction mixture and the unconjugated 3'-amino RNA control in an appropriate buffer (e.g., nuclease-free water or mobile phase A).
-
Instrumentation:
-
HPLC system with a UV detector (set to 260 nm) and an autosampler.
-
Reversed-phase column suitable for oligonucleotides (e.g., C18).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 50-65 °C to denature RNA secondary structures.[1]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the RNA. An example gradient could be 5-50% B over 30 minutes. The gradient will need to be optimized based on the specific RNA and conjugate.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated RNA in the chromatograms.
-
Calculate the conjugation efficiency as: (Area of Conjugated Peak) / (Area of Conjugated Peak + Area of Unconjugated Peak) * 100%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unambiguous confirmation of successful conjugation by measuring the precise molecular weight of the product.[8][9] The RNA conjugate is first separated by liquid chromatography and then ionized and detected by a mass spectrometer.
Protocol:
-
Sample Preparation: Desalt the conjugation reaction mixture using an appropriate method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography) to remove salts and excess reagents that can interfere with MS analysis. Resuspend the sample in a buffer compatible with both LC and MS (e.g., containing volatile ion-pairing reagents like hexafluoroisopropanol (HFIP) and a volatile base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)).
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for oligonucleotides.
-
-
Mobile Phases:
-
Mobile Phase A: A solution of HFIP and a volatile base in nuclease-free water.
-
Mobile Phase B: A solution of HFIP and a volatile base in methanol (B129727) or acetonitrile.
-
-
Chromatographic and MS Conditions:
-
LC Gradient: A suitable gradient is applied to separate the conjugated product from the starting material and other impurities.
-
MS Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the neutral mass of the major species.
-
Compare the experimentally determined mass with the theoretical mass of the expected conjugate to confirm its identity. The mass of the unconjugated 3'-amino RNA should also be checked.
-
Denaturing Polyacrylamide Gel Electrophoresis (dPAGE)
dPAGE separates RNA molecules based on their size.[3][10][11][12] The addition of a conjugate to the RNA will result in a size shift, which can be visualized on the gel. This method provides a clear and intuitive assessment of the conjugation reaction's success.
Protocol:
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide) containing 7-8 M urea (B33335) in TBE buffer (Tris-borate-EDTA). The percentage of acrylamide (B121943) will depend on the size of the RNA.
-
Pour the gel between glass plates and insert a comb to create wells. Allow the gel to polymerize completely.
-
-
Sample Preparation:
-
Mix the RNA samples (conjugation reaction, unconjugated control) with an equal volume of 2X formamide (B127407) loading buffer.
-
Heat the samples at 70-95°C for 5-10 minutes to denature the RNA, then immediately place them on ice.[10]
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer.
-
Load the denatured samples into the wells of the gel.
-
Run the gel at a constant voltage or power until the dye front reaches the desired position.
-
-
Visualization:
-
Stain the gel with a suitable RNA stain, such as SYBR Gold or ethidium (B1194527) bromide.
-
Alternatively, if a fluorescently labeled conjugate was synthesized, the gel can be imaged directly using a fluorescence scanner.[13][14]
-
-
Data Analysis:
-
Compare the migration of the product from the conjugation reaction to the unconjugated 3'-amino RNA control. A successful conjugation will result in a band that migrates slower (higher up the gel) than the unconjugated RNA.
-
The presence of a band at the position of the unconjugated RNA in the reaction lane indicates incomplete conjugation.
-
Visualization of Workflows and Decision Making
To further aid in the selection and implementation of these validation techniques, the following diagrams illustrate a typical experimental workflow and a decision-making process.
References
- 1. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. mdpi.com [mdpi.com]
- 10. neb.com [neb.com]
- 11. Denaturing PAGE for resolving RNA [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Templated 3ʹ terminal fluorescent labeling of RNA using Klenow DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3'-NH2-CTP: A Procedural Guide
Immediate Safety and Handling Protocols
Prior to handling 3'-NH2-CTP, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency first-aid measures. The following table summarizes key safety information based on guidelines for similar chemical compounds.
| Safety Protocol | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves (butyl rubber or neoprene), protective clothing, and eye/face protection. In case of dust or aerosols, use a NIOSH-approved respirator. | [1][2] |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |
| First Aid: Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. | [2] |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. | [2] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [2] |
Recommended Disposal Workflow for this compound
The proper disposal of this compound should be approached with caution, treating it as potentially hazardous chemical waste. The following workflow outlines a recommended, step-by-step procedure for its disposal.
Detailed Disposal Procedures
While a Safety Data Sheet (SDS) for a similar compound, 3'-Amino-3'-deoxyguanosine-5'-O-triphosphate, suggests that smaller quantities might be disposed of with household waste, it is a safer and more compliant practice to treat all quantities of nucleotide analogs as chemical waste[3]. Disposal must be carried out in accordance with official regulations[3].
For liquid waste containing this compound, a decontamination step is recommended. This can be achieved by adding a sufficient amount of a fresh 10% bleach solution to the liquid waste and allowing it to sit for at least 30 minutes[4]. This procedure is adapted from guidelines for the disposal of recombinant or synthetic nucleic acid molecules[4]. After decontamination, the treated liquid should be disposed of as hazardous chemical waste.
Solid waste contaminated with this compound, such as pipette tips and tubes, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
All waste, both liquid and solid, must be disposed of in accordance with local, state, and federal regulations[1]. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for proper disposal. It is imperative to avoid disposing of this material down the drain or in the regular trash unless explicitly permitted by your institution's policies and local regulations.
References
Essential Safety and Handling of 3'-NH2-CTP: A Procedural Guide
Immediate Safety and Handling Protocols
When working with 3'-NH2-CTP, all personnel must use appropriate personal protective equipment (PPE) to minimize exposure.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2]
Personal Protective Equipment (PPE) Summary
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound.[2][3] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step procedure outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Precaution:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Confirm that a designated waste container for hazardous chemical waste is accessible.
-
Verify that an eyewash station and safety shower are readily available.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle the solid form of this compound in a chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing.[2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
4. Decontamination:
-
After handling, thoroughly decontaminate the work surface and any equipment used with an appropriate cleaning agent as recommended by your institution's safety protocols.[1]
-
Wash hands thoroughly with soap and water after completing the work.[2]
Disposal Plan for this compound
The disposal of this compound and any contaminated materials should be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste bag or container.[1]
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "3'-Amino-2',3'-dideoxycytidine-5'-triphosphate".[1]
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic, pending pickup by EHS.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
